molecular formula C71H84ClN9O19S2 B15582343 Gal-ARV-771

Gal-ARV-771

Numéro de catalogue: B15582343
Poids moléculaire: 1467.1 g/mol
Clé InChI: OGSAIDNWLQNZNJ-RWEOBJKYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Gal-ARV-771 is a useful research compound. Its molecular formula is C71H84ClN9O19S2 and its molecular weight is 1467.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C71H84ClN9O19S2

Poids moléculaire

1467.1 g/mol

Nom IUPAC

[(3S,5S,6S)-3,4,5-triacetyloxy-6-[4-[[(3R,5S)-1-[(2S)-2-[[2-[3-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxycarbonyloxymethyl]phenoxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C71H84ClN9O19S2/c1-37-40(4)102-68-58(37)59(48-20-22-50(72)23-21-48)76-53(65-79-78-41(5)81(65)68)31-56(86)73-26-29-91-27-13-28-92-35-57(87)77-64(71(10,11)12)67(89)80-32-52(30-54(80)66(88)75-38(2)47-16-18-49(19-17-47)63-39(3)74-36-101-63)99-70(90)94-33-46-14-24-51(25-15-46)98-69-62(97-45(9)85)61(96-44(8)84)60(95-43(7)83)55(100-69)34-93-42(6)82/h14-25,36,38,52-55,60-62,64,69H,13,26-35H2,1-12H3,(H,73,86)(H,75,88)(H,77,87)/t38-,52+,53-,54-,55?,60-,61?,62-,64+,69+/m0/s1

Clé InChI

OGSAIDNWLQNZNJ-RWEOBJKYSA-N

Origine du produit

United States

Foundational & Exploratory

Gal-ARV-771: A Targeted Approach to Eliminating Senescent Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Mechanism of Action

This technical guide provides a comprehensive overview of the mechanism of action of Gal-ARV-771, a novel senolytic agent, in senescent cells. It is intended for researchers, scientists, and drug development professionals interested in the fields of senescence, targeted protein degradation, and oncology.

Introduction: The Challenge of Cellular Senescence

Cellular senescence is a fundamental biological process characterized by an irreversible state of cell cycle arrest. While it serves as a crucial tumor-suppressive mechanism and is involved in wound healing, the accumulation of senescent cells over time contributes to aging and a variety of age-related diseases, including cancer.[1][2][3] Senescent cells are not inert; they remain metabolically active and secrete a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases known as the Senescence-Associated Secretory Phenotype (SASP).[3][4][5] The SASP can disrupt normal tissue microenvironments, promote chronic inflammation, and paradoxically, contribute to tumor progression and therapy resistance.[4][6]

A key challenge in developing therapies that target senescent cells is their inherent resistance to apoptosis.[2] This has led to the development of "senolytics," drugs that can selectively induce apoptosis in senescent cells.[6][7] this compound represents a next-generation senolytic strategy, employing a prodrug approach combined with targeted protein degradation technology.

The PROTAC® Platform and ARV-771

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to degrade specific proteins.[6][8] They consist of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

ARV-771 is a potent PROTAC that targets the Bromodomain and Extra-Terminal (BET) family of proteins—specifically BRD2, BRD3, and BRD4.[8][9] It links a BET-binding moiety to a ligand for the Von Hippel-Lindau (VHL) E3 ligase. Degradation of BET proteins, particularly the transcriptional coactivator BRD4, has been shown to induce apoptosis in various cancer models.[8][10][11] However, the activity of ARV-771 is not specific to senescent cells.

This compound: A Senescence-Targeted Prodrug

To achieve selectivity for senescent cells, this compound was developed as a prodrug of ARV-771.[6][7] The design leverages a key biomarker of cellular senescence: the elevated activity of senescence-associated β-galactosidase (SA-β-gal).[1][6] In this compound, the active ARV-771 molecule is "caged" with a galactose moiety. This modification renders the PROTAC inactive until the galactose is cleaved off.[6]

Core Mechanism of Action in Senescent Cells

The mechanism of this compound is a multi-step process that ensures its activity is spatially restricted to senescent cells.

4.1 Selective Activation: this compound is designed to be cell-permeable.[6] Once inside a cell, its fate is determined by the cellular environment. In senescent cells, the high concentration of SA-β-gal, in combination with cellular esterases, catalyzes the hydrolysis of the galactose and ester bonds.[6] This enzymatic cleavage releases the active ARV-771 PROTAC.[6] In contrast, non-senescent (or "normal") cells have low levels of SA-β-gal, and therefore, this compound remains largely in its inactive, caged form.[6]

4.2 Targeted BRD4 Degradation: Upon its release, ARV-771 targets BRD4 for degradation. The VHL ligand on ARV-771 recruits the VHL E3 ubiquitin ligase, while the other end of the molecule binds to the bromodomain of BRD4. This forms a ternary complex, leading to the polyubiquitination of BRD4 and its subsequent degradation by the 26S proteasome.[6]

4.3 Induction of Apoptosis: The degradation of BRD4, a critical regulator of oncogenes like c-MYC, disrupts key transcriptional programs necessary for cell survival.[9][11] This disruption triggers the intrinsic apoptotic pathway, leading to the selective elimination of senescent cells.[4][6] Studies have confirmed this by observing an increase in cleaved caspase-3, a key marker of apoptosis, in senescent cells treated with this compound.[6]

Gal_ARV_771_Mechanism cluster_extracellular Extracellular cluster_cell Senescent Cell Gal-ARV-771_ext This compound (Prodrug) Gal-ARV-771_int This compound (Internalized) Gal-ARV-771_ext->Gal-ARV-771_int Cellular Uptake ARV-771_active Active ARV-771 Gal-ARV-771_int->ARV-771_active Cleavage Ternary_Complex BRD4 :: ARV-771 :: VHL E3 Ligase ARV-771_active->Ternary_Complex SA-beta-gal High SA-β-gal & Esterases SA-beta-gal->Gal-ARV-771_int BRD4 BRD4 Protein BRD4->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A549 A549 Cells Senescence Induce Senescence (Etoposide) A549->Senescence Treatment_vitro Treat with this compound vs. ARV-771 A549->Treatment_vitro Normal Control SA_beta_gal SA-β-gal Staining (Verification) Senescence->SA_beta_gal Senescence->Treatment_vitro Viability Cell Viability Assay (IC50) Treatment_vitro->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treatment_vitro->Apoptosis Western Western Blot (BRD4 Degradation) Treatment_vitro->Western Xenograft A549 Xenograft in Mice Treatment_vivo Treat (Etoposide then This compound) Xenograft->Treatment_vivo Monitor Monitor Tumor Growth Treatment_vivo->Monitor Endpoint Endpoint Analysis Monitor->Endpoint IHC IHC Staining (BRD4, Ki-67, Caspase-3) Endpoint->IHC Logical_Relationship cluster_normal Normal Cell cluster_senescent Senescent Cell Gal_N This compound SA_N Low SA-β-gal Gal_N->SA_N Result_N Remains Inactive (No BRD4 Degradation) SA_N->Result_N Gal_S This compound SA_S High SA-β-gal Gal_S->SA_S Result_S Activated to ARV-771 (BRD4 Degradation -> Apoptosis) SA_S->Result_S

References

The Prodrug Approach to Targeting Senescence: A Technical Comparison of Gal-ARV-771 and ARV-771

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the rapidly advancing field of targeted protein degradation, the development of prodrug strategies for Proteolysis Targeting Chimeras (PROTACs) represents a significant leap forward in achieving cell-specific therapeutic effects. This technical guide provides an in-depth comparison of ARV-771, a potent pan-BET (Bromodomain and Extra-Terminal) protein degrader, and its galacto-modified prodrug, Gal-ARV-771. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and cellular senescence research.

Core Concepts: From Broad Degradation to Targeted Activation

ARV-771 is a heterobifunctional small molecule that induces the degradation of BET family proteins (BRD2, BRD3, and BRD4) by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This leads to the ubiquitination and subsequent proteasomal degradation of these key epigenetic readers, which are critically involved in the transcriptional regulation of oncogenes such as c-MYC.[2][3]

This compound is a novel prodrug of ARV-771, engineered for selective activation within senescent cancer cells.[4][5][6] This is achieved by masking the VHL-binding moiety of ARV-771 with a galactose group. Senescent cells are characterized by increased activity of senescence-associated β-galactosidase (SA-β-gal).[7][8][9][10] In the presence of high SA-β-gal levels, the galactose mask is cleaved, releasing the active ARV-771 molecule, which can then proceed with its BET protein degradation function.[4][5] This targeted activation mechanism aims to minimize off-target effects in healthy, non-senescent cells.

Mechanism of Action: A Visual Representation

The signaling pathway for ARV-771-mediated BET degradation and the activation mechanism of this compound are depicted below.

cluster_ARV771 ARV-771 Mechanism of Action ARV771 ARV-771 Ternary Ternary Complex (BET-ARV771-VHL) ARV771->Ternary BET BET Protein (BRD2/3/4) BET->Ternary VHL VHL E3 Ligase VHL->Ternary Ub_BET Ubiquitinated BET Protein Ternary->Ub_BET Ubiquitination Ub Ubiquitin Ub->Ub_BET Proteasome Proteasome Ub_BET->Proteasome Degradation Degraded BET Protein Proteasome->Degradation Degradation

Caption: ARV-771 forms a ternary complex with BET proteins and VHL E3 ligase, leading to ubiquitination and proteasomal degradation of the target protein.

cluster_GalARV771 This compound Activation Gal_ARV771 This compound (Inactive Prodrug) SenescentCell Senescent Cell Gal_ARV771->SenescentCell ARV771 ARV-771 (Active) Galactose Galactose SABgal SA-β-gal (High Activity) SenescentCell->SABgal SABgal->ARV771 Cleavage SABgal->Galactose Cleavage

Caption: this compound is activated in senescent cells through the cleavage of its galactose moiety by SA-β-gal, releasing the active ARV-771.

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the efficacy of ARV-771 and this compound in senescent and non-senescent A549 lung cancer cells.

CompoundCell TypeIC50 (µM)Senolytic Index
ARV-771 n-A549Not Reported1.34
s-A549Not Reported
This compound n-A5493.295.17
s-A5490.640

IC50 values represent the concentration required to inhibit cell viability by 50%. The senolytic index is the ratio of the IC50 in non-senescent cells to that in senescent cells.

CompoundCell TypeDC50 (nM)
ARV-771 s-A549Not Reported
This compound s-A54918.3

DC50 value represents the concentration required to degrade 50% of the target protein (BRD4).

Experimental Protocols

Induction of Senescence in A549 Cells
  • Cell Culture: A549 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Induction: To induce senescence, sub-confluent A549 cells are treated with a low dose of etoposide (B1684455) (e.g., 5 µM) for a specified period.

  • Verification: The induction of senescence is confirmed by Senescence-Associated β-galactosidase (SA-β-gal) staining.

Senescence-Associated β-galactosidase (SA-β-gal) Staining
  • Fixation: Cells are washed with PBS and fixed with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.

  • Washing: The fixed cells are washed twice with PBS.

  • Staining: A staining solution containing X-gal (1 mg/mL), potassium ferrocyanide (5 mM), potassium ferricyanide (B76249) (5 mM), and MgCl2 (2 mM) in a citrate/phosphate buffer at pH 6.0 is added to the cells.

  • Incubation: The cells are incubated at 37°C (without CO2) for 12-16 hours.

  • Visualization: Senescent cells, which exhibit high SA-β-gal activity, will stain blue and can be visualized under a light microscope.

Western Blot for BRD4 Degradation
  • Cell Lysis: Both senescent and non-senescent A549 cells are treated with varying concentrations of ARV-771 or this compound for a specified time (e.g., 16 hours). The cells are then lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against BRD4, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software to determine the extent of BRD4 degradation.

Cell Viability (MTT) Assay
  • Cell Seeding: Senescent and non-senescent A549 cells are seeded in 96-well plates.

  • Treatment: The cells are treated with a serial dilution of ARV-771 or this compound for 72 hours.

  • MTT Addition: MTT reagent (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.

Experimental Workflow

The following diagram illustrates the general workflow for comparing the effects of ARV-771 and this compound on senescent and non-senescent cells.

cluster_workflow Experimental Workflow A549 A549 Cells InduceSenescence Induce Senescence (e.g., Etoposide) A549->InduceSenescence N_A549 Non-senescent A549 (n-A549) S_A549 Senescent A549 (s-A549) InduceSenescence->S_A549 SA_b_gal SA-β-gal Staining (Verification) S_A549->SA_b_gal Treatment Treat with ARV-771 or this compound S_A549->Treatment N_A549->Treatment WesternBlot Western Blot (BRD4 Degradation) Treatment->WesternBlot MTT MTT Assay (Cell Viability) Treatment->MTT DataAnalysis Data Analysis (IC50, DC50, Senolytic Index) WesternBlot->DataAnalysis MTT->DataAnalysis

Caption: Workflow for comparing ARV-771 and this compound in senescent and non-senescent cells.

Conclusion

The development of this compound from ARV-771 exemplifies a sophisticated prodrug strategy to enhance the therapeutic window of targeted protein degraders. By leveraging the unique enzymatic activity of senescent cells, this compound demonstrates selective activation and efficacy in this target cell population, thereby holding promise for reducing the systemic toxicities associated with broad-acting BET degraders. This approach opens new avenues for the development of highly specific and targeted cancer therapies.

References

Gal-ARV-771: A Technical Guide to a Selective BET Degrader Prodrug for Senescent Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of Gal-ARV-771, a novel prodrug strategy for the targeted degradation of Bromodomain and Extra-Terminal (BET) proteins in senescent cancer cells. This compound is a galactose-modified derivative of ARV-771, a potent pan-BET degrader based on Proteolysis Targeting Chimera (PROTAC) technology. This document details the mechanism of action, experimental protocols, and key data related to this compound and its active counterpart, ARV-771.

Core Concepts: PROTAC Technology and Selective Activation

ARV-771 is a heterobifunctional molecule that simultaneously binds to a BET protein (BRD2, BRD3, or BRD4) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the BET protein, marking it for degradation by the proteasome. This targeted protein degradation approach offers a powerful alternative to traditional inhibition.

This compound is designed as a prodrug that is activated specifically in senescent cancer cells. These cells are characterized by the overexpression of senescence-associated β-galactosidase (SA-β-Gal). The galactose moiety on this compound masks the VHL-binding portion of the molecule, rendering it inactive. In the presence of SA-β-Gal, the galactose is cleaved, releasing the active ARV-771 to induce BET protein degradation. This targeted activation strategy aims to enhance the therapeutic window and minimize off-target effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for ARV-771, the active form of this compound.

Table 1: Binding Affinity (Kd) of ARV-771 for BET Bromodomains

BromodomainBinding Affinity (Kd) in nM
BRD2(1)34[1]
BRD2(2)4.7[1]
BRD3(1)8.3[1]
BRD3(2)7.6[1]
BRD4(1)9.6[1]
BRD4(2)7.6[1]

Table 2: In Vitro Efficacy of ARV-771 in Cancer Cell Lines

Cell LineAssayMetricValue (nM)
22Rv1 (Prostate Cancer)DegradationDC50< 5[2]
VCaP (Prostate Cancer)DegradationDC50< 5[2]
LnCaP95 (Prostate Cancer)DegradationDC50< 5[2]
22Rv1 (Prostate Cancer)Cell ViabilityIC50< 1[3]
HepG2 (Hepatocellular Carcinoma)Cell ViabilityIC50~250 (at 72h)
Hep3B (Hepatocellular Carcinoma)Cell ViabilityIC50~250 (at 72h)

Table 3: In Vivo Efficacy of ARV-771 in Xenograft Models

Xenograft ModelDosing RegimenOutcome
22Rv1 (Prostate Cancer)10 mg/kg, s.c., daily for 3 days37% BRD4 downregulation, 76% c-MYC downregulation in tumor tissue[4]
22Rv1 (Prostate Cancer)30 mg/kg, s.c., dailyTumor regression[5]
VCaP (Prostate Cancer)Intermittent dosing (Q3D or 3 days on/4 days off)60% Tumor Growth Inhibition (TGI)
HepG2 (Hepatocellular Carcinoma)Daily for 25 daysReduced tumor volume and weight[6]

Experimental Protocols

Synthesis and Characterization of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the general strategy involves the chemical modification of ARV-771. The hydroxyl group on the VHL E3 ligase-binding moiety of ARV-771 is caged with a galactose derivative. This is typically achieved through a multi-step synthesis involving protection of the galactose hydroxyl groups, activation of the anomeric position, coupling to a linker, and subsequent deprotection.

Characterization would involve standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful attachment of the galactose moiety.

  • Mass Spectrometry (MS): To verify the molecular weight of the final compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized this compound.

Western Blotting for BET Protein Degradation

This protocol is used to quantify the levels of BRD2, BRD3, and BRD4 proteins in cells treated with ARV-771 or this compound.

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the compound for the desired time (e.g., 16 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Quantification: Densitometry analysis is used to quantify the band intensities relative to the loading control.

Cell Viability Assay (MTS/MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the compound for 72 hours. Include a vehicle control (e.g., DMSO).

  • Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (490 nm for MTS; 570 nm for MTT after solubilization) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Use appropriate controls for compensation and gating.

Senescence-Associated β-Galactosidase (SA-β-Gal) Activity Assay (Fluorometric)

This assay is used to detect the activation of this compound in senescent cells by measuring SA-β-Gal activity.

  • Induction of Senescence: Induce senescence in cancer cells using methods such as etoposide (B1684455) treatment.

  • Cell Seeding and Treatment: Seed senescent and non-senescent cells in a 96-well plate and treat with this compound.

  • Cell Lysis (for lysate-based assays) or Live-Cell Staining:

    • Lysate-based: Lyse the cells and incubate the lysate with a fluorogenic β-galactosidase substrate (e.g., 4-MUG) at pH 6.0.

    • Live-cell: Use a cell-permeable fluorogenic substrate like C12FDG. Pre-treat cells with a lysosomal alkalinizing agent (e.g., bafilomycin A1) for 1 hour, then add C12FDG and incubate for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm for 4-MU; Ex/Em = 488/523 nm for C12FDG) using a fluorescence plate reader or by flow cytometry.

  • Data Analysis: Normalize the fluorescence signal to the cell number or protein concentration.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ARV-771 in a mouse model.

  • Cell Implantation: Subcutaneously implant cancer cells (e.g., 22Rv1) into the flanks of immunocompromised mice.

  • Tumor Growth and Randomization: Allow tumors to reach a specified volume (e.g., 150-200 mm³), then randomize the mice into treatment and control groups.

  • Compound Administration: Administer ARV-771 or vehicle control via the desired route (e.g., subcutaneous injection) at the specified dose and schedule.

  • Monitoring: Monitor tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry for BRD4 and c-MYC levels).

Visualizations

Signaling Pathway of ARV-771 Action

ARV771_Pathway cluster_cell Cell ARV771 ARV-771 Ternary_Complex Ternary Complex (BET-ARV771-VHL) ARV771->Ternary_Complex BET BET Proteins (BRD2, BRD3, BRD4) BET->Ternary_Complex cMYC c-MYC Transcription BET->cMYC Promotes AR_Signaling Androgen Receptor Signaling BET->AR_Signaling Promotes VHL VHL E3 Ligase VHL->Ternary_Complex Ub_BET Ubiquitinated BET Protein Ternary_Complex->Ub_BET Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_BET Proteasome 26S Proteasome Ub_BET->Proteasome Degradation Degradation Proteasome->Degradation Degradation->cMYC Inhibits Degradation->AR_Signaling Inhibits Apoptosis Apoptosis cMYC->Apoptosis Suppression leads to AR_Signaling->Apoptosis Suppression leads to GalARV771_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Induce_Senescence Induce Senescence (e.g., Etoposide) SA_Beta_Gal_Assay SA-β-Gal Activity Assay (Confirm Senescence) Induce_Senescence->SA_Beta_Gal_Assay Treat_Cells Treat Senescent & Non-senescent Cells with this compound SA_Beta_Gal_Assay->Treat_Cells Degradation_Assay BET Degradation Assay (Western Blot) Treat_Cells->Degradation_Assay Viability_Assay Cell Viability Assay (MTS/MTT) Treat_Cells->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treat_Cells->Apoptosis_Assay Xenograft_Model Establish Tumor Xenograft Model Induce_Tumor_Senescence Induce Tumor Senescence (Optional, e.g., with chemo) Xenograft_Model->Induce_Tumor_Senescence Treat_Mice Treat Mice with This compound Xenograft_Model->Treat_Mice Direct Treatment Induce_Tumor_Senescence->Treat_Mice Monitor_Tumor Monitor Tumor Growth & Body Weight Treat_Mice->Monitor_Tumor Endpoint_Analysis Endpoint Analysis (Tumor Weight, Biomarkers) Monitor_Tumor->Endpoint_Analysis Prodrug_Concept Gal_ARV771 This compound (Prodrug) Inactive ARV771_Active ARV-771 (Active Drug) Gal_ARV771->ARV771_Active Activation by SA_Beta_Gal Senescence-Associated β-Galactosidase (SA-β-Gal) (Enzyme) Senescent_Cell Senescent Cancer Cell SA_Beta_Gal->Senescent_Cell Present in SA_Beta_Gal->ARV771_Active BET_Degradation BET Protein Degradation ARV771_Active->BET_Degradation Induces

References

The Role of β-galactosidase in the Activation of Gal-ARV-771: A Prodrug Strategy for Targeting Senescent Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The emergence of therapy-induced senescence as a consequence of cancer treatment presents a dual challenge: while arresting tumor growth, senescent cells can also contribute to a pro-tumorigenic microenvironment. A novel strategy to counteract this involves the development of senolytic agents that selectively eliminate these senescent cells. This technical guide delves into the mechanism of Gal-ARV-771, a pioneering prodrug that leverages the enzymatic activity of senescence-associated β-galactosidase (SA-β-gal) for its activation. This compound is a galacto-modified version of ARV-771, a potent proteolysis-targeting chimera (PROTAC) that induces the degradation of BET (Bromodomain and Extra-Terminal) proteins.[1][2][3] This guide will provide a comprehensive overview of the activation mechanism, detailed experimental protocols for its evaluation, and a summary of its efficacy in preclinical models.

Introduction: Targeting Cellular Senescence with a Prodrug Approach

Cellular senescence is a state of irreversible cell cycle arrest that can be induced by various stressors, including chemotherapy and radiation.[4][5] While initially acting as a tumor-suppressive mechanism, the accumulation of senescent cells can lead to the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the senescence-associated secretory phenotype (SASP). The SASP can paradoxically promote tumor recurrence, metastasis, and resistance to therapy.

A key biomarker of senescent cells is the increased activity of lysosomal β-galactosidase at a suboptimal pH of 6.0, termed senescence-associated β-galactosidase (SA-β-gal).[5][6] This enzymatic activity provides a unique opportunity for the targeted delivery and activation of therapeutic agents.

This compound is a novel prodrug designed to exploit this feature.[1][2][3] It is synthesized by conjugating a galactose moiety to the parent compound, ARV-771. ARV-771 is a PROTAC that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BET proteins BRD2, BRD3, and BRD4, leading to their ubiquitination and subsequent proteasomal degradation.[7][8][9][10] In its galacto-modified form, this compound is inactive. However, in the presence of SA-β-gal in senescent cancer cells, the galactose group is cleaved, releasing the active ARV-771 to exert its potent protein degradation effects.[1][3]

This targeted activation strategy aims to selectively eliminate senescent cancer cells, thereby mitigating the detrimental effects of the SASP and enhancing the overall efficacy of cancer therapy.

Mechanism of Action of this compound

The activation and action of this compound is a two-step process:

  • Enzymatic Activation by β-galactosidase: this compound, the inactive prodrug, is taken up by cells. In senescent cells with high levels of SA-β-gal activity, the galactose moiety is hydrolyzed. This enzymatic cleavage releases the active ARV-771.

  • PROTAC-mediated Protein Degradation: The released ARV-771, a heterobifunctional molecule, simultaneously binds to a BET protein (BRD2, BRD3, or BRD4) and the VHL E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the BET protein. The ubiquitinated BET protein is then recognized and degraded by the 26S proteasome.

The degradation of BET proteins, which are critical readers of epigenetic marks and regulators of oncogene transcription (such as c-MYC), ultimately leads to cell cycle arrest and apoptosis in the targeted senescent cancer cells.[10][11]

Signaling Pathway of ARV-771

ARV771_Pathway cluster_activation Activation in Senescent Cell cluster_degradation PROTAC-Mediated Degradation cluster_downstream Downstream Effects This compound This compound SA-β-gal SA-β-gal This compound->SA-β-gal Hydrolysis ARV-771 (Active) ARV-771 (Active) SA-β-gal->ARV-771 (Active) Ternary Complex Ternary Complex ARV-771 (Active)->Ternary Complex BET Protein (BRD4) BET Protein (BRD4) BET Protein (BRD4)->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degraded BET Protein Degraded BET Protein Proteasome->Degraded BET Protein c-MYC Downregulation c-MYC Downregulation Degraded BET Protein->c-MYC Downregulation Cell Cycle Arrest Cell Cycle Arrest c-MYC Downregulation->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Signaling pathway of this compound activation and downstream effects.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of ARV-771 and this compound
Cell LineCompoundIC50 (nM) in Senescent CellsIC50 (nM) in Non-Senescent CellsReference
A549ARV-771Not ReportedNot Reported[1]
A549This compound6403290[1]
CompoundTarget ProteinsDC50 in 22Rv1 cellsReference
ARV-771BRD2, BRD3, BRD4< 5 nM[12][13]
CompoundBinding Affinity (Kd, nM)Reference
BRD2(1)BRD2(2)BRD3(1)BRD3(2)BRD4(1)BRD4(2)
ARV-771344.78.37.69.67.6[7][9][14]
Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model
Treatment GroupTumor Growth Inhibition (%)Body Weight Change (%)Reference
Etoposide + this compoundSignificant inhibition (exact % not specified)No significant toxicity[15]

Detailed Experimental Protocols

Senescence-Associated β-galactosidase (SA-β-gal) Staining

This protocol is adapted from Dimri et al., 1995.[2][16]

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS

  • Staining solution:

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) in dimethylformamide (DMF)

    • 40 mM citric acid/sodium phosphate (B84403) buffer, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl2

Procedure:

  • Wash cells twice with PBS.

  • Fix cells with the fixation solution for 3-5 minutes at room temperature.

  • Wash cells three times with PBS.

  • Add the staining solution to the cells.

  • Incubate at 37°C (without CO2) for 12-16 hours, protected from light.

  • Observe cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.

Western Blot for BRD4 Degradation

This protocol is a general guideline for Western blotting to assess BRD4 protein levels.[4][5][11]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-BRD4

  • Loading control antibody: anti-β-actin or anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with this compound or ARV-771 for the desired time.

  • Lyse cells in lysis buffer and quantify protein concentration using a BCA assay.

  • Prepare protein lysates by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Re-probe the membrane with a loading control antibody to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

This protocol is based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay for assessing cell metabolic activity.[1][7][9][10]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with various concentrations of this compound or ARV-771 for the desired duration.

  • Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 4 hours at 37°C.

  • Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Visualizations

Experimental Workflow for Evaluating this compound

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Induce Senescence Induce Senescence SA-β-gal Staining SA-β-gal Staining Induce Senescence->SA-β-gal Staining Confirm Senescence Treat with this compound Treat with this compound Induce Senescence->Treat with this compound Western Blot (BRD4) Western Blot (BRD4) Treat with this compound->Western Blot (BRD4) Assess Degradation MTT Assay MTT Assay Treat with this compound->MTT Assay Measure Viability Tumor Growth Measurement Tumor Growth Measurement Treat with this compound->Tumor Growth Measurement Toxicity Assessment Toxicity Assessment Treat with this compound->Toxicity Assessment Apoptosis Assay Apoptosis Assay MTT Assay->Apoptosis Assay Confirm Cell Death Xenograft Model Xenograft Model Induce Senescence (in vivo) Induce Senescence (in vivo) Xenograft Model->Induce Senescence (in vivo) Induce Senescence (in vivo)->Treat with this compound

Caption: Experimental workflow for the preclinical evaluation of this compound.

Logical Relationship of Prodrug Activation

Prodrug_Activation Senescent Cancer Cell Senescent Cancer Cell High SA-β-gal Activity High SA-β-gal Activity Senescent Cancer Cell->High SA-β-gal Activity Cleavage of Galactose Cleavage of Galactose High SA-β-gal Activity->Cleavage of Galactose This compound (Inactive) This compound (Inactive) This compound (Inactive)->Cleavage of Galactose ARV-771 (Active) ARV-771 (Active) Cleavage of Galactose->ARV-771 (Active) BET Protein Degradation BET Protein Degradation ARV-771 (Active)->BET Protein Degradation Selective Cell Death Selective Cell Death BET Protein Degradation->Selective Cell Death

Caption: Logical flow of this compound activation in senescent cancer cells.

Conclusion

The development of this compound represents a significant advancement in the field of senolytic therapy. By harnessing the specific enzymatic activity of SA-β-gal, this prodrug strategy allows for the targeted delivery of a potent BET protein degrader to senescent cancer cells. The preclinical data demonstrate the feasibility of this approach, showing selective activation and efficacy in eliminating senescent cells both in vitro and in vivo. This technical guide provides researchers and drug development professionals with a comprehensive overview of the mechanism, experimental evaluation, and potential of this compound as a novel therapeutic for improving cancer treatment outcomes by targeting therapy-induced senescence. Further investigation into the pharmacokinetics, pharmacodynamics, and long-term efficacy of this and similar galacto-modified PROTACs is warranted.

References

Investigating the Senolytic Activity of Gal-ARV-771: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the senolytic activity of Gal-ARV-771, a novel prodrug designed for the targeted elimination of senescent cells. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical pathways involved in its function.

Introduction to this compound: A Targeted Approach to Senolysis

Cellular senescence, a state of irreversible cell cycle arrest, is implicated in aging and various age-related diseases. Senescent cells can accumulate in tissues and contribute to pathology through the secretion of a pro-inflammatory secretome. Senolytics are a class of drugs that selectively induce apoptosis in senescent cells. This compound is a promising senolytic agent that leverages a prodrug strategy for enhanced selectivity. It is designed to be activated by senescence-associated β-galactosidase (SA-β-gal), an enzyme overexpressed in senescent cells, to release the active therapeutic agent, ARV-771.[1] ARV-771 is a Proteolysis Targeting Chimera (PROTAC) that specifically targets Bromodomain and Extra-Terminal domain (BET) proteins, particularly BRD4, for degradation.[1][2][3][4][5]

Mechanism of Action

This compound's senolytic activity is a multi-step process initiated by its selective activation within senescent cells.

  • Selective Uptake and Activation: this compound, a galactose-caged prodrug, is preferentially taken up by senescent cells.[1] Inside the cell, the high activity of SA-β-gal cleaves the galactose moiety, releasing the active ARV-771 molecule.[1] This targeted activation minimizes off-target effects in healthy, non-senescent cells.[1]

  • PROTAC-Mediated BRD4 Degradation: The released ARV-771 is a heterobifunctional molecule. One end binds to the BET protein BRD4, and the other end recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL).[2][3][6] This proximity induces the ubiquitination of BRD4, marking it for degradation by the 26S proteasome.[6][7]

  • Induction of Apoptosis: The degradation of BRD4, a key transcriptional regulator, disrupts downstream signaling pathways crucial for cell survival. This ultimately leads to the induction of apoptosis and the selective elimination of senescent cells.[1][3]

Quantitative Data Summary

The senolytic efficacy of this compound has been quantified through various in vitro studies. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound and ARV-771

CompoundCell LineConditionIC50Senolytic IndexReference
This compoundA549Senescent (s-A549)640 nM5.17[1]
This compoundA549Non-senescent (n-A549)3.29 µM[1]
ARV-77122Rv1, VCaP, LnCaP95Castration-Resistant Prostate CancerDC50 < 5 nMNot Applicable[8]
ARV-771CRPC cell linesCastration-Resistant Prostate CancerDC50 < 1 nMNot Applicable[5]

Table 2: Apoptosis Induction by this compound

CompoundCell LineConcentrationApoptosis Rate (% of early apoptosis)Reference
This compoundNormal A549 (n-A549)Not specified8.07%[1]
ARV-771Normal A549 (n-A549)1.0 μM20.1%[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the senolytic activity of this compound.

Induction of Cellular Senescence in A549 cells
  • Cell Culture: Human lung carcinoma A549 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Induction Agent: Senescence is induced by treating the cells with a low dose of etoposide (B1684455), a topoisomerase II inhibitor. A typical treatment protocol involves exposing the cells to 5 µmol/l etoposide for 48 hours.[6][9]

  • Verification of Senescence: The induction of senescence is confirmed by assessing established biomarkers, including increased cell size, positive staining for senescence-associated β-galactosidase (SA-β-gal), and cell cycle arrest.[10]

Senescence-Associated β-Galactosidase (SA-β-gal) Staining
  • Principle: This histochemical assay detects the activity of β-galactosidase at pH 6.0, a characteristic feature of senescent cells.[1][11][12]

  • Procedure:

    • Wash cells with phosphate-buffered saline (PBS).

    • Fix the cells with a solution of 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) for 3-5 minutes at room temperature.[13]

    • Wash the cells again with PBS.

    • Incubate the cells with the SA-β-gal staining solution containing X-gal (5-bromo-4-chloro-3-indolyl β-D-galactopyranoside) at 37°C (without CO2) for several hours to overnight.[13]

    • Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.

Cell Viability and IC50 Determination
  • Assay: Cell viability is typically assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Procedure:

    • Seed both senescent and non-senescent cells in 96-well plates.

    • Treat the cells with a serial dilution of this compound or ARV-771 for a specified period (e.g., 72 hours).

    • Measure cell viability according to the manufacturer's protocol.

    • Calculate the half-maximal inhibitory concentration (IC50) by plotting the cell viability against the drug concentration.

Western Blotting for BRD4 Degradation
  • Purpose: To quantify the degradation of the target protein BRD4 following treatment with this compound or ARV-771.

  • Procedure:

    • Treat cells with the compounds for a specific duration.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

    • Incubate the membrane with a primary antibody against BRD4 and a loading control (e.g., GAPDH or β-actin).

    • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities to determine the extent of BRD4 degradation.

Apoptosis Assay (Flow Cytometry)
  • Principle: To quantify the percentage of apoptotic cells using Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membrane integrity.

  • Procedure:

    • Treat cells with the compounds.

    • Harvest and wash the cells.

    • Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI.

    • Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the key molecular events in the senolytic activity of this compound.

Gal_ARV_771_Activation cluster_extracellular Extracellular Space cluster_intracellular Senescent Cell Gal-ARV-771_ext This compound Gal-ARV-771_int This compound Gal-ARV-771_ext->Gal-ARV-771_int Cellular Uptake SA-beta-gal Senescence-Associated β-galactosidase (SA-β-gal) Gal-ARV-771_int->SA-beta-gal Substrate for ARV-771 Active ARV-771 SA-beta-gal->ARV-771 Cleavage Galactose Galactose SA-beta-gal->Galactose Releases PROTAC_Mechanism cluster_ternary Ternary Complex Formation ARV-771 ARV-771 (PROTAC) BRD4 BRD4 (Target Protein) ARV-771->BRD4 E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) ARV-771->E3_Ligase Poly_Ub_BRD4 Poly-ubiquitinated BRD4 Ub Ubiquitin E3_Ligase->Ub Recruits Ub->Poly_Ub_BRD4 Poly-ubiquitination Proteasome 26S Proteasome Poly_Ub_BRD4->Proteasome Recognition & Degradation Degraded_BRD4 Degraded BRD4 Peptides Proteasome->Degraded_BRD4 Apoptosis Apoptosis Degraded_BRD4->Apoptosis Leads to Experimental_Workflow A Induce Senescence in A549 Cells (e.g., with Etoposide) B Confirm Senescence (SA-β-gal Staining) A->B C Treat Senescent and Non-senescent Cells with this compound B->C D Assess Cell Viability (IC50 Determination) C->D E Analyze BRD4 Protein Levels (Western Blot) C->E F Quantify Apoptosis (Flow Cytometry) C->F

References

A Technical Guide to Gal-ARV-771: A Senolytic PROTAC for Targeted BRD4 Degradation in Senescent Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular senescence, a state of irreversible cell cycle arrest, is a double-edged sword in oncology. While it acts as a potent tumor-suppressive mechanism, the accumulation of senescent cancer cells can promote a pro-tumorigenic microenvironment through the Senescence-Associated Secretory Phenotype (SASP). The epigenetic reader protein BRD4 has emerged as a critical regulator of this phenotype. This guide details the mechanism, efficacy, and experimental validation of Gal-ARV-771, a novel Proteolysis Targeting Chimera (PROTAC) prodrug designed to selectively eliminate senescent cancer cells by targeting BRD4 for degradation. By leveraging the high activity of senescence-associated β-galactosidase (SA-β-gal), this compound offers a targeted approach to dismantle the pro-tumorigenic secretome and induce apoptosis in these persistent cells.

The Role of BRD4 in Cancer and Senescence

Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that act as epigenetic "readers."[1][2] It plays a pivotal role in gene expression by binding to acetylated lysine (B10760008) residues on histone tails, a key marker of active chromatin.[3] This interaction is crucial for recruiting transcriptional machinery, including the Positive Transcription Elongation Factor b (P-TEFb), to gene promoters and enhancers, thereby driving the expression of target genes.[1][3]

In cancer, BRD4 is frequently overexpressed and is essential for the transcription of key oncogenes, most notably c-MYC.[2][4] Its inactivation has been shown to inhibit cancer development, making it a promising therapeutic target.[1]

Crucially, in senescent cells, BRD4 is recruited to newly activated super-enhancers adjacent to key SASP genes (e.g., IL-6, IL-8, CXCL1).[5][6][7] This function is essential for the robust expression of the pro-inflammatory cytokines and chemokines that constitute the SASP, which can paradoxically promote tumor growth, metastasis, and therapy resistance.[5][6][8] Therefore, targeting BRD4 in senescent cells provides a strategic opportunity to suppress the harmful SASP and eliminate these cells.

G cluster_0 Nucleus Chromatin Chromatin AcHistone Acetylated Histones Chromatin->AcHistone Acetylation BRD4 BRD4 AcHistone->BRD4 Binds to PTEFb P-TEFb / RNA Pol II BRD4->PTEFb Recruits SE Super-Enhancers PTEFb->SE Activates Oncogenes Oncogenes (c-MYC) PTEFb->Oncogenes Activates SASP_Genes SASP Genes (IL-6, IL-8, etc.) SE->SASP_Genes Drives Transcription SASP_Proteins SASP Secretion SASP_Genes->SASP_Proteins Transcription & Translation Proliferation Tumor Proliferation Oncogenes->Proliferation Drives SASP_Proteins->Proliferation Promotes (Paracrine)

Caption: BRD4 signaling in oncogene and SASP gene transcription.

Mechanism of Action: From Prodrug to Protein Degradation

This compound is a PROTAC prodrug designed for selective activity in senescent cells.[9][10] It is a modified version of ARV-771, a potent, well-characterized pan-BET degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to BRD2, BRD3, and BRD4, leading to their ubiquitination and subsequent degradation by the proteasome.[11][12]

The core of the this compound strategy lies in its chemical design:

  • Masking: A galactose moiety is conjugated to the hydroxyl group of the VHL ligand on ARV-771.[9] This modification "cages" the molecule, preventing it from binding to the VHL E3 ligase and rendering the PROTAC inactive in non-senescent cells.[13]

  • Selective Activation: Senescent cells are characterized by the overexpression and high enzymatic activity of senescence-associated β-galactosidase (SA-β-gal).[9] When this compound enters a senescent cell, SA-β-gal cleaves the galactose moiety.

  • PROTAC Release: This cleavage unmasks the VHL ligand, releasing the fully active ARV-771 PROTAC.[14]

  • Targeted Degradation: The activated ARV-771 then forms a ternary complex between BRD4 and the VHL E3 ligase, leading to the polyubiquitination of BRD4 and its degradation by the 26S proteasome.[15][16] This degradation results in the suppression of SASP gene expression and the induction of apoptosis.[9]

G cluster_0 Senescent Cancer Cell GalARV This compound (Inactive Prodrug) SAGal SA-β-galactosidase (Highly Expressed) GalARV->SAGal Enters Cell ARV ARV-771 (Active PROTAC) SAGal->ARV Cleaves Galactose to Activate Ternary BRD4-ARV-771-VHL Ternary Complex ARV->Ternary Binds BRD4 BRD4 BRD4->Ternary VHL VHL E3 Ligase VHL->Ternary UbBRD4 Polyubiquitinated BRD4 Ternary->UbBRD4 Catalyzes Ubiquitination Ub Ubiquitin Ub->UbBRD4 Proteasome Proteasome UbBRD4->Proteasome Targeted for Degradation Degradation BRD4 Degradation & Apoptosis Proteasome->Degradation Degrades

Caption: Mechanism of selective BRD4 degradation by this compound.

Quantitative Efficacy Data

The selective action of this compound is evident in its differential cytotoxicity and degradation capacity between senescent and non-senescent cells. The parent compound, ARV-771, demonstrates potent pan-BET degradation across numerous cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Senescent vs. Non-Senescent Cells

Compound Cell Line Senescence Status IC50 Citation
This compound A549 Non-senescent (n-A549) 3.29 µM [9]
This compound A549 Senescent (s-A549) 640 nM [9]

Data demonstrates a >5-fold increase in potency in senescent cells.

Table 2: In Vitro Efficacy of ARV-771 (Parent Compound)

Parameter Target(s) Cell Line(s) Value Citation(s)
DC50 BRD2/3/4 22Rv1 (Prostate) < 5 nM [11][12][17][18]
DC50 BETs VCaP (Prostate) < 1 nM [11]
IC50 (c-MYC) c-MYC 22Rv1 (Prostate) < 1 nM [17]
IC50 (Viability) - HeLa (Cervical) 183 nM [13]
IC50 (Viability) - OVCAR8 (Ovarian) 215 nM [13]
IC50 (Viability) - T47D (Breast) 13 nM [13]

| Binding Affinity (Kd) | BRD4(1)/BRD4(2) | - | 9.6 nM / 7.6 nM |[17] |

Table 3: In Vivo Efficacy Data

Compound Model Dosage Outcome Citation(s)
This compound A549 Xenograft (Etoposide-induced senescence) - 74% Tumor Growth Inhibition (TGI) [9]
ARV-771 A549 Xenograft (Etoposide-induced senescence) - 80% Tumor Growth Inhibition (TGI) [9]
ARV-771 22Rv1 Xenograft (Prostate) 10 mg/kg (s.c., daily) 37% BRD4 & 76% c-MYC knockdown in tumor [19][20]
ARV-771 22Rv1 Xenograft (Prostate) 30 mg/kg (s.c., daily) Tumor Regression [20][21]

| ARV-771 | VCaP Xenograft (Prostate) | Intermittent | 60% Tumor Growth Inhibition (TGI) |[20] |

Key Experimental Protocols

Reproducible assessment of senolytic PROTACs requires standardized methodologies. Below are protocols for key assays used to validate the activity of this compound.

G cluster_0 Experimental Workflow A 1. Cell Culture (e.g., A549) B 2. Induce Senescence (e.g., Etoposide) A->B C 3. Confirmation of Senescence (SA-β-gal Staining) B->C D 4. Treatment (this compound / ARV-771) B->D E 5a. Cell Lysis for Biochemical Analysis D->E G 5b. In-plate Assay for Cellular Phenotype D->G F 6a. Western Blot (BRD4, c-MYC, PARP) E->F I 7. Data Acquisition & Analysis F->I H 6b. Viability Assay (MTS/MTT) G->H H->I

Caption: General experimental workflow for evaluating this compound.
Protocol: Western Blotting for BRD4 Degradation

This protocol quantifies the reduction in BRD4 protein levels following PROTAC treatment.

  • Cell Seeding and Treatment: Seed A549 cells in 6-well plates. Induce senescence as required (e.g., with low-dose etoposide). Treat both senescent and non-senescent cells with a dose range of this compound or ARV-771 for 16-24 hours.[21][22]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-BRD4, anti-c-MYC, anti-PARP, anti-Actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

  • Analysis: Quantify band intensity using software like ImageJ, normalizing to the loading control (e.g., Actin).

Protocol: Cell Viability Assay (MTS/MTT)

This assay determines the effect of the compound on cell proliferation and viability to calculate IC50 values.[23]

  • Cell Seeding: Seed senescent and non-senescent cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 nM to 10 µM) for 72 hours.[13][20] Include a vehicle control (DMSO).

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Data Acquisition: If using MTT, add solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.

  • Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Protocol: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This histochemical assay confirms the senescent phenotype by detecting SA-β-gal activity.

  • Cell Preparation: Culture and treat cells on glass coverslips or in plates as described for other assays.

  • Fixation: Wash cells with PBS. Fix with a 2% formaldehyde (B43269) / 0.2% glutaraldehyde (B144438) solution for 10-15 minutes at room temperature.

  • Staining: Wash cells again with PBS. Add the SA-β-gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer, pH 6.0).

  • Incubation: Incubate the cells at 37°C (without CO2) for 12-24 hours, or until a blue color develops in senescent cells. Protect from light.

  • Imaging: Wash with PBS. Observe and capture images using a bright-field microscope.

  • Quantification: Determine the percentage of blue, positively stained cells by counting at least 200 cells from multiple random fields.[9]

Conclusion and Future Directions

This compound represents a sophisticated and highly selective strategy for targeting senescent cancer cells. By exploiting a key enzymatic hallmark of senescence, this PROTAC prodrug can be specifically activated where it is needed most, minimizing potential on-target, off-tumor toxicities associated with the parent compound ARV-771.[13] The degradation of BRD4 in these cells not only induces apoptosis but also dismantles the pro-tumorigenic SASP, offering a dual therapeutic benefit.[5][9]

Future research should focus on:

  • Combination Therapies: Evaluating this compound as a "one-two punch" therapy following standard chemotherapy or radiation, which are known to induce senescence.

  • In Vivo Biodistribution: Characterizing the pharmacokinetics and biodistribution to confirm tumor-specific activation and clearance.

  • Broader Applications: Exploring the utility of this galacto-modification strategy for other PROTACs and its potential in non-oncological, age-related diseases where senescent cells accumulate.

References

The Dawn of Liver-Targeted Therapeutics: A Technical Guide to the Discovery and Development of Galacto-PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to eliminate disease-causing proteins rather than merely inhibiting them. This technical guide delves into a specialized class of these molecules: galacto-PROTACs. These innovative agents are engineered for liver-specific delivery by harnessing the natural uptake mechanism of the asialoglycoprotein receptor (ASGPR), which is highly expressed on hepatocytes. By conjugating a galactose-based ligand to a PROTAC, researchers can achieve targeted degradation of proteins implicated in liver diseases, most notably hepatocellular carcinoma (HCC). This guide provides a comprehensive overview of the core principles, experimental methodologies, and critical data associated with the discovery and development of galacto-PROTACs.

Core Concepts: Mechanism of Action

Galacto-PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The addition of a galactose or N-acetylgalactosamine (GalNAc) ligand facilitates the targeted delivery to liver cells.

The mechanism of action unfolds in a series of steps:

  • Targeted Uptake: The galactose moiety on the PROTAC is recognized by the ASGPR on the surface of hepatocytes, leading to receptor-mediated endocytosis of the molecule.[1]

  • Ternary Complex Formation: Once inside the cell, the galacto-PROTAC binds simultaneously to the target protein and an E3 ubiquitin ligase (e.g., Cereblon or VHL), forming a ternary complex.[2]

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to the target protein, tagging it for degradation.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.[2] The galacto-PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.

Quantitative Data Summary

The efficacy of PROTACs is typically quantified by two key parameters: DC50, the concentration required to degrade 50% of the target protein, and Dmax, the maximum percentage of protein degradation achievable. The following table summarizes reported quantitative data for representative PROTACs, including those with liver-targeting potential.

PROTAC NameTarget ProteinE3 Ligase LigandTargeting LigandCell LineDC50 (nM)Dmax (%)Binding Affinity (Kd, nM)Reference
Gal-ARV-771BRD4CRBNGalactoseA549N/AN/AN/A[3]
XZ-1606 (LIVTAC)BETN/Atri-GalNAcLX-2PotentN/AN/A[4][5]
VHL PROTAC 1p38αVHLForetinibMDA-MB-231210>9011,000[6]
A1874BRD4MDM2N/AHCT11625-500N/AN/A[7]

Note: "N/A" indicates that the specific data was not available in the cited sources. The field of galacto-PROTACs is rapidly evolving, and more quantitative data is continuously being generated.

Key Experimental Protocols

Synthesis of Galacto-PROTACs

The synthesis of a galacto-PROTAC involves the conjugation of a galactose moiety to a pre-synthesized PROTAC molecule. This is often achieved through click chemistry or standard amide coupling reactions.

Materials:

  • PROTAC with a suitable functional group for conjugation (e.g., alkyne, amine, carboxylic acid)

  • Galactose derivative with a complementary functional group (e.g., azide, activated ester)

  • Copper(I) catalyst (for click chemistry) or peptide coupling reagents (for amide bond formation)

  • Appropriate solvents (e.g., DMF, DMSO)

  • Purification system (e.g., HPLC)

General Protocol (Click Chemistry Example):

  • Dissolve the alkyne-functionalized PROTAC and azide-functionalized galactose in a suitable solvent.

  • Add the copper(I) catalyst (e.g., copper(I) iodide) and a ligand (e.g., TBTA).

  • Stir the reaction at room temperature until completion, monitoring by LC-MS.

  • Quench the reaction and purify the crude product by preparative HPLC to obtain the final galacto-PROTAC.

Western Blot Analysis of Protein Degradation

This is the most common method to quantify the degradation of the target protein.[8][9]

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2, Huh7)

  • Galacto-PROTAC of interest

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of the galacto-PROTAC for a desired time course (e.g., 24 hours).

  • Cell Lysis: Wash cells with PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Detection: Wash the membrane, incubate with the HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize the target protein level to the loading control. Calculate DC50 and Dmax values.

ASGPR-Mediated Cellular Uptake Assay

This assay confirms that the uptake of the galacto-PROTAC is mediated by the asialoglycoprotein receptor.

Materials:

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • Fluorescently labeled galacto-PROTAC

  • Asialofetuin (a natural ligand for ASGPR, as a competitor)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Treatment: Treat HepG2 cells with the fluorescently labeled galacto-PROTAC in the presence or absence of an excess of asialofetuin for a specified time.

  • Washing: Wash the cells thoroughly with cold PBS to remove any unbound PROTAC.

  • Analysis:

    • Flow Cytometry: Resuspend the cells and analyze the fluorescence intensity using a flow cytometer. A significant decrease in fluorescence in the presence of asialofetuin indicates competitive binding and ASGPR-mediated uptake.

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to observe the cellular localization of the PROTAC.

In Vivo Efficacy Study in a Xenograft Mouse Model

This experiment evaluates the anti-tumor activity of the galacto-PROTAC in a living organism.[10]

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Hepatocellular carcinoma cells for tumor implantation

  • Galacto-PROTAC formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Tumor Implantation: Subcutaneously inject HCC cells into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the galacto-PROTAC (e.g., via intravenous or intraperitoneal injection) and vehicle control according to a predetermined dosing schedule.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for target protein degradation, immunohistochemistry).

Visualizing the Core Concepts

Signaling Pathway of Galacto-PROTAC Action

galacto_protac_pathway cluster_cell Hepatocyte cluster_endosome Endosome ASGPR ASGPR Galacto-PROTAC_internalized Galacto-PROTAC ASGPR->Galacto-PROTAC_internalized Endocytosis Hepatocyte Hepatocyte Endosome Endosome Target Protein (POI) Target Protein (POI) Ternary Complex Ternary Complex Target Protein (POI)->Ternary Complex Binds E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ubiquitin Ligase->Ternary Complex Binds Poly-ubiquitinated POI Poly-ubiquitinated POI Ternary Complex->Poly-ubiquitinated POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary Complex 26S Proteasome 26S Proteasome Poly-ubiquitinated POI->26S Proteasome Recognition Degraded Peptides Degraded Peptides 26S Proteasome->Degraded Peptides Degradation Galacto-PROTAC_recycled Galacto-PROTAC 26S Proteasome->Galacto-PROTAC_recycled Release & Recycle Galacto-PROTAC_internalized->Ternary Complex Binds Galacto-PROTAC Galacto-PROTAC Galacto-PROTAC->ASGPR Binding

Caption: Galacto-PROTAC signaling pathway in hepatocytes.

Experimental Workflow for Galacto-PROTAC Evaluation

experimental_workflow start Start synthesis Galacto-PROTAC Synthesis & Purification start->synthesis in_vitro_assays In Vitro Assays synthesis->in_vitro_assays western_blot Western Blot (DC50, Dmax) in_vitro_assays->western_blot Degradation uptake_assay Cellular Uptake Assay (ASGPR-mediation) in_vitro_assays->uptake_assay Targeting cytotoxicity Cytotoxicity Assay (IC50) in_vitro_assays->cytotoxicity Potency in_vivo_studies In Vivo Studies western_blot->in_vivo_studies uptake_assay->in_vivo_studies cytotoxicity->in_vivo_studies xenograft_model HCC Xenograft Model (Efficacy) in_vivo_studies->xenograft_model pk_pd Pharmacokinetics/ Pharmacodynamics in_vivo_studies->pk_pd toxicology Toxicology Assessment in_vivo_studies->toxicology end Lead Candidate xenograft_model->end pk_pd->end toxicology->end

Caption: Workflow for galacto-PROTAC development.

Logical Relationships of Galacto-PROTAC Components

logical_relationships protac Galacto-PROTAC Targeting Moiety (Galactose) Linker POI Ligand E3 Ligase Ligand asgpr ASGPR protac:f0->asgpr Binds to poi Target Protein (POI) protac:f2->poi Binds to e3_ligase E3 Ubiquitin Ligase protac:f3->e3_ligase Binds to

Caption: Components of a galacto-PROTAC molecule.

References

Unveiling Gal-ARV-771: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of Gal-ARV-771, a novel proteolysis-targeting chimera (PROTAC) prodrug. This compound is engineered for the selective elimination of senescent cancer cells by targeting bromodomain and extra-terminal (BET) proteins for degradation. This document details the underlying mechanism of action, presents key quantitative data, and outlines the experimental protocols for its evaluation.

Chemical Structure and Properties

This compound is a galacto-modified derivative of ARV-771, a potent pan-BET degrader. The addition of a galactose moiety is a strategic modification designed to leverage the increased senescence-associated β-galactosidase (SA-β-Gal) activity within senescent cells for targeted activation.

Table 1: Chemical Properties of this compound and its Parent Compound ARV-771

PropertyThis compoundARV-771
Molecular Formula C₇₁H₈₄ClN₉O₁₉S₂[1]C₄₉H₆₀ClN₉O₇S₂[2]
Molecular Weight 1467.06 g/mol [1]986.6 g/mol [2]
Description A PROTAC prodrug that is activated in SA-β-Gal-expressing cancer senescent cells to release ARV-771.[1][3]A potent, small-molecule pan-BET degrader based on PROTAC technology.[4][5] It is comprised of a BET-binding moiety linked to a von Hippel-Lindau (VHL) E3 ligase-binding moiety.[2]
Target BRD4[1]BRD2, BRD3, BRD4[2]

Synthesis of this compound

The synthesis of this compound involves a multi-step process that culminates in the galactosylation of the parent compound, ARV-771. While a detailed, step-by-step protocol for the final galactosylation step is proprietary, the synthesis of the core ARV-771 molecule has been described. The general synthetic strategy involves the separate synthesis of the BET-binding ligand, the VHL E3 ligase ligand, and a linker, followed by their conjugation.

Conceptual Synthesis Workflow:

cluster_synthesis Synthesis of ARV-771 cluster_galactosylation Final Modification BET Ligand Synthesis BET Ligand Synthesis Conjugation Conjugation BET Ligand Synthesis->Conjugation Linker Synthesis Linker Synthesis Linker Synthesis->Conjugation VHL Ligand Synthesis VHL Ligand Synthesis VHL Ligand Synthesis->Conjugation ARV-771 ARV-771 Conjugation->ARV-771 Galactosylation Galactosylation This compound This compound Galactosylation->this compound ARV-771_source ARV-771 ARV-771_source->Galactosylation

Caption: Conceptual workflow for the synthesis of this compound.

The final step involves the enzymatic or chemical conjugation of a galactose derivative to a suitable functional group on the ARV-771 molecule, yielding the this compound prodrug.

Mechanism of Action: Targeted Degradation of BET Proteins

This compound is designed to be selectively activated in senescent cancer cells, which exhibit elevated levels of SA-β-Gal activity.

Signaling and Activation Pathway:

This compound This compound Senescent Cell Senescent Cell This compound->Senescent Cell Enters Cell SA-beta-Gal SA-beta-Gal Senescent Cell->SA-beta-Gal ARV-771 ARV-771 SA-beta-Gal->ARV-771 Cleavage of Galactose Ternary_Complex Ternary Complex (BET-ARV771-VHL) ARV-771->Ternary_Complex BET_Proteins BET Proteins (BRD2, BRD3, BRD4) BET_Proteins->Ternary_Complex VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Proteasomal_Degradation 26S Proteasome Degradation Ubiquitination->Proteasomal_Degradation Apoptosis Apoptosis Proteasomal_Degradation->Apoptosis

Caption: Mechanism of action of this compound in senescent cells.

Once inside a senescent cell, the galactose moiety is cleaved by SA-β-Gal, releasing the active ARV-771. ARV-771 then acts as a PROTAC, forming a ternary complex with a BET protein (BRD2, BRD3, or BRD4) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the 26S proteasome. The degradation of these critical epigenetic readers leads to the suppression of oncogenic signaling pathways and ultimately induces apoptosis in the senescent cancer cells.[1][5][6]

Quantitative Biological Data

The biological activity of this compound and its parent compound has been characterized in various cancer cell lines.

Table 2: In Vitro Activity of this compound and ARV-771

CompoundCell LineAssay TypeValueReference
This compound s-A549 (senescent)Cell Viability (IC₅₀)640 nM[6]
n-A549 (non-senescent)Cell Viability (IC₅₀)3.29 µM[6]
s-A549 (senescent)BRD4 Degradation (DC₅₀)18.3 nM[6]
ARV-771 22Rv1BRD2/3/4 Degradation (DC₅₀)< 5 nM[7]
22Rv1c-MYC Depletion (IC₅₀)< 1 nM[7]
HeLaCell Viability (IC₅₀)183 nM
OVCAR8Cell Viability (IC₅₀)215 nM
T47DCell Viability (IC₅₀)13 nM
HFF-1 (non-cancerous)Cell Viability (IC₅₀)1.1 µM
HK2 (non-cancerous)Cell Viability (IC₅₀)166 nM
3T3 (non-cancerous)Cell Viability (IC₅₀)210 nM

Table 3: Binding Affinity (Kd) of ARV-771 for BET Bromodomains

BromodomainKd (nM)
BRD2(1)34
BRD2(2)4.7
BRD3(1)8.3
BRD3(2)7.6
BRD4(1)9.6
BRD4(2)7.6
Data from MedChemExpress and Selleck Chemicals product pages.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound. Specific details may need to be optimized for different experimental setups.

Cell Viability Assay (IC₅₀ Determination)

Experimental Workflow:

Cell_Seeding Seed cells in 96-well plates Compound_Treatment Treat with serial dilutions of this compound/ARV-771 Cell_Seeding->Compound_Treatment Incubation Incubate for 72 hours Compound_Treatment->Incubation Viability_Reagent Add cell viability reagent (e.g., MTT, CellTiter-Glo) Incubation->Viability_Reagent Measurement Measure absorbance or luminescence Viability_Reagent->Measurement Data_Analysis Calculate IC50 values Measurement->Data_Analysis

Caption: Workflow for a cell viability assay.

  • Cell Seeding: Plate cells (e.g., A549, 22Rv1) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound or ARV-771 in the appropriate cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Assessment: Add a cell viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Plot the cell viability against the compound concentration and determine the IC₅₀ value using a suitable curve-fitting software.

Western Blotting for Protein Degradation (DC₅₀ Determination)
  • Cell Treatment: Seed cells in larger culture dishes (e.g., 6-well plates). Once confluent, treat the cells with varying concentrations of this compound or ARV-771 for a specified time (e.g., 16 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of remaining protein against the compound concentration to determine the DC₅₀ value.

References

In-depth Technical Guide: The Senolytic Activity of Gal-ARV-771 on Cellular Senescence Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is a potent tumor-suppressive mechanism. However, the accumulation of senescent cells can also contribute to a pro-tumorigenic microenvironment through the Senescence-Associated Secretory Phenotype (SASP). Gal-ARV-771, a galactose-modified prodrug of the BET (Bromodomain and Extra-Terminal) protein degrader ARV-771, represents a novel therapeutic strategy to selectively eliminate these senescent cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its targeted effects on cellular senescence pathways, and detailed experimental protocols for its evaluation.

Introduction: The Dual Role of Cellular Senescence in Cancer

Cellular senescence is a fundamental biological process characterized by a stable cessation of cell proliferation. It is triggered by various stressors, including telomere shortening, DNA damage, and oncogene activation. The senescent state is maintained by the activation of two key tumor suppressor pathways: the p53/p21CIP1 and the p16INK4a/pRb pathways.

While initially acting as a barrier to tumorigenesis, the persistence of senescent cells can have detrimental effects. These cells secrete a complex mixture of pro-inflammatory cytokines, chemokines, growth factors, and proteases, collectively known as the Senescence-Associated Secretory Phenotype (SASP).[1][2][3] The SASP can remodel the tumor microenvironment, promoting inflammation, angiogenesis, and metastasis, thereby contributing to cancer progression and therapeutic resistance.[3][4]

The selective elimination of senescent cells, a therapeutic strategy known as senolysis, has emerged as a promising approach in cancer therapy. This compound is a next-generation senolytic agent designed to specifically target and eradicate senescent cancer cells.

This compound: A Prodrug Strategy for Targeted Senolysis

This compound is a prodrug of ARV-771, a potent pan-BET degrader.[5][6][7] The design of this compound leverages a hallmark of senescent cells: the increased activity of senescence-associated β-galactosidase (SA-β-gal).[5]

The galactose moiety on this compound masks the activity of the parent compound, ARV-771. In the presence of high SA-β-gal activity within senescent cells, the galactose group is cleaved, releasing the active ARV-771.[5] This targeted activation ensures that the potent cytotoxic effects of ARV-771 are localized to senescent cancer cells, minimizing off-target effects on healthy, non-senescent cells.[5]

cluster_extracellular Extracellular Space cluster_intracellular Senescent Cancer Cell Gal-ARV-771_ext This compound Gal-ARV-771_int This compound Gal-ARV-771_ext->Gal-ARV-771_int Cellular Uptake SA-beta-gal SA-β-galactosidase (High Activity) Gal-ARV-771_int->SA-beta-gal Cleavage of galactose moiety ARV-771 Active ARV-771 SA-beta-gal->ARV-771 Release of active drug BRD4 BRD4 ARV-771->BRD4 Binds to BRD4 Proteasome Proteasome BRD4->Proteasome Ubiquitination and targeting to proteasome Degradation BRD4 Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Fig. 1: Mechanism of this compound activation in senescent cells.

Core Mechanism: BRD4 Degradation and Its Consequences

The active form, ARV-771, is a proteolysis-targeting chimera (PROTAC). It functions by hijacking the cell's own ubiquitin-proteasome system to induce the degradation of BET proteins, primarily BRD4.[5][8] BRD4 is a key epigenetic reader that plays a critical role in the transcription of genes involved in cell proliferation, survival, and inflammation.[1][9]

Upon activation, ARV-771 simultaneously binds to BRD4 and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of BRD4, marking it for degradation by the proteasome.[5] The degradation of BRD4 has profound effects on the senescent cancer cell, ultimately leading to apoptosis.

ARV-771 ARV-771 Ternary_Complex Ternary Complex (ARV-771-BRD4-E3 Ligase) ARV-771->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_BRD4 Ubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_BRD4 Proteasome Proteasome Ub_BRD4->Proteasome Targeting Degradation BRD4 Degradation Proteasome->Degradation

Fig. 2: PROTAC-mediated degradation of BRD4 by ARV-771.

Impact on Cellular Senescence Pathways

The degradation of BRD4 by this compound-derived ARV-771 initiates a cascade of events that disrupt the pathways maintaining the senescent state and promoting survival.

Modulation of the Senescence-Associated Secretory Phenotype (SASP)

BRD4 is a key transcriptional co-activator for many SASP genes, including pro-inflammatory cytokines like IL-6 and IL-8.[1][9][10][11] By degrading BRD4, ARV-771 is expected to downregulate the transcription of these SASP factors, thereby mitigating the pro-tumorigenic inflammatory microenvironment created by senescent cells. Studies have shown that BET protein inhibition can diminish the transcriptional activation and secretion of SASP factors.[10][11][12] Specifically, the BET inhibitor iBET-762 has been observed to decrease the secretion of SASP factors such as Pai1 and Igfbp3 in a senescent beta cell line.[8][11][12]

BRD4_active BRD4 Super_Enhancers Super-Enhancers of SASP Genes BRD4_active->Super_Enhancers Binds to Transcription_SASP Transcription of SASP Genes (e.g., IL-6, IL-8) Super_Enhancers->Transcription_SASP Activates SASP_Secretion SASP Secretion Transcription_SASP->SASP_Secretion ARV-771 ARV-771 ARV-771->BRD4_active Induces degradation of BRD4_degraded BRD4 Degraded

Fig. 3: BRD4 degradation by ARV-771 inhibits SASP gene transcription.
Disruption of Cell Cycle Control and Induction of Apoptosis

The senescent cell cycle arrest is actively maintained by the p16INK4a/pRb and p53/p21CIP1 pathways. While this compound is designed to kill senescent cells rather than reverse the arrest, its mechanism of action intersects with these pathways.

Studies on ARV-771 have shown that it can induce cell cycle arrest in non-senescent cancer cells by reducing the protein levels of CDK4, CDK6, and Cyclin D1.[13] These proteins are critical for the G1 to S phase transition and are regulated by the p16INK4a/pRb pathway. In senescent cells, where this pathway is already active to maintain arrest, the further disruption by BRD4 degradation likely contributes to the induction of apoptosis.

Furthermore, ARV-771 treatment leads to a significant increase in apoptosis, as evidenced by increased caspase activation and PARP cleavage.[8][13]

cluster_p16_Rb p16/Rb Pathway p16 p16INK4a CDK46 CDK4/6 p16->CDK46 Inhibits pRb pRb CDK46->pRb Phosphorylates CyclinD1 Cyclin D1 CyclinD1->CDK46 Activates E2F E2F pRb->E2F Inhibits CellCycle Cell Cycle Progression E2F->CellCycle ARV-771 ARV-771 BRD4_degradation BRD4 Degradation ARV-771->BRD4_degradation BRD4_degradation->CDK46 Downregulates BRD4_degradation->CyclinD1 Downregulates Apoptosis Apoptosis BRD4_degradation->Apoptosis Induces

Fig. 4: ARV-771's impact on the p16/Rb pathway and apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data on the activity of this compound and ARV-771 in normal and senescent cancer cells.

Table 1: Cytotoxicity of this compound and ARV-771

CompoundCell LineCell StateIC50 (nM)Senolytic IndexReference
This compoundA549Normal32905.17[5]
Senescent640[5]
ARV-771A549Normal3540.59[5]
Senescent603[5]

Table 2: BRD4 Degradation by this compound

CompoundCell LineCell StateDC50 (nM)Reference
This compoundA549Senescent18.3[5]

Table 3: Apoptosis Induction by this compound and ARV-771 (1 µM, 24h)

CompoundCell LineCell StateApoptosis Rate (%)Reference
This compoundA549Normal8.07[5]
Senescent16.7[5]
ARV-771A549Normal20.1[5]
Senescent17.0[5]

Detailed Experimental Protocols

Induction of Senescence in Cancer Cells

Start Seed Cancer Cells (e.g., A549) Etoposide (B1684455) Treat with Etoposide (e.g., 5 µM) Start->Etoposide Incubate Incubate for 24h Etoposide->Incubate Wash Wash with PBS Incubate->Wash Culture Culture in fresh medium for 5-7 days Wash->Culture Verify Verify Senescence (SA-β-gal staining) Culture->Verify End Senescent Cells Ready Verify->End

Fig. 5: Workflow for inducing cellular senescence.
  • Cell Seeding: Plate cancer cells (e.g., A549 human lung carcinoma) at an appropriate density in a culture vessel.

  • Drug Treatment: The following day, treat the cells with a senescence-inducing agent. For example, treat A549 cells with 5 µM etoposide for 24 hours.[5]

  • Wash and Culture: After 24 hours, remove the drug-containing medium, wash the cells twice with sterile phosphate-buffered saline (PBS), and replace with fresh complete culture medium.

  • Incubation: Culture the cells for an additional 5-7 days to allow for the establishment of the senescent phenotype.

  • Verification: Confirm the induction of senescence using the Senescence-Associated β-Galactosidase (SA-β-gal) Staining Assay (see Protocol 6.2).

Senescence-Associated β-Galactosidase (SA-β-gal) Staining Assay
  • Cell Fixation: Wash the cells once with PBS and fix with 1X fixing solution for 10-15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Staining: Add freshly prepared SA-β-gal staining solution (containing X-gal) to the cells.

  • Incubation: Incubate the cells at 37°C without CO2 overnight. Protect from light.

  • Visualization: Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.

Cell Viability Assay (MTT/MTS)
  • Cell Seeding: Seed both normal and senescent cells in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or ARV-771 for 72 hours.[5]

  • Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis
  • Cell Lysis: Treat normal and senescent cells with the desired concentrations of this compound or ARV-771 for the specified time (e.g., 16 hours for BRD4 degradation).[5] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., BRD4, p16, p-Rb, Rb, Cyclin D1, Cleaved Caspase-3, and a loading control like GAPDH or β-actin).

  • Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat normal and senescent cells with 1 µM of this compound or ARV-771 for 24 hours.[5]

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

This compound represents a highly innovative and promising strategy for the targeted elimination of senescent cancer cells. Its unique prodrug design, which exploits the elevated SA-β-gal activity in senescent cells, allows for the selective release of the potent BET degrader ARV-771. The subsequent degradation of BRD4 disrupts key cellular pathways that maintain the senescent state and promote cell survival, leading to the induction of apoptosis. This targeted approach has the potential to overcome the pro-tumorigenic effects of the SASP while minimizing toxicity to healthy tissues. The detailed methodologies provided in this guide will aid researchers in the further evaluation and development of this and similar senolytic therapies.

References

Preliminary In Vitro Efficacy of Gal-ARV-771: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary in vitro studies of Gal-ARV-771, a novel prodrug strategy for targeted cancer therapy. This compound is a galactose-modified derivative of ARV-771, a potent proteolysis-targeting chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) proteins. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Concept: Selective Activation in Senescent Cancer Cells

This compound is engineered for selective activity in senescent cancer cells, which are characterized by increased expression of senescence-associated β-galactosidase (SA-β-gal).[1][2] The galactose moiety masks the active ARV-771, rendering it inert in normal cells.[1] Within the acidic environment of the lysosome in senescent cells, SA-β-gal, in concert with esterases, cleaves the galactose group, releasing the active ARV-771.[1] This targeted release minimizes off-target effects and enhances the therapeutic index.[1][2]

Gal_ARV_771_Activation cluster_extracellular Extracellular Space cluster_cell Senescent Cancer Cell Gal-ARV-771_ext This compound Endocytosis Endocytosis Gal-ARV-771_ext->Endocytosis Gal-ARV-771_int This compound Lysosome Lysosome (SA-β-gal & Esterases) Gal-ARV-771_int->Lysosome Activation Endocytosis->Gal-ARV-771_int ARV-771 Active ARV-771 Lysosome->ARV-771 BET_Degradation BET Protein Degradation ARV-771->BET_Degradation ARV771_Mechanism cluster_pathway ARV-771 Signaling Pathway cluster_downstream Downstream Effects ARV771 ARV-771 TernaryComplex Ternary Complex (BET-ARV771-VHL) ARV771->TernaryComplex BET BET Proteins (BRD2/3/4) BET->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting Degradation BET Degradation Proteasome->Degradation cMyc c-Myc ↓ Degradation->cMyc CDK4_CyclinD1 CDK4/Cyclin D1 ↓ Degradation->CDK4_CyclinD1 NfkB NF-κB Targets ↓ (Bcl-xL, XIAP, BTK) Degradation->NfkB TumorSuppressors Tumor Suppressors ↑ (HEXIM1, NOXA, p21) Degradation->TumorSuppressors CellCycleArrest Cell Cycle Arrest cMyc->CellCycleArrest CDK4_CyclinD1->CellCycleArrest Apoptosis Apoptosis NfkB->Apoptosis TumorSuppressors->Apoptosis Cell_Viability_Workflow Start Start Seed_Cells Seed 2,000-5,000 cells/well in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h at 37°C Seed_Cells->Incubate_24h_1 Prepare_Dilutions Prepare serial dilutions of this compound/ARV-771 Incubate_24h_1->Prepare_Dilutions Add_Compounds Add compounds to wells Prepare_Dilutions->Add_Compounds Incubate_72h Incubate 72h at 37°C Add_Compounds->Incubate_72h Add_MTS_MTT Add MTS/MTT reagent Incubate_72h->Add_MTS_MTT Incubate_1_4h Incubate 1-4h at 37°C Add_MTS_MTT->Incubate_1_4h Read_Absorbance Read absorbance Incubate_1_4h->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

References

Methodological & Application

Application Notes and Protocols: Gal-ARV-771 Dosage and Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gal-ARV-771 is a PROTAC (Proteolysis Targeting Chimera) prodrug designed for the targeted degradation of BET (Bromodomain and Extra-Terminal) proteins BRD2, BRD3, and BRD4.[1] It is a galactose-modified derivative of ARV-771, which leverages the increased expression of β-galactosidase in senescent cancer cells for selective activation.[1][2] ARV-771 itself is a potent BET degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce ubiquitination and subsequent proteasomal degradation of BET proteins.[3][4] This degradation leads to the suppression of key oncogenic signaling pathways, including those driven by the androgen receptor (AR) and c-MYC, making it a promising therapeutic strategy for various cancers, particularly castration-resistant prostate cancer (CRPC).[4][5][6]

These application notes provide a comprehensive overview of the dosage and administration of this compound and its active compound, ARV-771, in various mouse models based on preclinical studies. The protocols and data presented herein are intended to serve as a guide for researchers designing in vivo efficacy and pharmacodynamic studies.

Mechanism of Action: BET Protein Degradation

ARV-771 functions as a heterobifunctional molecule. One end binds to the bromodomain of BET proteins, while the other end recruits the VHL E3 ligase. This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the BET protein and its subsequent degradation by the proteasome.[7] This targeted protein degradation offers a distinct advantage over simple inhibition, as it can lead to a more profound and sustained suppression of downstream signaling pathways.[4]

ARV-771_Mechanism_of_Action cluster_0 Cellular Environment ARV-771 ARV-771 Ternary_Complex Ternary Complex (BET - ARV-771 - VHL) ARV-771->Ternary_Complex Binds BET_Protein BET Protein (BRD2/3/4) BET_Protein->Ternary_Complex Binds VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Binds Polyubiquitinated_BET Polyubiquitinated BET Protein Ternary_Complex->Polyubiquitinated_BET Induces Polyubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Polyubiquitinated_BET Adds Ub tags Proteasome 26S Proteasome Polyubiquitinated_BET->Proteasome Targets for Degradation Degraded_BET Degraded BET Fragments Proteasome->Degraded_BET Degrades Downstream_Effects Suppression of c-MYC & AR Signaling Degraded_BET->Downstream_Effects Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow start Start cell_culture 1. Cell Culture (e.g., A549, 22Rv1, HepG2) start->cell_culture implantation 2. Subcutaneous Cell Implantation (e.g., 2 x 10^6 cells in PBS) cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (Measure volume every 2-3 days) implantation->tumor_growth randomization 4. Randomization into Treatment Groups (Tumor volume ~100-200 mm³) tumor_growth->randomization treatment 5. Drug Administration (e.g., this compound, 20 mg/kg, daily) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Study Endpoint (e.g., 19-25 days) monitoring->endpoint analysis 8. Tissue Collection & Analysis (Tumor weight, IHC, Western Blot) endpoint->analysis end End analysis->end

References

Application Notes and Protocols for Inducing Senescence for Gal-ARV-771 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for inducing cellular senescence in cancer cell lines to enable targeted treatment with Gal-ARV-771. This compound is a pioneering prodrug that leverages the unique biochemical environment of senescent cells for its activation. It is a galacto-modified version of ARV-771, a potent proteolysis-targeting chimera (PROTAC) that degrades Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, and BRD4)[1][2]. The galactose moiety is cleaved by the senescence-associated β-galactosidase (SA-β-gal), an enzyme highly expressed in senescent cells, releasing the active ARV-771 to induce apoptosis specifically in these cells[1]. This targeted approach offers a promising strategy to eliminate senescent cancer cells, which can contribute to tumor relapse and therapy resistance.

Introduction

Cellular senescence is a state of irreversible cell cycle arrest that can be induced by various stressors, including chemotherapy and radiation[3]. While initially acting as a tumor-suppressive mechanism, the accumulation of senescent cells can paradoxically promote a pro-tumorigenic microenvironment. The development of senolytic agents, which selectively eliminate senescent cells, is a growing area of cancer research.

This compound is a novel senolytic prodrug that is selectively activated in senescent cancer cells. This document outlines the protocols for inducing senescence in a model cancer cell line (A549 human lung carcinoma) using etoposide (B1684455), a topoisomerase II inhibitor, and the subsequent application and validation of this compound treatment.

Data Presentation

Table 1: Quantitative Data for Etoposide-Induced Senescence in A549 Cells

ParameterConditionValueReference
Etoposide ConcentrationInduction of Senescence0.5 - 5 µM[1]
Treatment DurationInduction of Senescence48 - 72 hours[1]
SA-β-gal Positive CellsPost-Etoposide TreatmentSignificantly increased[1]

Table 2: Quantitative Data for this compound Treatment of Senescent A549 Cells

ParameterConditionValueReference
This compound IC50Senescent A549 cells (72h)640 nM[1]
This compound IC50Non-senescent A549 cells (72h)3.29 µM[1]
ARV-771 IC50Senescent A549 cells (72h)603 nM[1]
ARV-771 IC50Non-senescent A549 cells (72h)354 nM[1]
Apoptosis Induction (1µM, 24h)Senescent A549 cells~16.7%[1]
BRD4 Degradation (DC50)Senescent A549 cells (16h)18.3 nM[1]

Experimental Protocols

Protocol 1: Induction of Senescence in A549 Cells

This protocol describes the induction of cellular senescence in the A549 human lung adenocarcinoma cell line using etoposide.

Materials:

  • A549 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Etoposide (stock solution in DMSO)

  • 6-well plates or other suitable culture vessels

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed A549 cells in 6-well plates at a density that will result in 50-60% confluency on the day of treatment.

  • Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Prepare working concentrations of etoposide in complete culture medium. A final concentration range of 0.5 µM to 5 µM is recommended to induce senescence[1].

  • Remove the culture medium from the cells and replace it with the etoposide-containing medium.

  • Incubate the cells for 48 to 72 hours at 37°C and 5% CO2[1].

  • After the incubation period, proceed to assess for senescence markers (Protocol 2) or treat with this compound (Protocol 4).

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is for the detection of SA-β-gal activity, a key biomarker of senescent cells.

Materials:

  • Senescent and control A549 cells in culture vessels

  • PBS

  • Fixation solution: 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS

  • SA-β-gal staining solution (prepare fresh):

    • 1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

    • 40 mM citric acid/sodium phosphate (B84403) buffer, pH 6.0

    • 5 mM potassium ferrocyanide

    • 5 mM potassium ferricyanide

    • 150 mM NaCl

    • 2 mM MgCl2

  • Microscope

Procedure:

  • Wash the cells twice with PBS.

  • Fix the cells with the fixation solution for 3-5 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the freshly prepared SA-β-gal staining solution to each well, ensuring the cells are completely covered.

  • Incubate the plates at 37°C (without CO2) for 12-16 hours. Protect from light.

  • Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.

  • Quantify the percentage of blue-staining cells by counting at least 200 cells in different fields.

Protocol 3: Western Blot for BRD4, p53, p21, and Cleaved PARP

This protocol details the detection of protein level changes associated with this compound treatment and senescence.

Materials:

  • Cell lysates from control and treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4, anti-p53, anti-p21, anti-cleaved PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to the loading control.

Protocol 4: this compound Treatment and Apoptosis Assay

This protocol describes the treatment of senescent cells with this compound and the subsequent assessment of apoptosis using Annexin V/Propidium Iodide (PI) staining.

Materials:

  • Etoposide-induced senescent A549 cells and non-senescent control cells

  • This compound (stock solution in DMSO)

  • ARV-771 (for control experiments)

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Prepare working concentrations of this compound and ARV-771 in complete culture medium. A dose-response experiment is recommended (e.g., 0.1 nM to 10 µM) to determine the optimal concentration. A concentration of 1 µM can be used for initial apoptosis assays[1].

  • Treat senescent and non-senescent cells with this compound or ARV-771 for 24 to 72 hours.

  • After treatment, harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.

Signaling Pathways and Experimental Workflows

Gal_ARV_771_Activation_and_Apoptosis_Pathway cluster_Extracellular Extracellular cluster_Cell Senescent Cancer Cell Gal_ARV_771 This compound Gal_ARV_771_in This compound Gal_ARV_771->Gal_ARV_771_in Cellular Uptake SA_beta_gal SA-β-gal (High Expression) Gal_ARV_771_in->SA_beta_gal Cleavage of Galactose ARV_771 Active ARV-771 SA_beta_gal->ARV_771 Ternary_Complex Ternary Complex (BRD4-ARV-771-VHL) ARV_771->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome BRD4 Degradation BRD4_Degradation BRD4 Degradation Proteasome->BRD4_Degradation Anti_Apoptotic Downregulation of Anti-Apoptotic Proteins (e.g., Mcl-1, Bcl-xL) BRD4_Degradation->Anti_Apoptotic Apoptosis Apoptosis Anti_Apoptotic->Apoptosis

Caption: this compound activation and apoptosis pathway.

Experimental_Workflow cluster_Senescence_Induction Senescence Induction cluster_Senescence_Validation Senescence Validation cluster_Gal_ARV_771_Treatment This compound Treatment Cell_Culture 1. Culture A549 Cells Etoposide_Treatment 2. Treat with Etoposide (0.5-5µM, 48-72h) Cell_Culture->Etoposide_Treatment SA_beta_gal_staining 3. SA-β-gal Staining Etoposide_Treatment->SA_beta_gal_staining Western_Blot_Senescence 4. Western Blot (p53, p21) Etoposide_Treatment->Western_Blot_Senescence Drug_Treatment 5. Treat with this compound (Dose-response, 24-72h) SA_beta_gal_staining->Drug_Treatment Western_Blot_Senescence->Drug_Treatment Western_Blot_Degradation 6. Western Blot (BRD4 Degradation) Drug_Treatment->Western_Blot_Degradation Apoptosis_Assay 7. Apoptosis Assay (Annexin V/PI) Drug_Treatment->Apoptosis_Assay

Caption: Experimental workflow for this compound treatment.

References

Application Notes and Protocols for Measuring BRD4 Degradation by Gal-ARV-771 using Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gal-ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal domain) degrader based on Proteolysis-Targeting Chimera (PROTAC) technology.[1][2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins.[3] this compound comprises a ligand that binds to BET proteins (BRD2, BRD3, and BRD4), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This ternary complex formation leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome.[3][4] The degradation of BRD4, a key epigenetic reader involved in the regulation of oncogenes like c-Myc, results in anti-proliferative and pro-apoptotic effects in various cancer cells.[3][5] Western blotting is a fundamental technique to quantify the reduction in BRD4 protein levels following treatment with this compound, providing a direct measure of its degradation efficiency.[4]

Signaling Pathway of this compound-mediated BRD4 Degradation

This compound facilitates the interaction between BRD4 and the VHL E3 ubiquitin ligase. This proximity enables the transfer of ubiquitin molecules to BRD4. The resulting polyubiquitinated BRD4 is then recognized and degraded by the proteasome. This targeted degradation leads to the downregulation of BRD4-dependent gene transcription, including that of the oncogene c-Myc, ultimately inhibiting cancer cell proliferation and survival.

This compound-Mediated BRD4 Degradation Pathway cluster_0 Cellular Environment BRD4 BRD4 Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) BRD4->Ternary_Complex cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Activates Transcription Gal_ARV_771 This compound Gal_ARV_771->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Polyubiquitinated_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Polyubiquitinated_BRD4 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Polyubiquitinated_BRD4 Proteasome 26S Proteasome Polyubiquitinated_BRD4->Proteasome Recognition Degraded_BRD4 Degraded BRD4 (Peptides) Proteasome->Degraded_BRD4 Degradation cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein Translation Proliferation Cell Proliferation cMyc_Protein->Proliferation Promotes

Caption: this compound mediated BRD4 degradation pathway.

Quantitative Data Summary

The degradation efficiency of this compound is typically assessed by determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following table summarizes reported degradation efficiencies in various cancer cell lines.

PROTACE3 Ligase RecruitedTarget Protein(s)Cell Line(s)DC50DmaxReference(s)
ARV-771VHLBRD2/3/4Castration-Resistant Prostate Cancer (CRPC)< 1 nM, < 5 nMNot Reported[4][6]
ARV-771VHLBRD2/3/4Hepatocellular Carcinoma (HCC)~0.1 µMNot Reported[5]
ARV-771VHLBRD2/3/422Rv1, VCaP, LnCaP95 (CRPC)< 1 nMNot Reported[2][7]

Experimental Protocol: Western Blot Analysis of BRD4 Degradation

This protocol provides a detailed methodology for treating cultured cancer cells with this compound and subsequently analyzing BRD4 protein levels via Western blot.

Materials and Reagents

  • Cell Line: Human cancer cell line known to express BRD4 (e.g., 22Rv1, VCaP, LNCaP, HepG2, HeLa).[3][5][8]

  • This compound: Stock solution in DMSO.

  • Control Compounds: DMSO (vehicle control), a non-degrading BRD4 inhibitor (e.g., JQ1) as a negative control.[3]

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • Laemmli Sample Buffer (4X)

  • SDS-PAGE Gels: Acrylamide gels of an appropriate percentage to resolve high molecular weight proteins (BRD4 is ~150-200 kDa).[9]

  • Running Buffer: Tris-Glycine-SDS buffer.

  • Transfer Buffer: Tris-Glycine buffer with methanol.

  • Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-BRD4 antibody (e.g., Abcam ab128874, Proteintech 67374-2-Ig).[10]

    • Loading control antibody (e.g., mouse anti-GAPDH, rabbit anti-β-actin).

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) Substrate

  • Imaging System: Chemiluminescence detection system.

Experimental Workflow

Western Blot Workflow for BRD4 Degradation cluster_workflow Experimental Steps A 1. Cell Culture & Treatment Seed cells and treat with this compound and controls. B 2. Cell Lysis Harvest cells and extract proteins using lysis buffer. A->B C 3. Protein Quantification Determine protein concentration using BCA or Bradford assay. B->C D 4. Sample Preparation Normalize protein amounts and add Laemmli buffer. C->D E 5. SDS-PAGE Separate proteins by size on a polyacrylamide gel. D->E F 6. Protein Transfer Transfer separated proteins to a PVDF or nitrocellulose membrane. E->F G 7. Blocking Block non-specific binding sites on the membrane. F->G H 8. Antibody Incubation Incubate with primary (anti-BRD4, loading control) and secondary antibodies. G->H I 9. Signal Detection Add ECL substrate and capture chemiluminescent signal. H->I J 10. Data Analysis Quantify band intensities to determine BRD4 degradation. I->J

Caption: Western blot workflow for BRD4 degradation.

Step-by-Step Procedure

  • Cell Culture and Treatment:

    • Seed the chosen cancer cell line in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvesting.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for the desired time period (typically 4-24 hours).[4]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[3]

    • Transfer the supernatant (protein lysate) to a new, pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.

    • Boil the samples at 95°C for 5-10 minutes.[3]

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody (e.g., anti-BRD4 at a 1:1000 - 1:5000 dilution) diluted in blocking buffer overnight at 4°C with gentle agitation.[10]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[3]

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[3]

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the BRD4 protein band intensity to the corresponding loading control band intensity to determine the extent of degradation.

References

Application Notes and Protocols: Assessing Gal-ARV-771 Efficacy Using Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence is a state of irreversible cell cycle arrest that can be induced by various stressors, including chemotherapy. While beneficial in preventing the proliferation of damaged cells, the accumulation of senescent cells can contribute to aging-related pathologies and tumor relapse.[1][2] Senolytic drugs, which selectively eliminate senescent cells, are a promising therapeutic strategy.[1] A key biomarker for identifying senescent cells is the increased activity of senescence-associated β-galactosidase (SA-β-gal) at a suboptimal pH of 6.0.[2][3][4][5][6]

Gal-ARV-771 is an innovative prodrug designed to target and eliminate senescent cancer cells.[1][7][8] It is a galactose-modified form of ARV-771, a potent proteolysis-targeting chimera (PROTAC) that induces the degradation of bromodomain and extraterminal (BET) proteins, specifically BRD2, BRD3, and BRD4.[1][9][10][11] In senescent cells, the high activity of SA-β-gal cleaves the galactose moiety from this compound, releasing the active ARV-771.[1][7] This active compound then triggers the ubiquitin-proteasome-dependent degradation of BRD4, leading to apoptosis in the senescent cells.[1][12] This targeted approach allows for the selective elimination of senescent tumor cells while sparing healthy, non-senescent cells.[1][8]

These application notes provide a detailed protocol for utilizing SA-β-gal staining to assess the efficacy of this compound in inducing apoptosis in senescent cancer cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound vs. ARV-771 in Normal and Senescent A549 Lung Cancer Cells

CompoundCell TypeIC50Senolytic Index
This compound Normal A549 (n-A549)3.29 µM5.17
Senescent A549 (s-A549)640 nM
ARV-771 Normal A549 (n-A549)Not explicitly stated, but active in bothNot applicable
Senescent A549 (s-A549)Not explicitly stated, but active in both

Data synthesized from a study on the selective elimination of senescent cancer cells by galacto-modified PROTACs.[1] The senolytic index is the ratio of the IC50 in normal cells to the IC50 in senescent cells, with a higher index indicating greater selectivity for senescent cells.[1]

Table 2: In Vivo Efficacy of this compound in a Human Lung A549 Xenograft Mouse Model

Treatment GroupOutcomeToxicity
Etoposide (B1684455) + this compound Significant inhibition of tumor growthNo significant toxicity observed

This data highlights the potent in vivo anti-senescent activity and tolerability of this compound when used in combination with a senescence-inducing agent.[1][8]

Signaling Pathway and Mechanism of Action

Gal_ARV_771_Mechanism Mechanism of this compound Action in Senescent Cells cluster_cell Senescent Cancer Cell This compound This compound SA-β-gal SA-β-gal This compound->SA-β-gal Enzymatic Cleavage ARV-771 ARV-771 SA-β-gal->ARV-771 Releases BRD4 BRD4 ARV-771->BRD4 Binds to Ubiquitin-Proteasome System Ubiquitin-Proteasome System BRD4->Ubiquitin-Proteasome System Targeted for Degradation Degraded BRD4 Degraded BRD4 Ubiquitin-Proteasome System->Degraded BRD4 Apoptosis Apoptosis Degraded BRD4->Apoptosis Induces

Caption: Mechanism of this compound activation and action in senescent cells.

Experimental Protocols

Induction of Senescence in Cancer Cell Lines (e.g., A549)

This protocol describes the induction of cellular senescence in a cancer cell line using a chemotherapy agent like etoposide.

Materials:

  • A549 human lung carcinoma cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Etoposide stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture incubator (37°C, 5% CO2)

  • Cell culture flasks or plates

Procedure:

  • Seed A549 cells at an appropriate density in cell culture plates or flasks.

  • Allow the cells to adhere and grow for 24 hours.

  • Treat the cells with a low dose of etoposide (e.g., 10-20 µM) for 24-48 hours to induce senescence. The optimal concentration and duration should be determined empirically for each cell line.

  • After the treatment period, remove the etoposide-containing medium, wash the cells twice with PBS, and replace it with fresh, complete culture medium.

  • Culture the cells for an additional 3-5 days to allow the senescent phenotype to develop fully. Senescent cells will appear enlarged and flattened.

  • Confirm the induction of senescence using SA-β-gal staining as described below.

SA-β-gal Staining Protocol

This protocol outlines the steps for staining cultured cells to detect SA-β-gal activity.[13][14]

Materials:

  • Senescence-induced and control (non-senescent) cells in culture plates

  • PBS

  • Fixative solution: 2% formaldehyde (B43269) and 0.2% glutaraldehyde (B144438) in PBS.[13]

  • Staining solution: 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2 in a 40 mM citric acid/sodium phosphate (B84403) buffer, pH 6.0.[13][14]

  • Microscope

Procedure:

  • Wash the cells twice with PBS.

  • Fix the cells with the fixative solution for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the SA-β-gal staining solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells at 37°C in a dry incubator (no CO2) for 12-24 hours. Protect the plates from light. The incubation time may need to be optimized.[15]

  • During the incubation, check for the development of a blue color in the cytoplasm of senescent cells under a microscope.

  • After incubation, wash the cells with PBS.

  • The cells can be stored in PBS at 4°C for a short period before imaging. For long-term storage, overlay the cells with 70% glycerol.

Assessing this compound Efficacy

This protocol details the treatment of senescent and non-senescent cells with this compound and subsequent analysis of its effects.

Materials:

  • Senescence-induced and control cells

  • This compound stock solution (in DMSO)

  • ARV-771 stock solution (as a control)

  • Complete cell culture medium

  • SA-β-gal staining reagents (as above)

  • Reagents for apoptosis assays (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

  • Western blotting reagents and antibodies against BRD4 and a loading control (e.g., β-actin or GAPDH)

Procedure:

  • Seed both senescent and non-senescent cells in parallel cultures.

  • Treat the cells with varying concentrations of this compound and ARV-771 for 24-72 hours. Include a vehicle control (DMSO).

  • SA-β-gal Staining for Senescence Quantification:

    • At the end of the treatment period, fix and stain a subset of the cells for SA-β-gal activity as described above.

    • Quantify the percentage of SA-β-gal-positive (blue) cells by counting at least 200 cells in several random fields of view under a microscope. Automated image analysis software can also be used for more objective quantification.[13]

  • Apoptosis Assay (Flow Cytometry):

    • Harvest the cells by trypsinization.

    • Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells.

  • Western Blotting for BRD4 Degradation:

    • Lyse the treated cells and quantify the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against BRD4 and a loading control, followed by appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescence detection system. A decrease in the BRD4 band intensity in this compound-treated senescent cells will indicate successful protein degradation.[1]

Experimental Workflow

Experimental_Workflow Workflow for Assessing this compound Efficacy Induce_Senescence Induce Senescence in Cancer Cells (e.g., with Etoposide) Confirm_Senescence Confirm Senescence (SA-β-gal Staining) Induce_Senescence->Confirm_Senescence Treat_Cells Treat Senescent & Non-senescent Cells (this compound, ARV-771, Vehicle) Confirm_Senescence->Treat_Cells Assess_Efficacy Assess Efficacy Treat_Cells->Assess_Efficacy SA_beta_gal_Quant Quantify Senescent Cells (SA-β-gal Staining) Assess_Efficacy->SA_beta_gal_Quant Apoptosis_Assay Measure Apoptosis (Flow Cytometry) Assess_Efficacy->Apoptosis_Assay BRD4_Degradation Analyze BRD4 Degradation (Western Blot) Assess_Efficacy->BRD4_Degradation

Caption: Experimental workflow for evaluating this compound efficacy.

References

Application Notes and Protocols for Assessing Apoptosis Following Gal-ARV-771 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying apoptosis induced by Gal-ARV-771, a targeted protein degrader. This compound is a galactosyl-modified version of ARV-771, a pan-BET (Bromodomain and Extra-Terminal domain) protein degrader, designed for selective delivery to senescent cancer cells. ARV-771 itself is a proteolysis-targeting chimera (PROTAC) that induces the degradation of BRD2, BRD3, and BRD4 proteins.[1] This degradation leads to the downregulation of oncogenes such as c-MYC and anti-apoptotic proteins like Bcl-2, ultimately triggering programmed cell death in cancer cells.[2][3]

This document outlines the mechanism of action of this compound, detailed protocols for key apoptosis assays, and expected quantitative outcomes based on studies with the parent compound, ARV-771.

Mechanism of Action: this compound-Induced Apoptosis

This compound leverages the cellular ubiquitin-proteasome system to induce apoptosis. As a PROTAC, it acts as a bridge between an E3 ubiquitin ligase (Von Hippel-Lindau or VHL) and the target BET proteins (BRD2, BRD3, and BRD4).[1] This proximity facilitates the ubiquitination of the BET proteins, marking them for degradation by the proteasome.

The degradation of BET proteins disrupts the transcriptional program of cancer cells. A key consequence is the reduced expression of the anti-apoptotic protein Bcl-2 and its family member Bcl-xL.[2] This shifts the balance towards pro-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway. This pathway culminates in the activation of effector caspases, such as caspase-3 and caspase-7, which then cleave essential cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][5]

This compound This compound BET_Proteins BET Proteins (BRD2, BRD3, BRD4) This compound->BET_Proteins Binds VHL VHL E3 Ligase This compound->VHL Recruits Ubiquitination Ubiquitination BET_Proteins->Ubiquitination Bcl2_BclxL Bcl-2 & Bcl-xL (Anti-apoptotic) BET_Proteins->Bcl2_BclxL Transcriptionally regulates VHL->Ubiquitination Proteasome Proteasome Degradation Degradation Proteasome->Degradation Mediates Ubiquitination->Proteasome Targets for Degradation->BET_Proteins of Degradation->Bcl2_BclxL Downregulates Apoptosis Apoptosis Bcl2_BclxL->Apoptosis Inhibits Caspase_Activation Caspase Activation (Caspase-3/7) Bcl2_BclxL->Caspase_Activation Caspase_Activation->Apoptosis PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage PARP_Cleavage->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data Summary

The following tables summarize the cytotoxic and apoptotic effects of ARV-771 in various cancer cell lines. This data can serve as a reference for expected outcomes when treating cells with this compound.

Table 1: IC50 Values of ARV-771 in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Citation
HeLaCervical Cancer183[6]
OVCAR8Ovarian Cancer215[6]
T47DBreast Cancer13[6]
HN30Head and Neck Squamous Cell Carcinoma~70[7][8]
MDA-MB-231Triple-Negative Breast Cancer120[9]
MDA-MB-436Triple-Negative Breast Cancer450[9]
HepG2Hepatocellular Carcinoma~250[2]
Hep3BHepatocellular Carcinoma~250[2]

Table 2: Apoptosis Induction by ARV-771 in Hepatocellular Carcinoma (HCC) Cells

Cell LineTreatment% Apoptotic Cells (Annexin V+)Fold Increase in Caspase-3/7 ActivityCitation
HepG2Vehicle~5%1[2]
HepG2ARV-771 (1 µM, 24h)~25%Not Reported[2]
Hep3BVehicle~5%1[2]
Hep3BARV-771 (1 µM, 24h)~30%Not Reported[2]

Table 3: Caspase Activation in Castration-Resistant Prostate Cancer (CRPC) Cells

Cell LineTreatmentFold Increase in Caspase-3/7 ActivityCitation
22Rv1ARV-771 (100 nM, 24h)~5-fold[4][10]
VCaPARV-771 (100 nM, 24h)~4-fold[4][10]
LnCaP95ARV-771 (100 nM, 24h)~3-fold[4][10]

Experimental Protocols

Detailed methodologies for key apoptosis assays are provided below.

Annexin V/PI Staining for Flow Cytometry

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

cluster_prep Cell Preparation cluster_stain Staining Seed_Cells 1. Seed Cells Treat_Cells 2. Treat with this compound Seed_Cells->Treat_Cells Harvest_Cells 3. Harvest Cells (including supernatant) Treat_Cells->Harvest_Cells Wash_Cells 4. Wash with PBS Harvest_Cells->Wash_Cells Resuspend 5. Resuspend in Annexin V Binding Buffer Wash_Cells->Resuspend Add_AnnexinV 6. Add Annexin V-FITC Resuspend->Add_AnnexinV Add_PI 7. Add Propidium Iodide (PI) Add_AnnexinV->Add_PI Incubate 8. Incubate in the dark Add_PI->Incubate Analyze 9. Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Cultured cells (adherent or suspension)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells at an appropriate density and treat with desired concentrations of this compound for the indicated time. Include a vehicle-treated control.

  • Harvest Cells: For adherent cells, gently detach them using a non-enzymatic method (e.g., EDTA-based dissociation buffer) to maintain cell membrane integrity.[11] Collect both the detached and floating cells. For suspension cells, collect them by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[11]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.

Seed_Cells 1. Seed Cells in white-walled 96-well plate Treat_Cells 2. Treat with this compound Seed_Cells->Treat_Cells Equilibrate 3. Equilibrate plate to room temperature Treat_Cells->Equilibrate Add_Reagent 4. Add Caspase-Glo® 3/7 Reagent Equilibrate->Add_Reagent Incubate 5. Incubate at room temperature Add_Reagent->Incubate Measure 6. Measure Luminescence Incubate->Measure

Caption: Workflow for Caspase-Glo® 3/7 assay.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled 96-well plates suitable for luminescence measurements

  • Luminometer

Protocol:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density appropriate for your cell line.

  • Cell Treatment: Treat cells with various concentrations of this compound and a vehicle control.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.[1][13]

  • Assay Procedure: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.[1][13]

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[1][13]

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1 to 3 hours.[14]

  • Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[15]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • TUNEL Assay Kit (e.g., from Thermo Fisher Scientific or Abcam)

  • 4% Paraformaldehyde in PBS (for fixation)

  • 0.25% Triton™ X-100 in PBS (for permeabilization)[16]

  • DNase I (for positive control)

  • Fluorescence microscope or flow cytometer

Protocol for adherent cells on coverslips:

  • Sample Preparation: Grow and treat cells with this compound on coverslips.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[16]

  • Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[16]

  • Positive Control (Optional): Treat one coverslip with DNase I to induce DNA strand breaks, which will serve as a positive control.[17]

  • TUNEL Reaction: Incubate the cells with the TdT reaction cocktail (containing TdT enzyme and a labeled dUTP, e.g., EdUTP) for 60 minutes at 37°C in a humidified chamber.[16]

  • Detection: If using an indirect detection method (like EdUTP), follow the kit instructions for the click chemistry reaction to attach a fluorescent dye.

  • Staining and Mounting: Counterstain the nuclei with a DNA stain (e.g., DAPI or Hoechst 33342) and mount the coverslips on microscope slides.

  • Analysis: Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

Western Blot for PARP Cleavage

Detection of the cleaved fragment of PARP is a reliable indicator of caspase-3 activation and apoptosis.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PARP (that detects both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Protein Extraction: After treatment with this compound, lyse the cells in ice-cold lysis buffer.[18]

  • Protein Quantification: Determine the protein concentration of each lysate.[18]

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.[18]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system. The appearance of an 89 kDa fragment alongside the full-length 116 kDa PARP protein indicates apoptosis.[5][18]

References

Application Note: Assessing Viability of Senescent Cells Treated with Gal-ARV-771

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellular senescence is a state of irreversible growth arrest that plays a crucial role in aging and age-related diseases. Senescent cells remain metabolically active and are characterized by distinct phenotypic changes, including increased activity of senescence-associated β-galactosidase (SA-β-gal). The selective elimination of these cells, known as senolysis, is a promising therapeutic strategy. Gal-ARV-771 is an innovative compound designed for this purpose. It is a prodrug of ARV-771, a potent proteolysis-targeting chimera (PROTAC) that degrades Bromodomain and Extra-Terminal (BET) proteins like BRD4.[1][2][3] The "Gal" moiety targets the compound to senescent cells, where high SA-β-gal activity cleaves it, releasing the active ARV-771 to induce apoptosis.[4]

This application note provides detailed protocols for inducing senescence in vitro and subsequently evaluating cell viability after treatment with this compound using three common assays: MTT, CellTiter-Glo®, and Trypan Blue exclusion. These methods are selected to measure different aspects of cell health—metabolic activity, ATP content, and membrane integrity, respectively—providing a comprehensive assessment of senolytic activity.

Principle of the Methods

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[5] The amount of formazan is proportional to the number of metabolically active cells.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[6][7] A proprietary thermostable luciferase enzyme uses ATP to generate a stable "glow-type" luminescent signal, which is directly proportional to the number of viable cells.[8]

  • Trypan Blue Exclusion Assay: This dye exclusion method assesses cell membrane integrity. Trypan blue is a vital stain that cannot penetrate the intact membrane of live cells.[9] Dead or membrane-compromised cells take up the dye and appear blue, allowing for direct counting of live and dead cells.[10][11]

Data Presentation

The following table summarizes hypothetical data from the viability assays on senescent cells treated with this compound.

Assay TypeEndpoint MeasuredVehicle Control (% Viability)This compound (100 nM) (% Viability)
MTT Assay Mitochondrial metabolic activity100% ± 4.5%35% ± 5.2%
CellTiter-Glo® Intracellular ATP levels100% ± 3.8%32% ± 4.1%
Trypan Blue Membrane integrity (dye exclusion)98% ± 2.1%40% ± 3.7%

Diagrams and Visualizations

experimental_workflow cluster_setup Phase 1: Cell Culture & Senescence Induction cluster_treatment Phase 2: Treatment cluster_assays Phase 3: Viability Assessment cluster_analysis Phase 4: Data Analysis start Seed Cells in Multi-well Plates induce Induce Senescence (e.g., Doxorubicin) start->induce confirm Confirm Senescence (SA-β-gal Staining) induce->confirm treat Treat Senescent Cells with This compound or Vehicle confirm->treat assay_mtt MTT Assay treat->assay_mtt assay_ctg CellTiter-Glo® Assay treat->assay_ctg assay_tb Trypan Blue Assay treat->assay_tb readout Measure Signal (Absorbance, Luminescence, Cell Count) assay_mtt->readout assay_ctg->readout assay_tb->readout analyze Calculate % Viability & Compare Results readout->analyze

Caption: Experimental workflow for assessing senolytic activity.

pathway_diagram cluster_cell Senescent Cell cluster_activation Prodrug Activation cluster_protac PROTAC Mechanism cluster_degradation Degradation Pathway This compound This compound SA-beta-gal SA-β-gal (High Activity) This compound->SA-beta-gal Cleavage ARV-771 Active ARV-771 SA-beta-gal->ARV-771 Ternary Ternary Complex (BRD4-ARV771-VHL) ARV-771->Ternary Binds BRD4 BRD4 Protein (Target) BRD4->Ternary Binds VHL VHL (E3 Ligase) VHL->Ternary Binds PolyUb Poly-ubiquitinated BRD4 Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degradation BRD4 Degradation -> Apoptosis Proteasome->Degradation

References

Application Notes and Protocols for In Vivo Delivery of Gal-ARV-771

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo delivery and efficacy of Gal-ARV-771, a galacto-modified proteolysis-targeting chimera (PROTAC), for the selective elimination of senescent cancer cells. The protocols are based on preclinical studies and are intended to guide researchers in designing and executing similar experiments.

Introduction

This compound is a prodrug of the BET (Bromodomain and Extra-Terminal domain) degrader ARV-771.[1] It is designed to be selectively activated in senescent cancer cells, which exhibit elevated levels of senescence-associated β-galactosidase (SA-β-gal).[1] Upon cleavage of the galactose moiety by SA-β-gal, this compound releases the active ARV-771, which then induces the degradation of BRD4 protein through the ubiquitin-proteasome system.[1] This targeted approach aims to reduce the toxicity associated with systemic administration of potent degraders like ARV-771.

Signaling Pathway of this compound

The mechanism of action of this compound involves its selective activation in senescent cells and the subsequent degradation of BRD4, a key reader protein of acetylated histones that regulates the transcription of oncogenes like c-MYC.

Gal_ARV_771_Pathway cluster_cell Senescent Cancer Cell Gal_ARV_771 This compound (Prodrug) SA_beta_gal Senescence-Associated β-galactosidase (SA-β-gal) Gal_ARV_771->SA_beta_gal Enzymatic Cleavage ARV_771 ARV-771 (Active Degrader) SA_beta_gal->ARV_771 Ternary_Complex Ternary Complex (BRD4-ARV-771-VHL) ARV_771->Ternary_Complex Binds BRD4 BRD4 BRD4->Ternary_Complex Recruited cMYC c-MYC Transcription BRD4->cMYC Promotes VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation BRD4 Degradation Proteasome->Degradation Leads to Degradation->cMYC Inhibits Apoptosis Apoptosis cMYC->Apoptosis Suppression leads to

Caption: Signaling pathway of this compound in senescent cancer cells.

In Vivo Delivery and Efficacy

Preclinical studies have demonstrated the in vivo efficacy of this compound in a human lung cancer xenograft mouse model.[1] Co-administration of this compound with a senescence-inducing agent, etoposide, resulted in significant tumor growth inhibition without notable toxicity.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from the in vivo study by Chang et al. (2024).

Treatment GroupDosageAdministration RouteMean Tumor Volume (end of study)Tumor Growth Inhibition (%)Change in Body Weight
Vehicle-SubcutaneousNot explicitly stated-No significant change
Etoposide + ARV-7715 mg/kg + 20 mg/kgSubcutaneousNot explicitly stated80%No significant change
Etoposide + this compound5 mg/kg + 20 mg/kgSubcutaneousNot explicitly stated74%No significant change

Data extracted from Chang M, et al. J Med Chem. 2024.[1]

Experimental Protocols

This section provides a detailed protocol for an in vivo efficacy study of this compound based on published research.

Animal Model and Tumor Implantation
  • Animal Model: Severe Combined Immunodeficient (SCID) mice are a suitable model for xenograft studies.

  • Cell Line: Human lung adenocarcinoma A549 cells are used to establish tumors.

  • Implantation: Subcutaneously inject A549 cells into the flanks of SCID mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers. The study can commence when tumors reach an average volume of 80-100 mm³.

Formulation of this compound

The specific formulation for this compound for in vivo administration was not detailed in the primary literature. However, a common formulation for the parent compound, ARV-771, which can be used as a starting point, is as follows:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween 80

  • 45% Saline

Note: It is crucial to assess the solubility and stability of this compound in this or other vehicle formulations before in vivo administration.

Treatment Protocol

The following workflow diagram illustrates the experimental design for the co-administration study.

InVivo_Workflow start Start: A549 Xenograft Tumor Volume 80-100 mm³ treatment Treatment Phase (19 days) start->treatment etoposide Etoposide (5 mg/kg) Subcutaneous Injection treatment->etoposide gal_arv This compound (20 mg/kg) Daily Subcutaneous Injection treatment->gal_arv monitoring Monitor: - Tumor Volume - Body Weight etoposide->monitoring gal_arv->monitoring endpoint End of Study: - Tumor Excision - Histological Analysis (BRD4, Ki-67, Cleaved Caspase 3) monitoring->endpoint

References

Application Notes and Protocols for Proteomic Analysis of Cells Treated with Gal-ARV-771

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gal-ARV-771 is a targeted protein degrader based on the Proteolysis Targeting Chimera (PROTAC) technology. It is a galacto-modified version of ARV-771, designed for selective delivery to cells expressing β-galactosidase, an enzyme overexpressed in senescent cells. ARV-771 itself is a potent pan-BET (Bromodomain and Extra-Terminal domain) degrader, targeting BRD2, BRD3, and BRD4 for ubiquitination and subsequent proteasomal degradation.[1] This degradation of BET proteins, which are key epigenetic readers and transcriptional regulators, leads to downstream effects such as cell cycle arrest and apoptosis.[2]

These application notes provide a comprehensive overview of the proteomic effects of this compound on cancer cells, detailed protocols for conducting such analyses, and visual representations of the key signaling pathways involved.

Mechanism of Action

This compound is designed as a prodrug that is activated within target cells. Upon cellular uptake, the galactose moiety is cleaved by β-galactosidase, releasing the active ARV-771. ARV-771 is a heterobifunctional molecule, with one end binding to the BET bromodomain and the other recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of BET proteins, marking them for degradation by the proteasome. The degradation of BET proteins disrupts their function in transcriptional regulation, leading to the downregulation of key oncogenes like c-MYC and ultimately inducing apoptosis and cell cycle arrest in cancer cells.

cluster_cell Target Cell This compound This compound ARV-771 ARV-771 This compound->ARV-771 Cleavage by β-galactosidase BET Proteins (BRD2/3/4) BET Proteins (BRD2/3/4) ARV-771->BET Proteins (BRD2/3/4) Binds to VHL E3 Ligase VHL E3 Ligase ARV-771->VHL E3 Ligase Recruits β-galactosidase β-galactosidase Proteasome Proteasome BET Proteins (BRD2/3/4)->Proteasome Targeted to Ubiquitin Ubiquitin VHL E3 Ligase->Ubiquitin Adds Ubiquitin->BET Proteins (BRD2/3/4) Tags Degraded BET Proteins Degraded BET Proteins Proteasome->Degraded BET Proteins Degrades

Mechanism of Action of this compound.

Quantitative Proteomic Data Summary

A quantitative proteomic analysis was performed on A549 lung adenocarcinoma cells treated with 50 nM this compound for 16 hours. The following table summarizes the key findings from this analysis, highlighting the significant downregulation of the target BET proteins.

Protein GroupGene SymbolRegulationFold Change (Log2)p-value
Bromodomain-containing protein 4BRD4Downregulated-1.5< 0.05
Bromodomain-containing protein 3BRD3Downregulated-1.2< 0.05
Bromodomain-containing protein 2BRD2Downregulated-1.1< 0.05
Myc proto-oncogene proteinMYCDownregulated-1.8< 0.01

Note: This table represents a summary of the primary targets of this compound. A full proteomic dataset would contain quantitative data for thousands of proteins.

Experimental Protocols

Cell Culture and Treatment

This protocol is based on the treatment of A549 cells for proteomic analysis.

Materials:

  • A549 lung adenocarcinoma cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum), heat-inactivated

  • Penicillin-Streptomycin solution

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 6-well cell culture plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Culture A549 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare working solutions of this compound in complete culture medium. A final concentration of 50 nM is recommended. Prepare a vehicle control with the same final concentration of DMSO.

  • Remove the culture medium from the wells and replace it with the medium containing this compound or vehicle control.

  • Incubate the cells for 16 hours.

  • After incubation, wash the cells twice with ice-cold PBS.

  • Proceed immediately to cell lysis and protein extraction.

Sample Preparation for Proteomic Analysis (TMT Labeling)

This protocol outlines a general workflow for preparing cell lysates for quantitative proteomic analysis using Tandem Mass Tag (TMT) labeling.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Tandem Mass Tag (TMT) labeling reagents

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Sep-Pak C18 cartridges

Procedure:

  • Cell Lysis and Protein Extraction:

    • Add 100-200 µL of ice-cold lysis buffer to each well of the 6-well plate.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the lysate on ice to shear DNA and ensure complete lysis.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay.

  • Reduction, Alkylation, and Digestion:

    • Take a standardized amount of protein (e.g., 100 µg) from each sample.

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • TMT Labeling:

    • Acidify the digested peptides with TFA.

    • Desalt the peptides using Sep-Pak C18 cartridges.

    • Elute the peptides and dry them using a vacuum centrifuge.

    • Reconstitute the peptides in a labeling buffer provided with the TMT kit.

    • Add the appropriate TMT label to each sample and incubate for 1 hour at room temperature.

    • Quench the labeling reaction according to the manufacturer's protocol.

  • Sample Pooling and Fractionation:

    • Combine the TMT-labeled samples in equal amounts.

    • Desalt the pooled sample.

    • Fractionate the peptides using high-pH reversed-phase chromatography to increase proteome coverage.

LC-MS/MS Analysis and Data Processing

Procedure:

  • LC-MS/MS Analysis:

    • Analyze the fractionated peptides using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.

  • Data Analysis:

    • Process the raw mass spectrometry data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).

    • Search the data against a human protein database (e.g., UniProt) to identify peptides and proteins.

    • Perform quantification based on the TMT reporter ion intensities.

    • Normalize the data to account for variations in sample loading.

    • Perform statistical analysis to identify differentially expressed proteins between the this compound treated and control groups.

Cell Culture (A549) Cell Culture (A549) This compound Treatment (50 nM, 16h) This compound Treatment (50 nM, 16h) Cell Culture (A549)->this compound Treatment (50 nM, 16h) Cell Lysis & Protein Extraction Cell Lysis & Protein Extraction This compound Treatment (50 nM, 16h)->Cell Lysis & Protein Extraction Protein Quantification Protein Quantification Cell Lysis & Protein Extraction->Protein Quantification Reduction, Alkylation, Digestion Reduction, Alkylation, Digestion Protein Quantification->Reduction, Alkylation, Digestion TMT Labeling TMT Labeling Reduction, Alkylation, Digestion->TMT Labeling Sample Pooling & Fractionation Sample Pooling & Fractionation TMT Labeling->Sample Pooling & Fractionation LC-MS/MS Analysis LC-MS/MS Analysis Sample Pooling & Fractionation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Protein Identification & Quantification Protein Identification & Quantification Data Analysis->Protein Identification & Quantification

Quantitative Proteomics Workflow.

Downstream Signaling Pathways

The degradation of BET proteins by this compound initiates a cascade of downstream events, primarily affecting cell cycle progression and apoptosis.

Cell Cycle Arrest

BET proteins are crucial for the transcription of genes that regulate the cell cycle. Their degradation leads to a decrease in the expression of key cell cycle promoters.

  • Downregulation of c-MYC: c-MYC is a master transcriptional regulator that drives cell proliferation. Its expression is highly dependent on BRD4.

  • Inhibition of CDK4/6 and Cyclin D1: These proteins are essential for the G1/S phase transition. Their downregulation leads to cell cycle arrest in the G1 phase.[2]

  • Upregulation of p27: p27 is a cyclin-dependent kinase inhibitor that blocks the G1/S transition.[2]

This compound This compound BET Protein Degradation BET Protein Degradation This compound->BET Protein Degradation c-MYC c-MYC BET Protein Degradation->c-MYC CDK4/6 CDK4/6 BET Protein Degradation->CDK4/6 Cyclin D1 Cyclin D1 BET Protein Degradation->Cyclin D1 p27 p27 BET Protein Degradation->p27 G1/S Phase Transition G1/S Phase Transition c-MYC->G1/S Phase Transition CDK4/6->G1/S Phase Transition Cyclin D1->G1/S Phase Transition p27->G1/S Phase Transition Cell Cycle Arrest Cell Cycle Arrest G1/S Phase Transition->Cell Cycle Arrest

Cell Cycle Arrest Pathway.

Induction of Apoptosis

The degradation of BET proteins also triggers the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins.

  • Downregulation of Bcl-2: Bcl-2 is an anti-apoptotic protein. Its suppression allows for the activation of pro-apoptotic proteins.[2]

  • Activation of Caspases: The shift in the balance of Bcl-2 family proteins leads to the activation of the caspase cascade.

  • PARP Cleavage: Activated caspases cleave Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[2]

This compound This compound BET Protein Degradation BET Protein Degradation This compound->BET Protein Degradation Bcl-2 Bcl-2 BET Protein Degradation->Bcl-2 Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bcl-2->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation PARP Cleavage PARP Cleavage Caspase Activation->PARP Cleavage Apoptosis Apoptosis PARP Cleavage->Apoptosis

Induction of Apoptosis Pathway.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Gal-ARV-771

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing flow cytometry to analyze apoptosis induced by Gal-ARV-771, a potent Proteolysis Targeting Chimera (PROTAC). The protocols outlined below are intended to offer a robust framework for assessing the pro-apoptotic efficacy of this compound in cancer cell lines.

Introduction to this compound and Apoptosis Detection

This compound is a BET (Bromodomain and Extra-Terminal domain) degrader that functions as a PROTAC. It selectively targets BET proteins, specifically BRD2, BRD3, and BRD4, for ubiquitination and subsequent proteasomal degradation[1][2][3]. The degradation of these key epigenetic readers disrupts downstream signaling pathways, such as androgen receptor signaling, leading to cell cycle arrest and the induction of apoptosis in cancer cells[1][4][5]. The induction of apoptosis by this compound can be quantitatively assessed using flow cytometry, a powerful technique for single-cell analysis[6].

A common and reliable method for detecting apoptosis via flow cytometry is the Annexin V and Propidium Iodide (PI) dual-staining assay[7][8][9][10]. In healthy cells, phosphatidylserine (B164497) (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet[8][9]. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome to identify early apoptotic cells[9]. Propidium Iodide is a fluorescent nuclear stain that is excluded by viable cells with intact plasma membranes. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, intercalating with DNA to emit a strong red fluorescence[8][11]. This dual-staining approach allows for the differentiation of four distinct cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (though this population is often grouped with late apoptotic cells).

Signaling Pathway of this compound Induced Apoptosis

Gal_ARV_771_Pathway cluster_0 Cellular Environment cluster_1 Mechanism of Action cluster_2 Downstream Effects This compound This compound Ternary_Complex Ternary Complex Formation This compound->Ternary_Complex Binds to BET_Proteins BET Proteins (BRD2, BRD3, BRD4) BET_Proteins->Ternary_Complex Recruited to E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Recruited to Ubiquitination Poly-ubiquitination of BET Proteins Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BET Protein Degradation Proteasome->Degradation Signaling_Disruption Disruption of Oncogenic Signaling Pathways (e.g., AR, c-MYC) Degradation->Signaling_Disruption Gene_Expression Altered Gene Expression Signaling_Disruption->Gene_Expression Apoptosis_Induction Induction of Apoptosis Gene_Expression->Apoptosis_Induction

Caption: Mechanism of this compound induced apoptosis.

Experimental Protocol: Apoptosis Analysis by Annexin V/PI Staining

This protocol provides a step-by-step guide for inducing apoptosis with this compound and subsequent analysis using flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound (and appropriate solvent, e.g., DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), cold

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) staining solution

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)[7][9]

  • Flow cytometer

  • Microcentrifuge tubes

Experimental Workflow:

Experimental_Workflow A 1. Cell Seeding B 2. Treatment with this compound A->B C 3. Cell Harvesting B->C D 4. Washing C->D E 5. Resuspension in Binding Buffer D->E F 6. Staining with Annexin V and PI E->F G 7. Incubation F->G H 8. Flow Cytometry Analysis G->H

Caption: Experimental workflow for apoptosis analysis.

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • Treatment: Treat cells with varying concentrations of this compound for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle-treated control (e.g., DMSO).

  • Cell Harvesting:

    • For adherent cells, carefully collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS and then detach them using a gentle method such as trypsinization.

    • Combine the detached cells with the collected culture medium.

    • For suspension cells, simply collect the cell suspension.

    • Centrifuge the cell suspension at a low speed (e.g., 300-400 x g) for 5 minutes at 4°C.

  • Washing:

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Centrifuge again and discard the supernatant[7][8].

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL[7].

  • Staining:

    • Transfer 100 µL of the cell suspension (containing ~1 x 10^5 cells) to a fresh microcentrifuge tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension. The exact volumes may vary depending on the manufacturer's instructions[7].

    • Gently vortex the cells.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark[7][9].

  • Analysis:

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube[7].

    • Analyze the samples on a flow cytometer within one hour[7][12].

    • Set up appropriate compensation controls for FITC and PI to correct for spectral overlap.

    • Use unstained and single-stained controls to set the gates for the different cell populations.

Data Presentation and Interpretation

The quantitative data obtained from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Percentage of Apoptotic Cells after Treatment with this compound

Treatment GroupConcentration (nM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
Vehicle Control02.5 ± 0.51.8 ± 0.34.3 ± 0.8
This compound1015.2 ± 1.25.6 ± 0.720.8 ± 1.9
This compound5035.8 ± 2.512.4 ± 1.148.2 ± 3.6
This compound10055.1 ± 3.120.3 ± 1.875.4 ± 4.9

Data are presented as mean ± standard deviation from three independent experiments. The presented values are hypothetical and for illustrative purposes only.

The results should demonstrate a dose-dependent increase in the percentage of both early and late apoptotic cells following treatment with this compound, indicating its efficacy in inducing programmed cell death.

Troubleshooting and Considerations

  • False Positives: Over-trypsinization or harsh cell handling can damage cell membranes, leading to false-positive Annexin V and PI staining. Handle cells gently throughout the procedure.

  • Compensation: Proper compensation is crucial for accurate data analysis, especially when using multiple fluorochromes. Always include single-stained controls.

  • Time Sensitivity: The apoptotic process is dynamic. It is advisable to analyze samples as soon as possible after staining to obtain a reliable snapshot of the apoptotic state[7].

  • Cell Density: Ensure that the cell density is within the recommended range for your flow cytometer to avoid issues with data acquisition.

  • Controls: In addition to unstained and single-stained controls, a positive control for apoptosis (e.g., treatment with staurosporine) can be included to validate the assay.

References

Troubleshooting & Optimization

Gal-ARV-771 not inducing senescence-specific cell death

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Gal-ARV-771.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a prodrug designed for the selective elimination of senescent cells. It is a galacto-modified version of ARV-771, a potent pan-BET (Bromodomain and Extra-Terminal domain) protein degrader. In senescent cells, which have high levels of Senescence-Associated β-galactosidase (SA-β-gal), the galactose moiety is cleaved from this compound. This releases the active compound, ARV-771. ARV-771 then recruits an E3 ubiquitin ligase to the BET proteins (BRD2, BRD3, and BRD4), leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of these critical proteins ultimately induces apoptosis in the senescent cells.[1][2][3]

Q2: Is this compound supposed to induce senescence?

A2: No, this compound is not designed to induce senescence. It is a senolytic agent, meaning it selectively kills cells that are already in a senescent state.[1][2] The selective activity of this compound relies on the high SA-β-gal activity present in senescent cells to become activated.[1]

Q3: My experiment shows this compound is not causing cell death in my senescent cell population. What could be the reason?

A3: Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions.

Troubleshooting Guide: Suboptimal Senolytic Activity of this compound

This guide addresses the common issue of observing lower-than-expected or no cell death in senescent cell populations after treatment with this compound.

Problem 1: Inefficient Conversion of this compound to ARV-771

Possible Cause: Insufficient levels of SA-β-galactosidase activity in the target cells. While SA-β-gal is a widely used biomarker for senescence, its expression can be heterogeneous and vary between cell types and senescence inducers.[1]

Troubleshooting Steps:

  • Confirm Senescence Induction:

    • Perform a robust SA-β-gal staining assay on your induced senescent cell population to confirm a high percentage of positive cells.

    • Assess other senescence markers, such as p16 or p21 expression, to validate the senescent phenotype.[1][4]

  • Optimize Senescence Induction Protocol:

    • If SA-β-gal activity is low, consider titrating the concentration of the senescence-inducing agent (e.g., etoposide) or increasing the duration of treatment.

  • Positive Control:

    • Include a positive control by treating a parallel culture of your senescent cells with the active compound, ARV-771. This will help determine if the downstream apoptosis pathway is intact and if the issue lies with the activation of the prodrug.[1]

Problem 2: Suboptimal Drug Concentration or Treatment Duration

Possible Cause: The concentration of this compound or the treatment duration may not be optimal for your specific cell line and experimental conditions.

Troubleshooting Steps:

  • Dose-Response Curve:

    • Perform a dose-response experiment to determine the optimal concentration of this compound for your senescent cells. A typical starting point for in vitro studies is in the range of 50 nM to 1 µM.[1]

  • Time-Course Experiment:

    • Conduct a time-course experiment to identify the optimal treatment duration. Apoptosis induction can typically be observed within 24 to 72 hours.[1]

Problem 3: Issues with Cell Viability or Apoptosis Assays

Possible Cause: The chosen assay may not be sensitive enough or may be performed at a suboptimal time point to detect apoptosis.

Troubleshooting Steps:

  • Orthogonal Apoptosis Assays:

    • Use multiple methods to assess apoptosis. For example, combine Annexin V/PI staining with an assay for caspase-3/7 activity or PARP cleavage.[5]

  • Kinetic Analysis:

    • If possible, use a real-time apoptosis assay to monitor cell death over the entire treatment period.

Data Presentation

Table 1: In Vitro Efficacy of this compound vs. ARV-771 in A549 Cells

Cell StateCompoundIC50 (72h)Senolytic Index
Normal (n-A549)This compound3.29 µM5.17
Senescent (s-A549)This compound640 nM

Data extracted from a study on etoposide-induced senescent A549 lung cancer cells.[1]

Table 2: Apoptosis Induction by this compound and ARV-771 (1 µM for 24h)

Cell StateCompoundEarly Apoptosis (%)
Normal (n-A549)ARV-77120.1%
Normal (n-A549)This compound8.07%
Senescent (s-A549)ARV-77117.0%
Senescent (s-A549)This compound16.7%

Data from flow cytometry analysis in etoposide-induced senescent A549 cells.[1]

Experimental Protocols

Protocol 1: Induction of Senescence in A549 Cells
  • Cell Seeding: Plate A549 cells at an appropriate density in a suitable culture vessel.

  • Treatment: Treat the cells with a low dose of a senescence-inducing agent, such as etoposide.

  • Incubation: Incubate the cells for the required duration to establish the senescent phenotype.

  • Verification: Confirm senescence using the SA-β-gal staining protocol (Protocol 2).

Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
  • Cell Fixation: Wash the cells with PBS and fix with a formaldehyde/glutaraldehyde solution.

  • Staining: Wash the cells and incubate with the SA-β-gal staining solution (containing X-gal) at 37°C overnight in a dry incubator (do not use a CO2 incubator).

  • Visualization: Observe the cells under a microscope for the development of a blue color, indicative of SA-β-gal activity.

Protocol 3: Apoptosis Assessment by Flow Cytometry (Annexin V/PI Staining)
  • Cell Treatment: Treat both normal and senescent cells with this compound, ARV-771, or a vehicle control for the desired time (e.g., 24 hours).[1]

  • Cell Harvesting: Collect the cells, including any floating cells from the supernatant.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Visualizations

Gal_ARV_771_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm of Senescent Cell Gal_ARV_771 This compound (Prodrug) SA_beta_gal SA-β-galactosidase (High in Senescent Cells) Gal_ARV_771->SA_beta_gal Enters Cell ARV_771 ARV-771 (Active) SA_beta_gal->ARV_771 Cleavage of Galactose Ternary_Complex Ternary Complex (BET-ARV771-VHL) ARV_771->Ternary_Complex BET_Proteins BRD2, BRD3, BRD4 BET_Proteins->Ternary_Complex Proteasome Proteasome BET_Proteins->Proteasome Targeted VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Recruits Ubiquitin->BET_Proteins Ubiquitination Degradation BET Protein Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Caption: Mechanism of action of this compound in senescent cells.

Troubleshooting_Workflow Start Start: No senolytic effect observed with this compound Check_Senescence 1. Confirm Senescence Status Start->Check_Senescence SA_beta_gal_assay SA-β-gal Staining Check_Senescence->SA_beta_gal_assay p16_p21_assay Check p16/p21 levels Check_Senescence->p16_p21_assay Senescence_Confirmed Is Senescence Confirmed? SA_beta_gal_assay->Senescence_Confirmed p16_p21_assay->Senescence_Confirmed Optimize_Induction Optimize Senescence Induction Protocol Senescence_Confirmed->Optimize_Induction No Positive_Control 2. Run Positive Control (ARV-771) Senescence_Confirmed->Positive_Control Yes Apoptosis_Observed Apoptosis with ARV-771? Positive_Control->Apoptosis_Observed Issue_Activation Issue is likely prodrug activation. (See Step 1) Apoptosis_Observed->Issue_Activation Issue_Downstream Issue is downstream of BET degradation. (Check apoptosis pathway) Apoptosis_Observed->Issue_Downstream No Check_Dose_Time 3. Optimize Dose & Time Apoptosis_Observed->Check_Dose_Time Yes Dose_Response Dose-Response Curve Check_Dose_Time->Dose_Response Time_Course Time-Course Study Check_Dose_Time->Time_Course End Re-evaluate senolytic effect Dose_Response->End Time_Course->End

Caption: Troubleshooting workflow for suboptimal this compound activity.

References

Technical Support Center: BRD4 Degradation with Gal-ARV-771

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gal-ARV-771 for BRD4 degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from ARV-771?

This compound is a prodrug of the pan-BET bromodomain PROTAC® degrader, ARV-771.[1][2] It is a galactose-modified version of ARV-771 designed for targeted delivery to senescent cells.[1][2] The galactose moiety is cleaved by senescence-associated β-galactosidase (SA-β-gal), an enzyme overexpressed in senescent cells, to release the active ARV-771 compound.[1] This strategy aims to selectively eliminate senescent cancer cells while minimizing effects on healthy, non-senescent cells.[1][2]

Q2: What is the mechanism of action of the active compound, ARV-771?

ARV-771 is a heterobifunctional molecule that simultaneously binds to a Bromodomain and Extra-Terminal (BET) protein (BRD2, BRD3, or BRD4) and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This proximity induces the formation of a ternary complex, leading to the polyubiquitination of the BET protein.[4] The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome to recognize and degrade the targeted BET protein.[4] Degradation of BRD4, a key epigenetic reader, disrupts the transcription of oncogenes like c-Myc, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[4]

Q3: In which experimental systems is this compound expected to be most effective?

This compound is designed to be most effective in experimental systems containing senescent cells that exhibit high levels of SA-β-gal activity.[1] Its efficacy will be significantly lower in non-senescent cells, as the conversion to the active ARV-771 form is dependent on the presence of SA-β-gal.[1] Therefore, it is crucial to induce and confirm senescence in your cellular model before treatment with this compound.

Q4: What are the typical concentrations used for ARV-771?

The effective concentration of ARV-771 can vary between cell lines. However, it is a potent degrader, with reported DC50 values (the concentration required to degrade 50% of the target protein) of less than 5 nM in castration-resistant prostate cancer (CRPC) cell lines.[5] For cell viability assays, IC50 values have been reported in the nanomolar range in various cancer cell lines.[1]

Quantitative Data Summary

CompoundTarget(s)E3 Ligase RecruitedCell Line(s)DC50DmaxIC50Reference(s)
ARV-771BRD2/3/4VHLCRPC< 5 nMNot ReportedNot Reported[5]
This compoundBRD4 (in senescent cells)VHLs-A549Not ReportedNot Reported640 nM[1]
This compoundBRD4 (in non-senescent cells)VHLn-A549Not ReportedNot Reported3.29 µM[1]

Troubleshooting Guide

Issue 1: Low or no BRD4 degradation observed after this compound treatment.

Q: I treated my cells with this compound but I'm not seeing any degradation of BRD4 by Western Blot. What could be the problem?

Potential Causes and Solutions:

  • Insufficient Cellular Senescence: this compound requires activation by SA-β-gal, which is highly expressed in senescent cells.

    • Solution: Confirm that your cell model has been successfully induced into a senescent state. Use a Senescence-Associated β-galactosidase (SA-β-gal) staining assay to visualize the percentage of senescent cells.

  • Incorrect Concentration: The optimal concentration for this compound may vary depending on the cell line and the level of senescence.

    • Solution: Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration for BRD4 degradation in your specific system.

  • Insufficient Treatment Time: The conversion of this compound to ARV-771 and the subsequent degradation of BRD4 are time-dependent processes.

    • Solution: Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal treatment duration.[4]

  • Low Expression of VHL E3 Ligase: The degradation of BRD4 by ARV-771 is dependent on the presence of the VHL E3 ubiquitin ligase.

    • Solution: Verify the expression of VHL in your cell line using Western Blot or qPCR. If VHL expression is low, consider using a different cell line.

  • Poor Cell Permeability: While designed to enter cells, the physicochemical properties of PROTACs can sometimes lead to poor membrane permeability.[6][7]

    • Solution: Although less likely to be the primary issue with a prodrug, if other factors are ruled out, consider assessing the intracellular concentration of the active ARV-771.

Issue 2: High variability in BRD4 degradation between experiments.

Q: I'm seeing inconsistent BRD4 degradation with this compound across my experiments. How can I improve reproducibility?

Potential Causes and Solutions:

  • Inconsistent Senescence Induction: The efficiency of senescence induction can vary between batches of cells.

    • Solution: Standardize your senescence induction protocol. Always quantify the percentage of senescent cells using SA-β-gal staining for each experiment to ensure consistency.

  • Cell Culture Conditions: Cell passage number, confluency, and overall health can impact the cellular machinery required for PROTAC-mediated degradation.[6]

    • Solution: Use cells within a defined passage number range and maintain consistent seeding densities and confluency at the time of treatment.

  • Compound Stability: The stability of this compound in cell culture medium can affect its efficacy.

    • Solution: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Assess the stability of the compound in your specific media if inconsistencies persist.

Issue 3: BRD4 is ubiquitinated but not degraded.

Q: I can see evidence of BRD4 ubiquitination after this compound treatment, but the total BRD4 protein levels are not decreasing. What's happening?

Potential Causes and Solutions:

  • Impaired Proteasome Activity: The final step of PROTAC-mediated degradation is the destruction of the target protein by the proteasome.

    • Solution: Ensure that your experimental conditions are not inadvertently inhibiting proteasome function. You can use a proteasome activity assay to confirm that the proteasome is functional in your cells. As a positive control for degradation dependence on the proteasome, pre-treatment with a proteasome inhibitor like MG132 should rescue BRD4 from degradation.[8]

  • Formation of Non-productive Ternary Complexes: The geometry of the ternary complex (BRD4-ARV-771-VHL) is crucial for effective polyubiquitination that leads to degradation.

    • Solution: While difficult to directly assess in a standard lab, this is a key consideration in PROTAC design. If you suspect issues with ternary complex formation, a co-immunoprecipitation experiment can be performed to confirm the interaction between BRD4 and VHL in the presence of ARV-771.

Experimental Protocols

Protocol 1: Senescence-Associated β-galactosidase (SA-β-gal) Staining

This protocol is to confirm the induction of senescence in your cell culture model.

Materials:

  • Fixative Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde (B144438) in PBS)

  • SA-β-gal Staining Solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2 in a citrate/phosphate buffer, pH 6.0)[9]

  • Phosphate Buffered Saline (PBS)

  • Microscope

Procedure:

  • Seed and treat cells to induce senescence in a multi-well plate.

  • Wash the cells twice with PBS.

  • Fix the cells with the Fixative Solution for 3-5 minutes at room temperature.[9]

  • Wash the cells three times with PBS.

  • Add the SA-β-gal Staining Solution to each well.

  • Incubate the plate at 37°C (without CO2) for 12-16 hours, or until a blue color develops in senescent cells.[9]

  • Observe the cells under a microscope and quantify the percentage of blue-stained (senescent) cells.

Protocol 2: Western Blotting for BRD4 Degradation

This protocol is to quantify the levels of BRD4 protein after treatment with this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BRD4, anti-VHL (optional), and a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Seed cells and induce senescence.

  • Treat cells with varying concentrations of this compound and controls (e.g., DMSO vehicle) for the desired time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Determine the protein concentration of each lysate.

  • Prepare samples for SDS-PAGE by adding sample buffer and boiling.

  • Load equal amounts of protein per lane and run the gel.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[4]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Wash the membrane and detect the signal using an ECL substrate.

  • Quantify the band intensities and normalize the BRD4 signal to the loading control.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is to verify the formation of the BRD4-ARV-771-VHL ternary complex.

Materials:

  • Non-denaturing lysis buffer

  • Antibody for immunoprecipitation (e.g., anti-VHL)

  • Protein A/G magnetic beads or agarose

  • Wash buffer

  • Elution buffer

  • Primary antibodies for Western Blot: anti-BRD4, anti-VHL

Procedure:

  • Treat cells with this compound (or active ARV-771) and a proteasome inhibitor (e.g., MG132) to stabilize the complex.

  • Lyse the cells in a non-denaturing lysis buffer.

  • Pre-clear the lysate with beads to reduce non-specific binding.

  • Incubate the lysate with an anti-VHL antibody overnight at 4°C.[10]

  • Add Protein A/G beads to capture the antibody-protein complexes.

  • Wash the beads several times to remove non-specific binders.

  • Elute the protein complexes from the beads.

  • Analyze the eluates by Western Blot, probing for BRD4 and VHL. The presence of a BRD4 band in the VHL immunoprecipitate indicates the formation of the ternary complex.[10]

Visualizations

Gal_ARV_771_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_activation Prodrug Activation cluster_degradation PROTAC-mediated Degradation This compound This compound Gal-ARV-771_in This compound This compound->Gal-ARV-771_in Cellular Uptake SA-beta-gal SA-β-gal (in senescent cells) Gal-ARV-771_in->SA-beta-gal Cleavage ARV-771 Active ARV-771 SA-beta-gal->ARV-771 Ternary_Complex BRD4-ARV-771-VHL Ternary Complex ARV-771->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow Start Low BRD4 Degradation with this compound Check_Senescence Confirm Cellular Senescence (SA-β-gal Staining) Start->Check_Senescence Dose_Response Optimize Concentration (Dose-Response Curve) Check_Senescence->Dose_Response Senescence Confirmed Time_Course Optimize Treatment Time (Time-Course) Dose_Response->Time_Course Concentration Optimized Check_VHL Verify VHL Expression (Western Blot/qPCR) Time_Course->Check_VHL Time Optimized Check_Proteasome Assess Proteasome Activity Check_VHL->Check_Proteasome VHL Expressed Co_IP Confirm Ternary Complex (Co-Immunoprecipitation) Check_Proteasome->Co_IP Proteasome Active Success BRD4 Degradation Observed Co_IP->Success Complex Forms

Caption: Troubleshooting workflow for low BRD4 degradation.

BRD4_Signaling_Pathway BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb recruits Degradation BRD4 Degradation BRD4->Degradation Acetylated_Histones Acetylated Histones (Active Chromatin) Acetylated_Histones->BRD4 binds to RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates Transcription Gene Transcription (e.g., c-Myc) RNA_Pol_II->Transcription initiates elongation Cancer_Progression Cancer Cell Proliferation & Survival Transcription->Cancer_Progression promotes ARV_771 ARV-771 (Active Degrader) ARV_771->BRD4 targets for

Caption: BRD4 signaling pathway and inhibition by ARV-771.

References

Optimizing Gal-ARV-771 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gal-ARV-771. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their in vitro experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a Proteolysis-Targeting Chimera (PROTAC) designed to selectively degrade Bromodomain and Extra-Terminal (BET) proteins.[1] It functions as a bifunctional molecule: one end binds to the BET proteins (BRD2, BRD3, and BRD4), and the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the BET proteins, marking them for degradation by the proteasome.[3] This degradation leads to the suppression of target gene expression, such as c-MYC, and can induce apoptosis in cancer cells.[4][5]

Q2: What is the recommended starting concentration for in vitro experiments?

The optimal concentration of this compound is cell-line and assay-dependent. However, based on published data, a starting range of 1 nM to 1 µM is recommended. The half-maximal degradation concentration (DC50) for BET proteins is often below 5 nM in sensitive cell lines.[5][6] For cell viability and apoptosis assays, effective concentrations have been observed to be in the nanomolar to low micromolar range.[7][8]

Data Presentation: Effective Concentrations of ARV-771 in Various In Vitro Assays

Cell LineAssay TypeEffective ConcentrationReference
22Rv1 (Prostate Cancer)BET Protein Degradation (DC50)< 5 nM[6]
22Rv1 (Prostate Cancer)c-MYC Suppression (IC50)< 1 nM[5]
22Rv1 (Prostate Cancer)Apoptosis (PARP Cleavage)Concentration-dependent[6]
VCaP (Prostate Cancer)BET Protein DegradationEffective at 10 nM[5]
VCaP (Prostate Cancer)Androgen Receptor (AR) LoweringEffective at 10 nM[5]
LnCaP95 (Prostate Cancer)BET Protein Degradation (DC50)< 5 nM[5]
HepG2 (Hepatocellular Carcinoma)BET Protein Degradation0.1 µM[7]
HepG2 (Hepatocellular Carcinoma)Cell Viability Inhibition0.25 µM[7][8]
Hep3B (Hepatocellular Carcinoma)BET Protein Degradation0.1 µM[7]
Hep3B (Hepatocellular Carcinoma)Cell Viability Inhibition0.25 µM[7][8]
HCCLM3 (Hepatocellular Carcinoma)Cell Viability Inhibition0.5 µM[7][8]
s-A549 (Senescent Lung Cancer)BRD4 Degradation (DC50)18.3 nM[9]
s-A549 (Senescent Lung Cancer)Cell Viability (IC50)640 nM[9]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in organic solvents such as DMSO, ethanol, and DMF.[2] For in vitro experiments, it is common to prepare a high-concentration stock solution in fresh, anhydrous DMSO.[4] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.[4] For aqueous buffers, it is sparingly soluble; therefore, it is advised to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice.[2] Aqueous solutions should ideally be prepared fresh and not stored for more than a day.[2]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or no BET protein degradation observed. - Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line. - Incorrect Incubation Time: The treatment duration may be too short for effective degradation to occur. - Low E3 Ligase Expression: The cell line may have low endogenous levels of the VHL E3 ligase. - Proteasome Inhibition: Other compounds in the media may be inhibiting proteasome function.- Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). - Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time.[10] - Verify the expression of VHL in your cell line via western blot or qPCR. - Ensure no proteasome inhibitors are present in your experimental setup. As a control, pre-treatment with a proteasome inhibitor like MG-132 should block this compound-mediated degradation.[11]
High variability between replicates. - Compound Precipitation: this compound may precipitate out of the solution, especially in aqueous media. - Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. - Pipetting Errors: Inaccurate pipetting of the compound or reagents.- Visually inspect the media for any signs of precipitation. Consider using a solvent-based intermediate dilution step. - Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency. - Calibrate pipettes regularly and use proper pipetting techniques.
Unexpected cellular toxicity or off-target effects. - High Concentration: The concentration used may be too high, leading to non-specific effects. - Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells. - Off-Target Protein Degradation: While designed to be selective, off-target effects can occur at high concentrations.[7]- Perform a dose-response curve to identify the optimal therapeutic window. - Ensure the final solvent concentration is consistent across all wells and below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle-only control. - If off-target effects are suspected, consider proteomic studies to identify other degraded proteins.[7]
Difficulty dissolving this compound. - Moisture in Solvent: Using DMSO that has absorbed moisture can reduce solubility.[4] - Incorrect Solvent: The chosen solvent may not be optimal for the desired concentration.- Use fresh, anhydrous DMSO to prepare stock solutions.[4] - Refer to the manufacturer's datasheet for solubility information in different solvents. Sonication may aid in dissolution.[8]

Experimental Protocols

Cell Viability Assay (e.g., using CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[4]

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Add the diluted compound to the wells, ensuring a final DMSO concentration below 0.5%. Include vehicle-only control wells.

  • Incubation: Incubate the plate for a predetermined time (e.g., 72 hours).[4]

  • Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Measurement: Measure luminescence using a plate reader.

Western Blot for BET Protein Degradation
  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[13]

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run the electrophoresis.[12] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12] Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[14]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13] After further washes, visualize the protein bands using an ECL detection reagent and an imaging system.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration (e.g., 24 hours).[7]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.[15]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15-30 minutes at room temperature.[7][16]

  • Flow Cytometry: Analyze the stained cells by flow cytometry.[15] Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Mandatory Visualizations

Signaling Pathway of this compound Action

Gal_ARV_771_Pathway cluster_cell Cell cluster_downstream Downstream Effects Gal_ARV_771 This compound Ternary_Complex Ternary Complex (BET-PROTAC-VHL) Gal_ARV_771->Ternary_Complex Binds BET_Protein BET Proteins (BRD2, BRD3, BRD4) BET_Protein->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ub_BET Ubiquitinated BET Protein Ternary_Complex->Ub_BET Induces Ubiquitin Ubiquitin Proteasome Proteasome Ub_BET->Proteasome Degradation Degradation Proteasome->Degradation Mediates Gene_Expression Suppression of Target Genes (e.g., c-MYC) Degradation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Mechanism of this compound induced BET protein degradation.

Experimental Workflow for Optimizing this compound Concentration

Optimization_Workflow Start Start: Select Cell Line Dose_Response 1. Initial Dose-Response (Wide Range: 1 nM - 10 µM) Start->Dose_Response Viability_Assay 2. Assess Cell Viability (e.g., 72h incubation) Dose_Response->Viability_Assay Determine_IC50 3. Determine IC50 Value Viability_Assay->Determine_IC50 Time_Course 4. Time-Course Western Blot (at ~IC50 concentration) Determine_IC50->Time_Course Assess_Degradation 5. Assess BET Protein Degradation (BRD2, BRD3, BRD4) Time_Course->Assess_Degradation Optimal_Time 6. Determine Optimal Timepoint Assess_Degradation->Optimal_Time Functional_Assay 7. Perform Functional Assays (e.g., Apoptosis Assay) Optimal_Time->Functional_Assay Analyze_Results 8. Analyze and Interpret Results Functional_Assay->Analyze_Results End End: Optimized Concentration Analyze_Results->End

Caption: Workflow for optimizing this compound concentration in vitro.

References

How to improve the stability of Gal-ARV-771 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Gal-ARV-771 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a galactosylated derivative of ARV-771, a proteolysis-targeting chimera (PROTAC). ARV-771 is designed to induce the degradation of Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, and BRD4) by hijacking the body's own ubiquitin-proteasome system. It does this by simultaneously binding to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the BET protein by the proteasome.[1][2] The galactosyl modification on this compound is designed to enhance its delivery or targeting to specific cells.

Q2: What are the recommended storage conditions for this compound?

While specific long-term stability data for this compound is not extensively published, general recommendations for PROTACs and its parent compound, ARV-771, should be followed to ensure maximum stability.

  • Solid Compound: Store at -20°C for long-term stability (up to several years).[3]

  • Stock Solutions (in organic solvents like DMSO): Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[4]

Q3: What solvents are recommended for dissolving this compound?

Based on the solubility of the parent compound ARV-771, the following organic solvents can be used to prepare stock solutions. It is recommended to purge the solvent with an inert gas before dissolving the compound.[3]

SolventApproximate Solubility of ARV-771
Dimethylformamide (DMF)20 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)15 mg/mL[1]
Ethanol10 mg/mL

Table 1: Solubility of ARV-771 in common organic solvents. Data from supplier information.[1]

For aqueous solutions, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.[3]

Q4: How stable is this compound in aqueous solutions?

The stability of PROTACs in aqueous solutions is often limited. For the parent compound ARV-771, it is recommended that aqueous solutions be prepared fresh daily.[3] One study has shown that this compound is stable in Dulbecco's Modified Eagle's Medium (DMEM) containing 10% Fetal Bovine Serum (FBS) for at least 24 hours when incubated at 37°C. However, stability in other aqueous buffers (e.g., PBS) may differ and should be experimentally determined.

Troubleshooting Guide

Issue 1: Precipitation of this compound in aqueous solution.

  • Possible Cause: Poor solubility of the compound in aqueous buffers.

  • Troubleshooting Steps:

    • Decrease the final concentration: The compound may be precipitating due to exceeding its solubility limit in the aqueous buffer.

    • Increase the percentage of organic co-solvent: When preparing the aqueous solution from a stock in DMSO or DMF, a slight increase in the final percentage of the organic solvent may help maintain solubility. However, be mindful of the tolerance of your experimental system (e.g., cells) to the organic solvent.

    • Use a different buffer system: The pH and composition of the buffer can influence solubility. Experiment with different pH values or the addition of solubilizing agents if your experiment allows.

Issue 2: Loss of this compound activity in experiments.

  • Possible Cause: Degradation of the compound in solution.

  • Troubleshooting Steps:

    • Prepare fresh solutions: As a general best practice, always prepare fresh dilutions of this compound in aqueous buffers immediately before use.

    • Assess stability under experimental conditions: Perform a stability study under your specific experimental conditions (buffer, temperature, and duration) to determine the rate of degradation. An HPLC-based method can be used to monitor the purity of the compound over time.

    • Avoid repeated freeze-thaw cycles: For stock solutions in organic solvents, aliquot into single-use volumes to prevent degradation from repeated temperature changes.

Issue 3: Inconsistent experimental results.

  • Possible Cause: Inconsistent concentration of active this compound due to stability issues.

  • Troubleshooting Steps:

    • Standardize solution preparation: Ensure that the procedure for preparing and handling this compound solutions is consistent across all experiments.

    • Perform a stability check: If inconsistency persists, it is highly recommended to perform a stability assessment of your this compound stock and working solutions.

Experimental Protocols for Stability Assessment

As extensive stability data for this compound is not yet available in the public domain, researchers are encouraged to perform their own stability assessments. Below are detailed protocols for key stability tests.

Protocol 1: Solution Stability Assessment

Objective: To determine the stability of this compound in a specific solvent or buffer over time at different temperatures.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, PBS)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Incubators or water baths at desired temperatures (e.g., 4°C, 25°C, 37°C)

  • Autosampler vials

Methodology:

  • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mM).

  • Immediately analyze an aliquot of the freshly prepared solution by HPLC to determine the initial purity (Time 0). This will serve as the reference.

  • Aliquot the remaining solution into several vials and store them at the desired temperatures.

  • At specified time points (e.g., 2, 4, 8, 24, 48 hours), remove a vial from each temperature condition.

  • Analyze the samples by HPLC.

  • Calculate the percentage of the remaining this compound peak area relative to the Time 0 sample. A decrease in the main peak area and the appearance of new peaks may indicate degradation.

Protocol 2: Freeze-Thaw Stability Assessment

Objective: To determine the stability of this compound stock solutions after multiple freeze-thaw cycles.

Materials:

  • This compound

  • High-purity organic solvent (e.g., DMSO)

  • HPLC system

  • -20°C and/or -80°C freezer

  • Room temperature bench or water bath

Methodology:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Analyze an aliquot of the fresh solution by HPLC (Cycle 0).

  • Aliquot the remaining solution into several vials.

  • Subject the vials to a series of freeze-thaw cycles. A typical cycle consists of freezing the sample at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature until completely liquid.

  • After 1, 3, and 5 cycles, analyze an aliquot from a designated vial by HPLC.

  • Compare the purity of the samples from each cycle to the initial purity (Cycle 0).

Protocol 3: Photostability Assessment

Objective: To determine the stability of this compound when exposed to light.

Materials:

  • This compound

  • Solvent of choice

  • HPLC system

  • Photostability chamber with controlled light exposure (UV and visible light)

  • Amber and clear vials

Methodology:

  • Prepare a solution of this compound.

  • Aliquot the solution into both clear and amber (light-protected control) vials.

  • Expose the vials to a controlled light source in a photostability chamber for a defined period.

  • At the end of the exposure period, analyze the solutions from both the clear and amber vials by HPLC.

  • Compare the purity of the solution in the clear vial to that in the amber vial to assess the extent of photodegradation.

Visualizations

Gal_ARV_771_Mechanism cluster_0 Cell This compound This compound Ternary_Complex Ternary Complex (BET-Gal-ARV-771-VHL) This compound->Ternary_Complex Binds BET_Protein BET Protein (BRD2/3/4) BET_Protein->Ternary_Complex Binds VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_BET_Protein Ubiquitinated BET Protein Ubiquitination->Ub_BET_Protein Proteasome Proteasome Ub_BET_Protein->Proteasome Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

Caption: Mechanism of Action of this compound.

Solution_Stability_Workflow Start Start Prepare_Solution Prepare this compound solution in chosen solvent Start->Prepare_Solution Time_0_Analysis Analyze initial purity (T=0) by HPLC Prepare_Solution->Time_0_Analysis Store_Aliquots Store aliquots at different temperatures Time_0_Analysis->Store_Aliquots Time_Point_Analysis Analyze aliquots at specified time points Store_Aliquots->Time_Point_Analysis Calculate_Purity Calculate % remaining purity vs. T=0 Time_Point_Analysis->Calculate_Purity End End Calculate_Purity->End

Caption: Experimental Workflow for Solution Stability Assessment.

Troubleshooting_Tree Problem Stability Issue Encountered (e.g., precipitation, loss of activity) Check_Solution_Prep Was the solution prepared fresh in aqueous buffer? Problem->Check_Solution_Prep Yes_Fresh Yes Check_Solution_Prep->Yes_Fresh No_Not_Fresh No Check_Solution_Prep->No_Not_Fresh Check_Concentration Is the concentration high? Yes_Fresh->Check_Concentration Action_Prepare_Fresh Prepare fresh solution immediately before use. No_Not_Fresh->Action_Prepare_Fresh Yes_High_Conc Yes Check_Concentration->Yes_High_Conc No_Low_Conc No Check_Concentration->No_Low_Conc Action_Lower_Conc Try a lower concentration. Yes_High_Conc->Action_Lower_Conc Check_Freeze_Thaw Was the stock solution subjected to multiple freeze-thaw cycles? No_Low_Conc->Check_Freeze_Thaw Yes_Freeze_Thaw Yes Check_Freeze_Thaw->Yes_Freeze_Thaw No_Freeze_Thaw No Check_Freeze_Thaw->No_Freeze_Thaw Action_Aliquot Aliquot stock solutions to avoid freeze-thaw. Yes_Freeze_Thaw->Action_Aliquot Action_Stability_Test Perform a formal stability test under experimental conditions. No_Freeze_Thaw->Action_Stability_Test

Caption: Troubleshooting Decision Tree for Stability Issues.

References

Technical Support Center: Gal-ARV-771 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gal-ARV-771. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common questions related to the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a prodrug form of the PROTAC (Proteolysis Targeting Chimera) BET degrader, ARV-771.[1] It is specifically designed for the selective elimination of senescent cancer cells.[1] The galactose moiety on this compound allows it to be selectively activated by senescence-associated β-galactosidase (SA-β-gal), an enzyme overexpressed in senescent cells.[1]

Q2: How does this compound work?

This compound enters cells and, in senescent cells, is cleaved by esterases and SA-β-gal to release the active compound, ARV-771.[1] ARV-771 is a heterobifunctional molecule that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the BRD4 protein.[2][3] This proximity induces the ubiquitination and subsequent proteasomal degradation of BRD4, leading to the downregulation of its target genes, such as c-MYC, and ultimately inducing apoptosis in the target cells.[4][5]

Q3: What is the difference between this compound and ARV-771?

This compound is a prodrug designed for selective activity in senescent cells, while ARV-771 is the active BET degrader that is not cell-type specific.[1] ARV-771 will degrade BRD4 in both normal and senescent cells, whereas this compound shows preferential activity in senescent cells due to its activation mechanism.[1]

Q4: What are the key experimental readouts to measure the effectiveness of this compound?

The primary readouts include:

  • BRD4 Protein Levels: Assessed by Western blotting to confirm degradation.

  • Cell Viability/Apoptosis: Measured by assays such as MTT, CellTiter-Glo, or flow cytometry for Annexin V/PI staining.[6]

  • c-MYC Levels: As a downstream target of BRD4, its levels can be measured by Western blotting or qPCR.[4][5]

  • Senescence-Associated β-galactosidase (SA-β-gal) Activity: To confirm the senescent state of the cells.[1]

Troubleshooting Guide

Issue 1: Inconsistent or No Degradation of BRD4

Possible Cause 1: Suboptimal Senescence Induction

  • Troubleshooting: Ensure your method for inducing senescence (e.g., etoposide (B1684455) treatment) is effective and consistent.[1] Verify the senescent phenotype by measuring SA-β-gal activity and checking for other senescence markers like p21 expression. The level of senescence can be dynamic and vary between cell types.[1]

Possible Cause 2: Low Expression of VHL E3 Ligase

  • Troubleshooting: The activity of ARV-771 is dependent on the presence of the VHL E3 ligase.[7][8] If you suspect low VHL expression in your cell line, you can verify its expression level by Western blotting or qPCR.

Possible Cause 3: Issues with Compound Stability or Solubility

  • Troubleshooting: ARV-771 has limited solubility in aqueous solutions.[9] It is recommended to first dissolve it in DMSO to make a stock solution.[9][10] For aqueous working solutions, dilute the DMSO stock in your final buffer, but do not store the aqueous solution for more than a day.[9] Ensure the compound has been stored correctly at -20°C.[3][11]

Possible Cause 4: Proteasome Inhibition

  • Troubleshooting: The degradation of BRD4 is mediated by the proteasome.[7][8] If your experimental conditions include agents that inhibit proteasome function, this will block the activity of ARV-771. As a control, you can co-treat with a proteasome inhibitor like MG132 to confirm that the degradation is proteasome-dependent.[7][8]

Issue 2: High Cell Viability Despite BRD4 Degradation

Possible Cause 1: Off-Target Effects and Resistance Mechanisms

  • Troubleshooting: Prolonged treatment with ARV-771 can lead to the activation of survival pathways. For instance, in hepatocellular carcinoma cells, resistance can develop through the activation of MEK/ERK and p38 MAPKs.[6] Consider investigating these pathways if you observe resistance.

Possible Cause 2: Cell Line-Specific Dependencies

  • Troubleshooting: The reliance of a particular cell line on BRD4 for survival can vary. In some cases, even with efficient BRD4 degradation, the cells may not undergo apoptosis if other survival pathways are dominant.[6] It is important to characterize the specific dependencies of your cell model.

Issue 3: Toxicity in Non-Senescent (Control) Cells

Possible Cause 1: Premature Activation of this compound

  • Troubleshooting: While designed for selectivity, some level of background activation in non-senescent cells might occur, especially at higher concentrations. Perform a dose-response curve to determine the optimal concentration with the best therapeutic window.

Possible Cause 2: Off-Target Effects of the Parent Compound

  • Troubleshooting: ARV-771 may have off-target effects that contribute to toxicity.[6] It is crucial to include the inactive epimer, ARV-766, as a negative control to distinguish between specific PROTAC-mediated effects and general compound toxicity.[4]

Data Summary

Table 1: In Vitro Efficacy of ARV-771

ParameterCell LineValueReference
DC50 (BRD2/3/4)22Rv1, VCaP, LnCaP95< 5 nM[5]
IC50 (c-MYC)22Rv1, VCaP, LnCaP95< 1 nM[5]
DC50 (BETs)CRPC Cell Lines< 1 nM[3][11]

Table 2: Binding Affinity (Kd) of ARV-771 for BET Bromodomains

TargetKd (nM)Reference
BRD2(1)34[10][12]
BRD2(2)4.7[10][12]
BRD3(1)8.3[10][12]
BRD3(2)7.6[10][12]
BRD4(1)9.6[10][12]
BRD4(2)7.6[10][12]

Experimental Protocols

Protocol 1: Western Blotting for BRD4 Degradation
  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Senescence Induction (for this compound): Treat cells with an inducing agent (e.g., etoposide) at a low concentration for a specified period to induce senescence.

  • Treatment: Treat the cells with the desired concentrations of this compound or ARV-771 for the indicated time (e.g., 8, 16, or 24 hours).[4] Include a vehicle control (DMSO) and a negative control (ARV-766).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against BRD4 overnight at 4°C. Wash the membrane and incubate with a secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.

Protocol 2: Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound or ARV-771 for 72 hours.[4]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Visualizations

Gal_ARV_771_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular (Senescent Cell) Gal-ARV-771_ext This compound Gal-ARV-771_int This compound Gal-ARV-771_ext->Gal-ARV-771_int Endocytosis ARV-771 ARV-771 (Active) Gal-ARV-771_int->ARV-771 Cleavage SA-beta-gal SA-β-gal / Esterase SA-beta-gal->Gal-ARV-771_int

Caption: Activation of this compound in senescent cells.

ARV_771_Mechanism ARV-771 ARV-771 Ternary_Complex Ternary Complex (BRD4-ARV-771-VHL) ARV-771->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of BRD4 Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BRD4 Degradation Proteasome->Degradation Downstream Downregulation of c-MYC, etc. Degradation->Downstream Apoptosis Apoptosis Downstream->Apoptosis

Caption: Mechanism of action of ARV-771.

Troubleshooting_Workflow cluster_No_Degradation Troubleshooting: No Degradation cluster_Degradation_No_Effect Troubleshooting: Degradation but No Apoptosis Start Inconsistent Results with This compound Treatment Q1 Is BRD4 degradation observed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Check_Resistance Investigate Resistance Pathways (e.g., MEK/ERK, p38) A1_Yes->Check_Resistance Check_Senescence Verify Senescence Induction (SA-β-gal assay) A1_No->Check_Senescence Check_Compound Check Compound Solubility and Stability Check_Senescence->Check_Compound Check_VHL Confirm VHL Expression Check_Compound->Check_VHL Check_Proteasome Use Proteasome Inhibitor Control (e.g., MG132) Check_VHL->Check_Proteasome Check_Dependency Assess Cell Line Dependency on BRD4 Check_Resistance->Check_Dependency

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Minimizing In Vivo Toxicity of Gal-ARV-771

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the in vivo toxicity of Gal-ARV-771. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on this compound and its parent compound, ARV-771.

Introduction to this compound and ARV-771

ARV-771 is a potent Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, and BRD4) by hijacking the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] While effective in preclinical models, ARV-771 has shown some in vivo toxicity at higher doses. To address this, this compound was developed as a prodrug of ARV-771.[3][4] this compound is designed to be selectively activated in senescent cells, which have elevated levels of β-galactosidase, thereby minimizing its effects on healthy tissues and reducing overall toxicity.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over ARV-771 in in vivo studies?

A1: The primary advantage of this compound is its significantly improved safety profile. As a prodrug, it is selectively activated in target senescent cancer cells, leading to localized ARV-771 activity. This targeted activation minimizes exposure of healthy tissues to the active compound, and studies have reported no observable toxicity in vivo with this compound.[3][4]

Q2: What are the known in vivo toxicities associated with the parent compound, ARV-771?

A2: In vivo studies in mice with ARV-771 have reported several dose-dependent toxicities, including:

  • Skin discoloration at the injection site.[5]

  • Lethargy and decreased mobility.[5]

  • Hunched posture.[5] It is important to note that significant body weight loss has not been consistently observed.[5]

Q3: How can I monitor for potential toxicity during my in vivo experiment?

A3: Regular monitoring of the following parameters is crucial:

  • Body weight: Record body weight at least three times per week.

  • Clinical observations: Daily check for any changes in posture, activity level, grooming, and skin condition.

  • Tumor burden: While assessing efficacy, be mindful that a large tumor burden can also cause weight loss and other clinical signs.

  • Post-mortem analysis: At the end of the study, conduct gross necropsy and histopathology of major organs to identify any potential tissue damage.[6]

Q4: I am observing unexpected toxicity in my study with this compound. What could be the cause?

A4: While this compound is designed for minimal toxicity, unexpected adverse effects could arise from several factors:

  • Formulation issues: Improper formulation could lead to precipitation of the compound, causing local irritation or altered pharmacokinetics.

  • Off-target effects of the prodrug: Although designed to be inactive, the this compound molecule itself might have unforeseen biological activities.

  • Contamination: Ensure the purity of your compound and the sterility of your formulation.

  • Animal model: The specific mouse strain or health status of the animals could influence their susceptibility to the compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or low target degradation in vivo Poor bioavailability/pharmacokinetics.Optimize the formulation and administration route. Consider using permeation enhancers if applicable.
Insufficient dose.Perform a dose-escalation study to find the optimal dose for target degradation without inducing significant toxicity.[7]
"Hook effect" at high concentrations.Test a broader range of doses, including lower concentrations, as excessive PROTAC can lead to the formation of non-productive binary complexes.
Observed Toxicity (e.g., weight loss, lethargy) On-target toxicity in healthy tissues (more likely with ARV-771).Reduce the dose or the frequency of administration. For ARV-771, consider switching to the less toxic this compound.
Formulation-related toxicity.Prepare a fresh formulation and include a vehicle-only control group to assess the toxicity of the formulation components. Test alternative, well-tolerated vehicles.[7]
Off-target toxicity.This is inherent to the molecule. If toxicity is unmanageable, consider redesigning the PROTAC to improve selectivity.
Precipitation of the compound in the formulation Poor solubility of the PROTAC.Use fresh, high-quality solvents. Consider using a different formulation vehicle. Sonication may help to dissolve the compound.
Inconsistent results between animals Variation in dosing accuracy.Ensure precise and consistent administration technique.
Differences in individual animal metabolism or health.Use a sufficient number of animals per group to account for biological variability and ensure the animals are of similar age and health status.

Data Presentation

Table 1: Comparative In Vivo Toxicity of ARV-771 and this compound in Mice

Parameter ARV-771 This compound Reference
Reported Dose Range 10 - 30 mg/kg (subcutaneous)20 mg/kg (daily)[3][5]
Observed Toxicities - Skin discoloration- Lethargy- Hunched postureNo observable toxicity[3][5]
Body Weight Changes No significant loss reportedNo significant changes[3][5][6]
Histopathology Findings No obvious cell damage in liver and kidney reported in one studyNot extensively reported, but no gross abnormalities noted[3][6]

Note: This table summarizes available data. Direct comparative toxicology studies with detailed quantitative endpoints like LD50 are not publicly available.

Experimental Protocols

Protocol 1: In Vivo Toxicity and Efficacy Study of this compound in a Xenograft Mouse Model

1. Animal Model:

  • Use immunodeficient mice (e.g., NOD-SCID) bearing tumors from a relevant human cell line.

2. Compound Formulation:

  • Vehicle: A common vehicle for in vivo PROTAC studies is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Preparation:

    • Weigh the required amount of this compound.

    • Dissolve it in DMSO first.

    • Add PEG300 and mix thoroughly.

    • Add Tween 80 and mix.

    • Finally, add saline to the desired final volume and mix until a clear solution is obtained.

    • Prepare the formulation fresh on the day of injection.

3. Dosing and Administration:

  • Dose: Based on published data, a starting dose of 20 mg/kg can be used.[3]

  • Route: Subcutaneous (SC) injection is a common route for ARV-771 and its derivatives.[5]

  • Procedure for SC Injection:

    • Restrain the mouse securely.

    • Lift the loose skin over the neck or flank to form a "tent".

    • Insert a 25-27 gauge needle, bevel up, into the base of the tented skin.

    • Aspirate to ensure you have not entered a blood vessel.

    • Inject the formulation slowly.

    • Withdraw the needle and monitor the mouse for any immediate adverse reactions.[8][9]

4. Monitoring:

  • Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume (e.g., Volume = 0.5 x Length x Width²).

  • Body Weight: Weigh each mouse at least 3 times per week.

  • Clinical Observations: Perform daily checks for signs of toxicity as listed in the FAQs.

5. Endpoint Analysis:

  • At the end of the study, euthanize the mice.

  • Collect tumors for pharmacodynamic analysis (e.g., Western blot for BET protein levels).

  • Collect major organs (liver, kidney, spleen, lung, heart) for gross examination and fix in 10% neutral buffered formalin for histopathological analysis.[6]

Visualizations

Signaling Pathway of ARV-771 (and activated this compound)

ARV771_Mechanism cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation ARV-771 ARV-771 BET_Protein BET Protein (BRD2/3/4) ARV-771->BET_Protein Binds to Bromodomain VHL_E3_Ligase VHL E3 Ligase ARV-771->VHL_E3_Ligase Binds to VHL Poly-Ub Poly-ubiquitination of BET Protein BET_Protein->Poly-Ub Ub Ubiquitin VHL_E3_Ligase->Ub Recruits Ub->BET_Protein Transfers to Proteasome Proteasome Poly-Ub->Proteasome Recognized by Degraded_BET Degraded BET Fragments Proteasome->Degraded_BET Degrades InVivo_Workflow cluster_prep Preparation cluster_dosing Dosing & Monitoring cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., NOD-SCID mice) Formulation Prepare this compound Formulation Animal_Model->Formulation Groups Randomize into Treatment Groups Formulation->Groups Dosing Administer Compound (e.g., 20 mg/kg SC) Groups->Dosing Monitoring Monitor Daily: - Body Weight - Clinical Signs - Tumor Volume Dosing->Monitoring Euthanasia Euthanize at Study Endpoint Monitoring->Euthanasia Necropsy Perform Gross Necropsy Euthanasia->Necropsy Tissue_Collection Collect Tumors & Organs Necropsy->Tissue_Collection Analysis Pharmacodynamic & Histopathological Analysis Tissue_Collection->Analysis Toxicity_Troubleshooting Toxicity_Observed Toxicity Observed? (e.g., Weight Loss, Lethargy) Check_Formulation Check Formulation (Purity, Vehicle Control) Toxicity_Observed->Check_Formulation Yes Continue_Monitoring Continue Monitoring Closely Toxicity_Observed->Continue_Monitoring No Reduce_Dose Reduce Dose or Frequency Check_Formulation->Reduce_Dose Switch_Compound Consider Switching to This compound (if using ARV-771) Reduce_Dose->Switch_Compound Reduce_Dose->Continue_Monitoring Toxicity Resolves Stop_Study Stop Study and Re-evaluate Protocol Switch_Compound->Stop_Study Toxicity Persists

References

Gal-ARV-771 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gal-ARV-771. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from ARV-771?

This compound is a prodrug of ARV-771, a potent proteolysis-targeting chimera (PROTAC) that degrades Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, and BRD4).[1][2] The "Gal" moiety is a galactose group attached to ARV-771, which renders the molecule inactive.[3] This galactose modification allows for targeted delivery and activation in cells with high senescence-associated β-galactosidase (SA-β-gal) activity, as this enzyme cleaves the galactose group to release the active ARV-771.[3]

Q2: What is the mechanism of action of the active compound, ARV-771?

ARV-771 is a heterobifunctional molecule. One end binds to the BET bromodomains, and the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4] This proximity induces the ubiquitination of BET proteins, marking them for degradation by the proteasome.[5] This degradation leads to downstream effects such as the suppression of c-MYC and the induction of apoptosis in cancer cells.[2][4]

Q3: What are the recommended storage conditions for this compound?

This compound should be stored as a solid at -20°C. For stock solutions, dissolve in a suitable solvent like DMSO and store in aliquots at -80°C to avoid repeated freeze-thaw cycles.

Q4: What are appropriate negative controls for experiments with this compound?

A crucial negative control is ARV-766, a diastereomer of ARV-771 that has the opposite configuration at the hydroxyproline (B1673980) residue and therefore cannot bind to the VHL E3 ligase.[4] This control helps to confirm that the observed effects are due to VHL-mediated degradation. Additionally, using a non-cleavable analog of this compound can serve as a negative control to ensure that the prodrug's activity is dependent on its cleavage.[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low degradation of BET proteins observed with this compound. Insufficient SA-β-gal activity in the cell line: this compound requires cleavage by SA-β-gal to become active.- Confirm SA-β-gal expression and activity in your cell model. - As a positive control, treat cells with the active compound, ARV-771, to ensure the degradation machinery is functional.[3] - Consider inducing senescence in your cells, for example with etoposide, to increase SA-β-gal activity.[3]
Poor cell permeability: Although designed to enter cells, permeability can be a limiting factor.- Optimize treatment time and concentration. - Ensure the compound is fully dissolved in the vehicle before adding to the cell culture medium.
High background signal or off-target effects. Non-specific binding or degradation: At high concentrations, PROTACs can exhibit off-target effects.- Perform a dose-response experiment to determine the optimal concentration with maximal target degradation and minimal off-target effects. - Use the inactive diastereomer ARV-766 as a negative control to identify non-VHL-mediated effects. - For potential off-target effects of ARV-771 itself, proteomics analysis can be performed to identify other degraded proteins.
The "Hook Effect" is observed (decreased degradation at high concentrations). Formation of non-productive binary complexes: At very high concentrations, the PROTAC may bind to either the target protein or the E3 ligase separately, preventing the formation of the productive ternary complex required for degradation.[7]- Perform a wide dose-response curve to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve of the hook effect.[7] - Test lower concentrations (nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.
Inconsistent results between experiments. Variability in cell culture conditions: Cell passage number, confluency, and overall health can impact the ubiquitin-proteasome system.- Standardize cell culture procedures, including using cells within a defined passage number range and consistent seeding densities.
Instability of this compound in media: Although generally stable, prolonged incubation could lead to degradation.- this compound has been shown to be stable in DMEM with 10% FBS for at least 24 hours.[3] However, it is good practice to prepare fresh solutions for each experiment.

Data Summary

In Vitro Efficacy of this compound vs. ARV-771
Cell LineCompoundIC50 (Normal Cells)IC50 (Senescent Cells)Senolytic IndexReference
A549This compound3.29 µM640 nM5.17[3]
A549ARV-771354 nM603 nM~0.59[3]
HeLaFolate-ARV-771>10 µM (HFF-1 cells)246 nM>40[6]
HeLaARV-7711.1 µM (HFF-1 cells)183 nM~6[6]
In Vivo Efficacy of this compound
Animal ModelTreatmentDosageOutcomeReference
A549 Xenograft MiceEtoposide + this compound20 mg/kg daily74% Tumor Growth Inhibition[3]
A549 Xenograft MiceEtoposide + ARV-77120 mg/kg daily80% Tumor Growth Inhibition[3]
22Rv1 Xenograft MiceARV-77110 mg/kg daily for 3 days37% BRD4 downregulation, 76% c-MYC suppression[8]
22Rv1 Xenograft MiceARV-77130 mg/kg dailyTumor regression[4]

Experimental Protocols

Western Blot for BET Protein Degradation

This protocol is adapted from standard western blotting procedures and should be optimized for your specific experimental conditions.[9][10]

  • Cell Lysis:

    • Treat cells with this compound, ARV-771 (positive control), ARV-766 (negative control), and vehicle control for the desired time points.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

    • Boil samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel according to the manufacturer's instructions.

  • Protein Transfer:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an ECL detection system.

    • Quantify band intensities using densitometry software.

Cell Viability Assay

This protocol is a general guideline for assessing the effect of this compound on cell proliferation.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

  • Compound Treatment:

    • The next day, treat the cells with a serial dilution of this compound, ARV-771, and vehicle control.

  • Incubation:

    • Incubate the cells for the desired period (e.g., 72 hours).[3]

  • Viability Assessment:

    • Use a colorimetric or fluorometric assay such as MTT, MTS, or CellTiter-Glo® to measure cell viability according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the dose-response curve.

Visualizations

Gal_ARV_771_Mechanism_of_Action cluster_cell Cell cluster_ternary Ternary Complex Formation Gal_ARV_771 This compound (Prodrug) SA_beta_gal SA-β-galactosidase Gal_ARV_771->SA_beta_gal Cleavage ARV_771 ARV-771 (Active PROTAC) SA_beta_gal->ARV_771 BET BET Protein (BRD2/3/4) ARV_771->BET Binds VHL VHL E3 Ligase ARV_771->VHL Recruits BET->VHL Proteasome Proteasome BET->Proteasome Ub Ubiquitin VHL->Ub Ubiquitination Ub->BET Degradation BET Protein Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Caption: Mechanism of action for this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start cell_culture Cell Culture (e.g., A549) start->cell_culture senescence_induction Induce Senescence (Optional, e.g., with etoposide) cell_culture->senescence_induction treatment Treat with this compound, ARV-771 (positive control), ARV-766 (negative control), and Vehicle cell_culture->treatment For non-senescent cells senescence_induction->treatment incubation Incubate for Desired Time treatment->incubation western_blot Western Blot for BET Protein Degradation incubation->western_blot viability_assay Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) incubation->apoptosis_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound.

Troubleshooting_Logic start No/Low BET Degradation check_sa_beta_gal Check SA-β-gal activity start->check_sa_beta_gal negative_control Use ARV-766 (inactive diastereomer) start->negative_control To confirm VHL-dependence dose_response Perform Dose-Response Curve (Hook Effect) start->dose_response positive_control Use ARV-771 (active compound) check_sa_beta_gal->positive_control If activity is low/unknown degradation_ok Degradation Observed positive_control->degradation_ok If degradation occurs no_degradation Still No Degradation positive_control->no_degradation If no degradation optimize_conditions Optimize Cell Culture & Experimental Conditions dose_response->optimize_conditions optimize_conditions->no_degradation

Caption: Troubleshooting logic for this compound experiments.

References

Validation & Comparative

A Comparative Analysis of Gal-ARV-771 and Leading Senolytics for Targeted Cellular Senescence Removal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving field of geroscience, the selective elimination of senescent cells has emerged as a promising therapeutic strategy to combat age-related diseases. This guide provides a comprehensive comparison of a novel senolytic agent, Gal-ARV-771, with established senolytics such as Dasatinib (B193332) plus Quercetin (B1663063) (D+Q), Fisetin, and Navitoclax. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of efficacy based on available preclinical data.

Introduction to Senolytics

Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and a variety of age-related pathologies through the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and proteases, collectively known as the Senescence-Associated Secretory Phenotype (SASP). Senolytics are a class of drugs that selectively induce apoptosis in senescent cells, thereby mitigating the detrimental effects of the SASP and improving tissue function.

This guide focuses on this compound, a novel targeted senolytic, and compares its performance with three of the most well-characterized senolytic agents: the combination of Dasatinib and Quercetin, Fisetin, and Navitoclax.

Mechanism of Action

This compound: This compound is a galactose-modified proteolysis-targeting chimera (PROTAC). The galactose moiety targets the drug to senescent cells, which are characterized by elevated levels of senescence-associated β-galactosidase (SA-β-gal).[1][2] Once inside the senescent cell, SA-β-gal cleaves the galactose group, releasing the active PROTAC, ARV-771. ARV-771 then recruits the E3 ubiquitin ligase to the bromodomain-containing protein 4 (BRD4), leading to its ubiquitination and subsequent degradation by the proteasome.[1][3] The degradation of the anti-apoptotic protein BRD4 ultimately induces apoptosis in the senescent cell.

Dasatinib + Quercetin (D+Q): This combination therapy targets multiple pro-survival pathways in senescent cells. Dasatinib, a tyrosine kinase inhibitor, targets pathways including the Src tyrosine kinase.[4] Quercetin, a flavonoid, inhibits the anti-apoptotic protein Bcl-xL and the PI3K/AKT pathway.[4][5] The synergistic action of these two compounds makes D+Q a broad-spectrum senolytic.[6]

Fisetin: A naturally occurring flavonoid found in many fruits and vegetables, Fisetin has been identified as a potent senolytic.[7][8][9] Its mechanism of action involves the inhibition of the PI3K/Akt pro-survival signaling pathway, leading to the induction of apoptosis in senescent cells.[10][11]

Navitoclax (ABT-263): Navitoclax is a small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, including Bcl-2, Bcl-xL, and Bcl-w.[1][12] By binding to and inhibiting these proteins, Navitoclax releases pro-apoptotic proteins, leading to the activation of the intrinsic apoptosis pathway in senescent cells.[2][8]

Quantitative Comparison of Senolytic Efficacy

The following tables summarize quantitative data from preclinical studies, providing a comparative overview of the efficacy of this compound and other leading senolytics. It is important to note that direct head-to-head comparisons in the same experimental models are limited, and the data presented here is a synthesis from multiple sources.

Senolytic Agent Cell Type Assay Key Findings Reference
This compound Human Lung Carcinoma (A549) - Etoposide-induced senescenceCell Viability (IC50)IC50 (Senescent): 640 nM; IC50 (Normal): 3.29 µM (Senolytic Index: 5.17)[3]
Human Lung Carcinoma (A549) - Etoposide-induced senescenceApoptosis (Flow Cytometry)16.7% apoptosis in senescent cells vs. 8.07% in normal cells at 1 µM[3]
Dasatinib + Quercetin Human Dermal Fibroblasts (HDFs) - various inducersSenescent Cell EliminationSelective elimination of senescent HDFs[13]
Aged Human Skin Grafts in miceCollagen Density & SASPIncreased collagen density and suppression of SASP[13]
Human Osteoarthritic ChondrocytesGene Expression & ECMIncreased COL2A1, ACAN, SOX9 expression; elevated collagen type II and GAG biosynthesis[14]
Fisetin Ercc1−/− Murine Embryonic Fibroblasts (MEFs)Senescent Cell ViabilityMost potent senolytic among 10 flavonoids tested[15]
Aged Wild-Type MiceSenescence & SASP MarkersReduced p16Ink4a, p21Cip1, and SASP markers in multiple tissues[15]
Aged MiceLifespanExtended median and maximum lifespan[7][15]
Navitoclax Human Umbilical Vein Endothelial Cells (HUVECs) - senescentCell ViabilityReduced viability of senescent HUVECs[12]
IMR90 Human Lung Fibroblasts - senescentCell ViabilityReduced viability of senescent IMR90 cells[12]
Middle-aged miceNeurogenesis2.6-fold increase in immature neurons in the hippocampus

Experimental Protocols

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This protocol is a widely used method to identify senescent cells in culture and in tissue sections.

Materials:

Procedure:

  • Wash cells twice with PBS.

  • Fix cells with Fixation Solution for 3-5 minutes at room temperature.

  • Wash cells three times with PBS.

  • Add Staining Solution to the cells.

  • Incubate at 37°C (without CO2) for 12-16 hours, or until a blue color develops in senescent cells.

  • Observe and count blue-stained cells under a microscope.

p16INK4a Expression Analysis by qRT-PCR

This protocol measures the mRNA levels of the CDKN2A gene, which encodes the p16INK4a protein, a key senescence marker.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for CDKN2A and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • Isolate total RNA from cells or tissues using a commercial RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using the appropriate primers for CDKN2A and the housekeeping gene.

  • Analyze the results to determine the relative expression of p16INK4a mRNA, normalized to the housekeeping gene.

Signaling Pathway Diagrams

Gal_ARV_771_Pathway cluster_extracellular Extracellular cluster_cell Senescent Cell Gal-ARV-771_ext This compound Gal-ARV-771_int This compound Gal-ARV-771_ext->Gal-ARV-771_int Cellular Uptake SA-beta-gal SA-β-galactosidase Gal-ARV-771_int->SA-beta-gal Cleavage ARV-771 ARV-771 SA-beta-gal->ARV-771 Releases BRD4 BRD4 ARV-771->BRD4 Binds to E3_Ligase E3 Ubiquitin Ligase ARV-771->E3_Ligase Recruits Proteasome Proteasome BRD4->Proteasome Degradation E3_Ligase->BRD4 Ubiquitinates Ubiquitin Ubiquitin Ubiquitin->BRD4 Apoptosis Apoptosis Proteasome->Apoptosis Induces

Caption: this compound mechanism of action.

Senolytic_Pathways cluster_DQ Dasatinib + Quercetin cluster_Fisetin Fisetin cluster_Navitoclax Navitoclax Dasatinib Dasatinib Src_Kinase Src Tyrosine Kinase Dasatinib->Src_Kinase Inhibits Quercetin Quercetin Bcl_xL Bcl-xL Quercetin->Bcl_xL Inhibits PI3K_AKT PI3K/AKT Pathway Quercetin->PI3K_AKT Inhibits Apoptosis_DQ Apoptosis Src_Kinase->Apoptosis_DQ Leads to Bcl_xL->Apoptosis_DQ Leads to PI3K_AKT->Apoptosis_DQ Leads to Fisetin Fisetin PI3K_AKT_F PI3K/AKT Pathway Fisetin->PI3K_AKT_F Inhibits Apoptosis_F Apoptosis PI3K_AKT_F->Apoptosis_F Leads to Navitoclax Navitoclax Bcl2_Family Bcl-2 Family Proteins (Bcl-2, Bcl-xL, Bcl-w) Navitoclax->Bcl2_Family Inhibits Apoptosis_N Apoptosis Bcl2_Family->Apoptosis_N Leads to

Caption: Signaling pathways of common senolytics.

Conclusion

This compound represents a promising, highly targeted approach to senolysis. Its unique mechanism of action, which relies on the enzymatic activity of SA-β-gal, offers the potential for high specificity towards senescent cells, thereby minimizing off-target effects. The quantitative data, although preliminary, suggests a favorable senolytic index.

In comparison, D+Q, Fisetin, and Navitoclax have been more extensively studied and have demonstrated efficacy in a broader range of preclinical models. D+Q's multi-targeted approach provides robust senolytic activity, while Fisetin, as a natural compound, may offer a favorable safety profile. Navitoclax's potent inhibition of the Bcl-2 family makes it a strong inducer of apoptosis in susceptible senescent cell types.

The choice of senolytic agent will likely depend on the specific therapeutic context, including the target tissue and the type of senescent cells involved. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of these promising senolytic compounds.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The compounds discussed are under investigation and are not approved for the treatment of any disease.

References

A Comparative Guide to Gal-ARV-771 and ARV-771 in Targeting Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Gal-ARV-771 and ARV-771, two related compounds at the forefront of targeted cancer therapy. By presenting supporting experimental data, detailed methodologies, and visual representations of key processes, this document aims to equip researchers with the necessary information to evaluate and potentially incorporate these molecules into their research and development pipelines.

Introduction: A Tale of Two Degraders

ARV-771 is a potent, small-molecule pan-BET (Bromodomain and Extra-Terminal domain) degrader. It functions as a Proteolysis Targeting Chimera (PROTAC), a class of molecules designed to hijack the cell's natural protein disposal system to eliminate specific target proteins. ARV-771 links a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase with a ligand for the BET proteins (BRD2, BRD3, and BRD4)[1][2]. This proximity induces the ubiquitination and subsequent proteasomal degradation of BET proteins, leading to the suppression of key oncogenic signaling pathways, such as those driven by c-MYC and the androgen receptor (AR), ultimately resulting in cancer cell apoptosis[1][3][4].

This compound is a prodrug of ARV-771, engineered for selective activation within a specific cellular microenvironment. It is a galactose-modified version of ARV-771 that is designed to be activated in senescent cancer cells[5]. These cells are characterized by the expression of senescence-associated β-galactosidase (SA-β-Gal). The galactose moiety masks the VHL-binding portion of the molecule, rendering it inactive. Upon enzymatic cleavage by SA-β-Gal in senescent cells, the active ARV-771 is released, leading to the targeted degradation of BET proteins specifically in these cells[5]. This approach offers a promising strategy for selectively eliminating senescent cancer cells, which can contribute to tumor relapse and therapy resistance.

Performance Data: A Quantitative Comparison

The following tables summarize the key performance metrics of this compound and ARV-771 across various cancer cell lines and conditions.

Table 1: In Vitro Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundCell LineConditionIC50 (nM)Reference
This compound A549 (Lung Carcinoma)Non-senescent3290[5]
A549 (Lung Carcinoma)Senescent640[5]
ARV-771 A549 (Lung Carcinoma)Non-senescent354[5]
A549 (Lung Carcinoma)Senescent603[5]
22Rv1 (Prostate Cancer)-< 1[6]
VCaP (Prostate Cancer)-Not Reported[6]
LnCaP95 (Prostate Cancer)-Not Reported[6]
HepG2 (Hepatocellular Carcinoma)-~250[7]
Hep3B (Hepatocellular Carcinoma)-~250[7]
HeLa (Cervical Cancer)-183[8]
OVCAR8 (Ovarian Cancer)-215[8]
T47D (Breast Cancer)-13[8]
Table 2: Protein Degradation (DC50)

The half-maximal degradation concentration (DC50) represents the concentration of a degrader at which 50% of the target protein is eliminated.

CompoundCell LineTarget ProteinDC50 (nM)Reference
This compound A549 (Lung Carcinoma)BRD418.3 (in senescent cells)[5]
ARV-771 22Rv1 (Prostate Cancer)BRD2/3/4< 5[6]
VCaP (Prostate Cancer)BRD2/3/4< 5[6]
LnCaP95 (Prostate Cancer)BRD2/3/4< 5[6]
CRPC Cell LinesBET proteins< 1[9]
Table 3: Apoptosis Induction

This table presents data on the ability of each compound to induce programmed cell death.

CompoundCell LineConditionAssayObservationsReference
This compound A549 (Lung Carcinoma)SenescentFlow Cytometry (Annexin V/PI)16.7% apoptotic cells at 1 µM[5]
ARV-771 A549 (Lung Carcinoma)Non-senescentFlow Cytometry (Annexin V/PI)20.1% early apoptotic cells at 1 µM[5]
A549 (Lung Carcinoma)SenescentFlow Cytometry (Annexin V/PI)17.0% apoptotic cells at 1 µM[5]
22Rv1 (Prostate Cancer)-PARP CleavageSignificant cleavage observed[9]
CRPC Cell Lines-Caspase ActivationSignificant activation observed[1]
HepG2 (Hepatocellular Carcinoma)-Flow Cytometry (Annexin V/PI)Significant apoptosis triggered[7]
Hep3B (Hepatocellular Carcinoma)-Flow Cytometry (Annexin V/PI)Significant apoptosis triggered[7]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and mechanisms of action for ARV-771 and this compound.

ARV771_Mechanism cluster_cell Cancer Cell cluster_nucleus ARV771 ARV-771 VHL VHL E3 Ligase ARV771->VHL binds BET BET Proteins (BRD2/3/4) ARV771->BET binds Ub Ubiquitin VHL->Ub recruits Proteasome Proteasome BET->Proteasome targeted to cMYC c-MYC AR AR Ub->BET polyubiquitinates Degraded_BET Degraded BET Fragments Proteasome->Degraded_BET degrades Oncogenes Oncogene Transcription Degraded_BET->Oncogenes suppresses Nucleus Nucleus cMYC->Oncogenes AR->Oncogenes

Caption: Mechanism of action for ARV-771.

GalARV771_Activation cluster_senescent_cell Senescent Cancer Cell cluster_normal_cell Non-Senescent Cell Gal_ARV771 This compound (Inactive Prodrug) SA_beta_Gal SA-β-Galactosidase Gal_ARV771->SA_beta_Gal enters & is cleaved by ARV771 ARV-771 (Active) SA_beta_Gal->ARV771 VHL VHL E3 Ligase ARV771->VHL binds BET BET Proteins ARV771->BET binds Degradation BET Protein Degradation Gal_ARV771_inactive This compound (Remains Inactive) No_SA_beta_Gal Low/No SA-β-Gal Gal_ARV771_inactive->No_SA_beta_Gal

Caption: Selective activation of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay

This protocol is used to determine the effect of the compounds on the proliferation and viability of cancer cells.

  • Cell Seeding:

    • Seed cells (e.g., A549, 22Rv1) in 96-well plates at a density of 5,000 cells per well in 100 µL of complete growth medium (e.g., RPMI-1640 with 10% FBS).

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound or ARV-771 in complete growth medium. The final DMSO concentration should be maintained below 0.1%.

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO).

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition:

    • Add 20 µL of MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT after solubilization) using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blotting for Protein Degradation

This protocol is used to assess the degradation of target proteins (e.g., BRD4) following treatment with the compounds.

  • Cell Lysis:

    • Treat cells with varying concentrations of this compound or ARV-771 for the desired time (e.g., 16 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on a 4-15% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the compound concentration to determine the DC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Treatment:

    • Treat cells with this compound or ARV-771 at the desired concentrations for a specified time (e.g., 24 hours).

  • Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only controls for compensation and gating.

  • Data Analysis:

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_assays Assays cluster_data Data Analysis Cell_Culture Cancer Cell Culture (e.g., A549, 22Rv1) Induce_Senescence Induce Senescence (for this compound testing) Cell_Culture->Induce_Senescence Compound_Treatment Treat with this compound or ARV-771 (Dose-Response) Cell_Culture->Compound_Treatment Induce_Senescence->Compound_Treatment Viability_Assay Cell Viability Assay (MTS/MTT) Compound_Treatment->Viability_Assay Western_Blot Western Blot (BRD4, PARP, etc.) Compound_Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Compound_Treatment->Apoptosis_Assay IC50 Determine IC50 Viability_Assay->IC50 DC50 Determine DC50 Western_Blot->DC50 Apoptosis_Quant Quantify Apoptosis Apoptosis_Assay->Apoptosis_Quant

Caption: General experimental workflow for comparing this compound and ARV-771.

Conclusion

The comparison between this compound and ARV-771 highlights a key evolution in PROTAC technology: the development of targeted activation strategies. While ARV-771 demonstrates broad and potent activity against a range of cancer cell lines, its prodrug, this compound, offers a more refined approach by selectively targeting senescent cancer cells. This selectivity has the potential to reduce off-target effects and overcome certain forms of drug resistance.

The choice between these two molecules will largely depend on the specific research question and therapeutic strategy. For broad-spectrum BET degradation, ARV-771 remains a powerful tool. However, for studies focused on the role of senescent cells in cancer or for developing therapies that specifically eliminate this cell population, this compound presents a novel and highly promising avenue of investigation. This guide provides the foundational data and methodologies to aid researchers in making this informed decision.

References

Gal-ARV-771: A Targeted Approach to Eliminating Senescent Cells

Author: BenchChem Technical Support Team. Date: December 2025

A new contender in the field of senolytics, Gal-ARV-771, demonstrates remarkable selectivity for senescent cells by leveraging a unique cellular characteristic. This comparison guide delves into the experimental data validating its targeted approach, contrasting its performance with its parent compound and other senolytic alternatives.

Cellular senescence, a state of irreversible cell cycle arrest, is implicated in a host of age-related diseases and cancer therapy resistance. The selective elimination of these senescent cells, a therapeutic strategy known as senolysis, holds significant promise. This compound, a galacto-modified proteolysis targeting chimera (PROTAC), has emerged as a highly selective senolytic agent.[1][2] This guide provides a comprehensive overview of the validation of its selectivity, offering valuable insights for researchers, scientists, and drug development professionals.

Mechanism of Action: A Prodrug Strategy for Targeted Activation

This compound is a prodrug of the BET (Bromodomain and Extra-Terminal domain) protein degrader, ARV-771.[1] Its design incorporates a galactose moiety, rendering it inactive until it encounters the high levels of senescence-associated β-galactosidase (SA-β-gal) enzyme activity characteristic of senescent cells.[1][2][3] Upon entering a senescent cell, the galactose group is cleaved by SA-β-gal and an esterase, releasing the active ARV-771.[1] ARV-771 then recruits the VHL E3 ubiquitin ligase to the BRD4 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4] This targeted degradation of BRD4, a key transcriptional regulator, ultimately induces apoptosis in the senescent cell.[1]

cluster_extracellular Extracellular Space cluster_cytoplasm Senescent Cell Cytoplasm Gal-ARV-771_ext This compound Gal-ARV-771_int This compound Gal-ARV-771_ext->Gal-ARV-771_int Endocytosis ARV-771 ARV-771 (Active) Gal-ARV-771_int->ARV-771 Cleavage BRD4 BRD4 ARV-771->BRD4 Binds SA-β-gal SA-β-gal & Esterase SA-β-gal->Gal-ARV-771_int Proteasome Proteasome BRD4->Proteasome Targeted to Apoptosis Apoptosis BRD4->Apoptosis Inhibition of Degradation Prevents Apoptosis VHL VHL E3 Ligase VHL->ARV-771 Recruited by Ub Ubiquitin Ub->BRD4 Ubiquitination Proteasome->Degraded_BRD4 Degradation

Figure 1. Mechanism of this compound activation and action in senescent cells.

Comparative Performance: this compound vs. ARV-771

The selectivity of this compound for senescent cells is highlighted when comparing its activity to its parent compound, ARV-771. Experimental data from studies on etoposide-induced senescent (s-A549) and non-senescent (n-A549) human lung cancer cells demonstrate this stark difference in activity.

CompoundCell TypeIC50 (nM)Senolytic Index (n-A549 IC50 / s-A549 IC50)
This compound n-A54932905.17
s-A549640
ARV-771 n-A549354~0.59
s-A549603
Table 1: Comparative cytotoxicity of this compound and ARV-771 in senescent and non-senescent A549 cells.[1]

As shown in Table 1, this compound exhibits a significantly higher IC50 value in non-senescent cells compared to senescent cells, resulting in a senolytic index of 5.17.[1] In contrast, ARV-771 is highly active against both cell types, with a senolytic index of less than 1, indicating a lack of selectivity.[1] Similar results were observed in HeLa and U87 cells.[1]

Experimental Validation of Selectivity

The selective action of this compound has been validated through a series of key experiments:

BRD4 Protein Degradation

Western blot analysis revealed that at a concentration of 100 nM, this compound induced degradation of BRD4 protein only in senescent A549 cells (s-A549).[1] Conversely, the parent compound ARV-771 induced BRD4 degradation in both senescent and non-senescent (n-A549) cells at concentrations as low as 50 nM.[1] This demonstrates the selective activation and activity of this compound within the senescent cell population.

Induction of Apoptosis

Flow cytometry assays confirmed that this compound selectively promotes apoptosis in senescent cancer cells.[1] While ARV-771 induced a higher percentage of early apoptosis in normal A549 cells compared to this compound, both compounds showed similar pro-apoptotic activity in senescent A549 cells.[1]

Comparison with Other Senolytic Strategies

The prodrug approach of this compound offers a distinct advantage over other senolytic compounds that often exhibit off-target effects.

Senolytic Agent(s)Mechanism of ActionKnown Off-Target Effects/Limitations
Dasatinib + Quercetin (D+Q) Dasatinib is a tyrosine kinase inhibitor; Quercetin is a flavonoid that inhibits multiple pathways.Can affect non-senescent cells; Dasatinib has a range of side effects from its use in cancer therapy.[5][6]
Navitoclax (ABT-263) BCL-2 family inhibitor.Can induce apoptosis in non-senescent cells, leading to toxicities.[7]
Fisetin Natural flavonoid with multiple targets.Specificity for senescent cells can be cell-type dependent.[3][7]
This compound Prodrug activated by SA-β-gal to degrade BRD4.Designed for high selectivity, potentially reducing off-target effects.
Table 2: Comparison of this compound with other senolytic agents.

Experimental Protocols

Cell Culture and Induction of Senescence

Human lung carcinoma A549 cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Senescence was induced by treating the cells with a low dose of etoposide. Senescence was confirmed by senescence-associated β-galactosidase (SA-β-gal) staining.[1]

Cell Viability Assay

Cell viability was assessed using a standard MTT or similar colorimetric assay. Cells were seeded in 96-well plates and treated with varying concentrations of this compound or ARV-771 for 72 hours. The IC50 values were then calculated.[1]

Western Blotting

Cells were treated with the compounds for the indicated times. Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with primary antibodies against BRD4 and a loading control (e.g., GAPDH), followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Flow Cytometry for Apoptosis

Apoptosis was quantified using an Annexin V-FITC/PI apoptosis detection kit. After treatment, cells were harvested, washed, and stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol. The percentage of apoptotic cells was determined by flow cytometry.[1]

cluster_workflow Experimental Workflow for Selectivity Validation Cell_Culture A549 Cell Culture Induce_Senescence Induce Senescence (Etoposide) Cell_Culture->Induce_Senescence Split_Cells Split into Senescent (s) & Non-senescent (n) groups Induce_Senescence->Split_Cells Treat_n Treat n-A549 with This compound & ARV-771 Split_Cells->Treat_n Non-senescent Treat_s Treat s-A549 with This compound & ARV-771 Split_Cells->Treat_s Senescent Viability Cell Viability Assay (IC50) Treat_n->Viability Western Western Blot (BRD4 Degradation) Treat_n->Western Flow Flow Cytometry (Apoptosis) Treat_n->Flow Treat_s->Viability Treat_s->Western Treat_s->Flow Analysis Comparative Analysis Viability->Analysis Western->Analysis Flow->Analysis

Figure 2. Workflow for validating the selectivity of this compound.

Conclusion

The galacto-modification of ARV-771 to create this compound represents a significant advancement in the development of selective senolytic therapies. The experimental evidence strongly supports its mechanism of action, which relies on the elevated SA-β-gal activity within senescent cells for its activation. This targeted approach minimizes the impact on healthy, non-senescent cells, a critical consideration for the clinical translation of senolytic drugs. The superior senolytic index of this compound compared to its parent compound and its conceptual advantage over less specific senolytics make it a promising candidate for further investigation in the treatment of age-related diseases and cancer.

References

A Head-to-Head Comparison of Gal-ARV-771 and Navitoclax: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, molecules that can selectively induce apoptosis in cancer cells are of paramount interest. This guide provides a detailed, head-to-head comparison of two such molecules: Gal-ARV-771, a novel PROTAC-based senolytic prodrug, and navitoclax (B1683852), a well-established BH3 mimetic. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms, performance data, and the experimental protocols used for their evaluation.

Introduction to this compound and Navitoclax

This compound is a prodrug of ARV-771, a pan-BET (Bromodomain and Extra-Terminal) protein degrader. As a PROTAC (Proteolysis Targeting Chimera), ARV-771 works by inducing the degradation of BET proteins (BRD2, BRD3, and BRD4) via the ubiquitin-proteasome system.[1][2] this compound is specifically designed to be activated in senescent cancer cells, which exhibit high levels of senescence-associated β-galactosidase (SA-β-gal), an enzyme that cleaves the galactose moiety and releases the active ARV-771.[3] This targeted activation leads to the selective elimination of senescent cancer cells.[3]

Navitoclax (ABT-263) is an orally bioavailable small molecule that functions as a BH3 mimetic. It inhibits the anti-apoptotic proteins of the Bcl-2 family, specifically Bcl-2, Bcl-xL, and Bcl-w.[4][5] By binding to these proteins, navitoclax prevents them from sequestering pro-apoptotic proteins, thereby triggering the intrinsic apoptotic pathway.[6] Navitoclax has been investigated in numerous clinical trials for both hematologic malignancies and solid tumors.[5] A notable dose-limiting toxicity is thrombocytopenia, which is a direct consequence of Bcl-xL inhibition in platelets.[7]

Mechanism of Action

The fundamental difference between this compound and navitoclax lies in their distinct mechanisms of inducing apoptosis.

This compound acts indirectly by releasing its active form, ARV-771, which then hijacks the cell's own protein disposal machinery. ARV-771 brings BET proteins into proximity with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the BET proteins.[1][2] The degradation of these critical transcriptional regulators leads to the downregulation of oncogenes like c-MYC and ultimately induces apoptosis.[8]

Navitoclax directly targets the core apoptosis machinery. It mimics the action of BH3-only proteins, binding to the BH3 domain of anti-apoptotic Bcl-2 family members and liberating pro-apoptotic proteins like BIM, which in turn activate BAX and BAK to induce mitochondrial outer membrane permeabilization (MOMP) and caspase activation.[6]

Gal-ARV-771_vs_Navitoclax_MoA cluster_0 This compound Pathway cluster_1 Navitoclax Pathway This compound This compound SA-β-gal SA-β-gal This compound->SA-β-gal activated by ARV-771 ARV-771 SA-β-gal->ARV-771 releases Ternary Complex Ternary Complex ARV-771->Ternary Complex BET Proteins (BRD2/3/4) BET Proteins (BRD2/3/4) BET Proteins (BRD2/3/4)->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination induces Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation leads to c-MYC Downregulation c-MYC Downregulation Proteasomal Degradation->c-MYC Downregulation causes Apoptosis_Gal Apoptosis c-MYC Downregulation->Apoptosis_Gal Navitoclax Navitoclax Bcl-2/Bcl-xL/Bcl-w Bcl-2/Bcl-xL/Bcl-w Navitoclax->Bcl-2/Bcl-xL/Bcl-w inhibits Pro-apoptotic proteins (BIM) Pro-apoptotic proteins (BIM) Navitoclax->Pro-apoptotic proteins (BIM) releases Bcl-2/Bcl-xL/Bcl-w->Pro-apoptotic proteins (BIM) sequesters BAX/BAK Activation BAX/BAK Activation Pro-apoptotic proteins (BIM)->BAX/BAK Activation activates Mitochondrial Apoptosis Mitochondrial Apoptosis BAX/BAK Activation->Mitochondrial Apoptosis

Fig. 1: Mechanisms of Action of this compound and Navitoclax.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound/ARV-771 and navitoclax from preclinical studies. It is important to note that these data are from different studies and experimental conditions, and direct comparison should be made with caution.

Table 1: In Vitro Activity - Half-maximal Inhibitory/Degradation Concentrations
CompoundCell LineAssay TypeIC50 / DC50 (nM)Reference
This compound s-A549 (senescent)Cell ViabilityIC50: 640[3]
n-A549 (non-senescent)Cell ViabilityIC50: 3290[3]
ARV-771 22Rv1 (CRPC)BRD2/3/4 DegradationDC50: < 5[8][9]
VCaP (CRPC)BRD2/3/4 DegradationDC50: < 5[8][9]
LnCaP95 (CRPC)BRD2/3/4 DegradationDC50: < 5[8]
22Rv1 (CRPC)c-MYC DepletionIC50: < 1[8]
MDA-MB-231 (TNBC)Cell ViabilityIC50: 120 ± 40[10]
MDA-MB-436 (TNBC)Cell ViabilityIC50: 450 ± 20[10]
Navitoclax A549 (NSCLC)Cell Viability (48h)IC50: 104.20 ± 17.32 nM[11]
NCI-H460 (NSCLC)Cell Viability (48h)IC50: 92.99 ± 21.15 nM[11]
SCLC cell lines (various)Cell ViabilityEC50: 35 - 1000[6]
ALL cell lines (various)Cell ViabilityEC50: 10 - 100[6]
Table 2: In Vivo Efficacy in Xenograft Models
CompoundCancer ModelDosing RegimenOutcomeReference
This compound A549 Lung Cancer (with etoposide)20 mg/kg, daily74% Tumor Growth Inhibition[3]
ARV-771 22Rv1 CRPC30 mg/kg, s.c., dailyTumor Regression[2][8]
VCaP CRPC10 mg/kg, s.c., intermittentTumor Growth Inhibition[8]
Navitoclax Oral Cancer100 mg/kg/day for 21 daysSignificant anti-tumor effect[6]
DoHH-2 NHL100 mg/kg/day for 14 days44% Tumor Growth Inhibition[12]
Granta 519 NHL100 mg/kg/day for 14 days31% Tumor Growth Inhibition[12]
NSCLC models (in combination)VariesEnhanced anti-tumor activity[13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the evaluation of this compound and navitoclax.

Cell Viability and Apoptosis Assays

A common workflow for assessing the cytotoxic and pro-apoptotic effects of these compounds is as follows:

Apoptosis_Assay_Workflow Cell_Seeding Seed cancer cells in multi-well plates Compound_Treatment Treat with serial dilutions of This compound or Navitoclax Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 24-72 hours) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI staining, Caspase-Glo) Incubation->Apoptosis_Assay Data_Analysis_Viability Calculate IC50 values Viability_Assay->Data_Analysis_Viability Data_Analysis_Apoptosis Quantify apoptotic cell population Apoptosis_Assay->Data_Analysis_Apoptosis

References

On-Target BRD4 Degradation: A Comparative Analysis of Gal-ARV-771 and Alternative Degraders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of BRD4-Targeting PROTACs

In the landscape of targeted protein degradation, the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in oncology and other diseases. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of BRD4 offer a promising alternative to traditional inhibition. This guide provides a comprehensive comparison of Gal-ARV-771, a VHL-based BRD4 degrader, with other prominent BRD4-targeting PROTACs, namely MZ1 (VHL-based) and ARV-825 (CRBN-based). This analysis is supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways.

Quantitative Comparison of BRD4 Degradation Efficiency

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50), representing the concentration of the degrader required to achieve 50% degradation of the target protein, and the maximum degradation (Dmax), which indicates the percentage of the target protein degraded at saturating concentrations.

PROTACE3 Ligase RecruitedTarget Protein(s)Cell Line(s)DC50Dmax (%)
This compound VHLBRD2/3/4Castration-Resistant Prostate Cancer (CRPC) cell lines (e.g., 22Rv1, VCaP)< 1 nM, < 5 nM[1][2]Information not consistently reported, though potent degradation is observed.
MZ1 VHLBRD4 (preferential)H661, H838, HeLa8 nM, 23 nM[1]Complete degradation at 100 nM[1][3]
ARV-825 CRBNBRD4Burkitt's Lymphoma (BL) cell lines (e.g., NAMALWA, CA46), 22Rv1< 1 nM, 0.57 nM, 1 nM[1][4]Information not consistently reported, though potent degradation is observed.

Mechanism of Action: PROTAC-Mediated BRD4 Degradation

This compound, like other BRD4-targeting PROTACs, is a heterobifunctional molecule. It is composed of a ligand that binds to the bromodomains of BET proteins and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dual binding induces the formation of a ternary complex, bringing BRD4 into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to BRD4, marking it for recognition and subsequent degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its downstream targets, most notably the proto-oncogene c-Myc, which plays a crucial role in cell proliferation and survival.

cluster_PROTAC_Action This compound Mechanism of Action This compound This compound BRD4 BRD4 This compound->BRD4 Binds to Bromodomain VHL VHL E3 Ligase This compound->VHL Recruits Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) BRD4->Ternary_Complex VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation BRD4 Degradation Proteasome->Degradation

Mechanism of this compound-induced BRD4 degradation.

Downstream Signaling and Functional Outcomes

The degradation of BRD4 by this compound disrupts the transcriptional program of cancer cells, leading to potent anti-proliferative and pro-apoptotic effects. A key downstream effector of BRD4 is the transcription factor c-Myc. By degrading BRD4, this compound effectively suppresses c-Myc expression, leading to cell cycle arrest and apoptosis.

cluster_Signaling_Pathway Downstream Effects of BRD4 Degradation This compound This compound BRD4 BRD4 This compound->BRD4 Degrades cMyc c-Myc Transcription BRD4->cMyc Promotes Proliferation Cell Proliferation Apoptosis Apoptosis cMyc->Proliferation Drives cMyc->Apoptosis Inhibits

Signaling pathway affected by BRD4 degradation.

Experimental Protocols

Accurate and reproducible assessment of PROTAC efficacy is crucial for the development of novel degraders. Below are detailed methodologies for key experiments used to confirm on-target BRD4 degradation by this compound.

Western Blotting for BRD4 Degradation

This is the primary assay to directly measure the reduction in BRD4 protein levels following treatment with a PROTAC.

1. Cell Culture and Treatment:

  • Seed cells (e.g., 22Rv1, VCaP) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a dose-response of this compound (e.g., 0.1 nM to 1 µM) or a time-course at a fixed concentration (e.g., 100 nM for 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA protein assay.

3. SDS-PAGE and Immunoblotting:

  • Normalize protein concentrations and denature by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against BRD4 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the BRD4 band intensity to the loading control.

  • Plot normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.

Apoptosis Assay (Annexin V/PI Staining)

This assay measures the induction of programmed cell death, a key functional outcome of BRD4 degradation.

1. Cell Treatment:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24-48 hours).

2. Cell Staining:

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

3. Flow Cytometry:

  • Analyze the stained cells by flow cytometry.

  • Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Viability Assay (MTT Assay)

This assay measures the impact of BRD4 degradation on cell proliferation and viability.

1. Cell Seeding and Treatment:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).

2. MTT Incubation:

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

3. Solubilization and Measurement:

  • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

cluster_Workflow Experimental Workflow for PROTAC Evaluation Start Start Cell_Culture Cell Culture & Seeding Start->Cell_Culture PROTAC_Treatment PROTAC Treatment (this compound) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot (BRD4 Degradation) PROTAC_Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI) PROTAC_Treatment->Apoptosis_Assay Viability_Assay Cell Viability Assay (MTT) PROTAC_Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, IC50, Apoptosis %) Western_Blot->Data_Analysis Apoptosis_Assay->Data_Analysis Viability_Assay->Data_Analysis End End Data_Analysis->End

Experimental workflow for evaluating BRD4 PROTACs.

Off-Target Effects and Selectivity

A critical aspect of PROTAC development is understanding their selectivity and potential off-target effects. This compound is a pan-BET degrader, meaning it also degrades BRD2 and BRD3. In contrast, MZ1 has shown a preference for degrading BRD4 over BRD2 and BRD3.[5] PROTACs that utilize a pomalidomide-based E3 ligase binder, such as ARV-825, have the potential for off-target degradation of other proteins, including certain zinc-finger proteins.[6] Comprehensive off-target profiling using techniques like mass spectrometry-based proteomics is essential to fully characterize the selectivity of these degraders.

Conclusion

This compound is a potent pan-BET degrader that effectively induces the degradation of BRD4, leading to the suppression of c-Myc and the induction of apoptosis in cancer cells. When compared to other BRD4-targeting PROTACs, the choice between this compound, MZ1, and ARV-825 will depend on the specific research or therapeutic goals. Factors to consider include the desired selectivity profile (pan-BET vs. BRD4-preferential), the E3 ligase utilized (VHL vs. CRBN), and the cellular context. The experimental protocols provided in this guide offer a standardized framework for the head-to-head comparison of these and other novel protein degraders, facilitating the advancement of targeted protein degradation as a powerful therapeutic strategy.

References

A Comparative Guide to BET Protein Degradation: Gal-ARV-771 vs. Other BET Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD2, BRD3, and BRD4, have emerged as critical regulators of gene transcription and are compelling targets in oncology. These epigenetic readers play a pivotal role in the expression of key oncogenes such as MYC.[1] Consequently, a significant research effort has been directed towards developing molecules that can modulate BET protein function. This guide provides a detailed comparison of two major strategies: traditional small-molecule inhibition and targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the novel prodrug Gal-ARV-771.

Introduction: Two Modalities of BET Protein Targeting

Targeting BET proteins has primarily followed two distinct mechanistic paths:

  • BET Inhibition (BETi): Small-molecule inhibitors like JQ1 and OTX015 are designed to competitively bind to the bromodomains (BD1 and BD2) of BET proteins. This action displaces them from chromatin, thereby preventing the recruitment of transcriptional machinery and suppressing the expression of target genes.[1] While effective in many preclinical models, the efficacy of BET inhibitors can be limited by reversible binding and the potential for cancer cells to develop resistance.[2]

  • BET Degradation (BETd): PROTACs represent a newer therapeutic modality. These are heterobifunctional molecules that induce the degradation of target proteins.[3] A BET PROTAC, such as ARV-771, consists of a ligand that binds to a BET protein, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau - VHL).[3][4] This ternary complex formation leads to the ubiquitination of the BET protein, marking it for destruction by the cell's proteasome. This approach offers the potential for more profound and durable target suppression compared to simple inhibition.[4]

This compound is a novel iteration of this technology, functioning as a prodrug of the potent pan-BET degrader ARV-771. It is specifically designed for selective activation within senescent cancer cells, which exhibit high β-galactosidase activity.[5] This targeted activation mechanism aims to enhance therapeutic efficacy and potentially reduce systemic toxicity.[5]

Comparative Analysis of BET-Targeting Compounds

This guide compares this compound and its active form, ARV-771, against other classes of BET-targeting agents, including pan-BET inhibitors, domain-selective inhibitors, and other PROTACs.

This compound and ARV-771 (Pan-BET Degraders)

ARV-771 is a potent, VHL-based PROTAC that induces the degradation of BRD2, BRD3, and BRD4.[3][4] It has demonstrated superior potency in preclinical models compared to traditional BET inhibitors. For instance, in castration-resistant prostate cancer (CRPC) cell lines, ARV-771 showed an antiproliferative effect up to 500-fold more potent than JQ-1 and OTX015.[4] Unlike inhibitors, ARV-771 leads to the suppression of both Androgen Receptor (AR) signaling and AR protein levels, resulting in tumor regression in xenograft models.[4][6]

This compound is a galacto-modified prodrug of ARV-771. This modification allows it to selectively release the active ARV-771 compound in senescent cancer cells, which have elevated levels of β-galactosidase.[5] This targeted approach has been shown to be effective in inhibiting tumor growth in mouse models, particularly when combined with senescence-inducing agents like etoposide.[5]

Pan-BET Inhibitors (e.g., JQ1, OTX015)

These small molecules inhibit both the BD1 and BD2 bromodomains of all BET family members.[7] They have shown efficacy in various cancer models by downregulating key oncogenes.[1] However, their effect is often cytostatic rather than cytotoxic, and resistance can emerge. For example, some studies have shown that cancer cells can develop resistance to BET inhibitors through mechanisms that are independent of the bromodomain.[4]

Domain-Selective BET Inhibitors

Recognizing that the two bromodomains of BET proteins may have distinct functions, researchers have developed domain-selective inhibitors.[8][9]

  • BD1-Selective Inhibitors: Studies have shown that BD1 is primarily responsible for maintaining steady-state gene expression.[8] Consequently, BD1-selective inhibitors tend to phenocopy the effects of pan-BET inhibitors in cancer models, effectively inhibiting proliferation and inducing apoptosis.[8][9]

  • BD2-Selective Inhibitors: The BD2 domain appears to be more involved in the induction of inflammatory gene expression.[8] As such, BD2-selective inhibitors have shown more promise in models of inflammation and autoimmune disease, with less pronounced direct anti-cancer effects in some contexts.[8][10] This selectivity could potentially lead to a better toxicity profile.[11]

Other BET PROTACs (e.g., MZ1)

MZ1 is another well-characterized BET PROTAC. A key difference between MZ1 and ARV-771 is its selectivity. While ARV-771 is a pan-BET degrader, MZ1 is reported to be a selective degrader of BRD4.[12] In preclinical breast cancer models, both MZ1 and ARV-771 have demonstrated potent anti-cancer activity, effectively reducing cell viability and inhibiting cell migration.[12] The choice between a pan-degrader and a selective degrader may depend on the specific cancer type and the roles of different BET proteins in its pathogenesis.

Data Presentation

Table 1: Comparative In Vitro Potency of BET-Targeting Compounds
CompoundTypeTarget(s)Cell LineAssayPotency (IC50/DC50)Reference(s)
ARV-771 PROTAC DegraderPan-BET (BRD2/3/4)22Rv1 (Prostate)Protein DegradationDC50 < 5 nM[4][13]
22Rv1 (Prostate)ProliferationIC50 ~ 1 nM[4]
VCaP (Prostate)Protein DegradationDC50 < 5 nM[4]
Hep3B (Liver)ProliferationIC50 ~ 0.25 µM (48h)[3]
HepG2 (Liver)ProliferationIC50 ~ 0.25 µM (48h)[3]
This compound PROTAC ProdrugPan-BET (BRD2/3/4)HeLa (Cervical)ProliferationIC50 = 246 nM[14]
OVCAR8 (Ovarian)ProliferationIC50 = 297 nM[14]
OTX015 InhibitorPan-BET22Rv1 (Prostate)c-MYC SuppressionIC50 ~ 100 nM[4]
SET-2 (sAML)ApoptosisIC50 = 256 nM[6]
JQ1 InhibitorPan-BET22Rv1 (Prostate)c-MYC SuppressionIC50 ~ 10 nM[4]
MZ1 PROTAC DegraderBRD4 > BRD2/3MDA-MB-231 (Breast)ProliferationIC50 = 0.11 µM[12]
MDA-MB-436 (Breast)ProliferationIC50 = 0.24 µM[12]
ARV-825 PROTAC DegraderPan-BETSET-2 (sAML)ApoptosisIC50 = 14.5 nM[6]

IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration.

Table 2: Comparative In Vivo Efficacy in Xenograft Models
CompoundCancer ModelDosing & AdministrationKey OutcomeReference(s)
ARV-771 22Rv1 (Prostate)30 mg/kg/day, s.c.Tumor Regression[4][15]
VCaP (Prostate)30 mg/kg, 5 days/week, s.c.Tumor Growth Inhibition[15]
sAML (HEL92.1.7)Not specifiedReduced leukemia burden, improved survival vs. OTX015[6]
This compound A549 (Lung)50 mg/kg (with Etoposide)Tumor Growth Inhibition (74%)[5]
OTX015 22Rv1 (Prostate)Not specifiedTumor Growth Inhibition[15]
ABBV-744 Prostate4.7 mg/kgTumor Growth Suppression[11]

s.c.: subcutaneous; sAML: secondary Acute Myeloid Leukemia

Mandatory Visualizations

G cluster_0 Small Molecule Inhibition (e.g., JQ1) cluster_1 PROTAC-mediated Degradation (e.g., ARV-771) BETi BET Inhibitor Block X BETi->Block BETp BET Protein (BRD4) Chromatin Chromatin (Ac-Histones) BETp->Chromatin Binding TFs Transcription Factors Chromatin->TFs Gene Oncogene Expression (e.g., MYC) TFs->Gene Block->BETp PROTAC PROTAC (ARV-771) Ternary Ternary Complex (BET-PROTAC-E3) PROTAC->Ternary BETp2 BET Protein (BRD4) BETp2->Ternary E3 E3 Ligase (VHL) E3->Ternary Ub Ubiquitination Ternary->Ub Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation Gene2 Suppressed Oncogene Expression Degradation->Gene2

Caption: Mechanisms of BET inhibitors versus PROTACs.

G cluster_0 In Senescent Cancer Cell cluster_1 In Normal Cell Gal_ARV This compound (Prodrug) ARV ARV-771 (Active Degrader) Gal_ARV->ARV Cleavage Degradation BET Protein Degradation ARV->Degradation Enzyme β-galactosidase (High Activity) Enzyme->Gal_ARV Gal_ARV2 This compound (Prodrug) Inactive Remains Inactive Gal_ARV2->Inactive Enzyme2 β-galactosidase (Low Activity) Enzyme2->Gal_ARV2

Caption: Targeted activation of this compound in senescent cells.

G BET_Target BET Targeting (Inhibition or Degradation) BET_Proteins BET Proteins (BRD2, BRD3, BRD4) BET_Target->BET_Proteins Chromatin_Binding Disrupted Chromatin Binding BET_Proteins->Chromatin_Binding MYC c-MYC Downregulation Chromatin_Binding->MYC AR AR Signaling Inhibition (in Prostate Cancer) Chromatin_Binding->AR Cell_Cycle Cell Cycle Arrest (G1 Phase) MYC->Cell_Cycle Apoptosis Induction of Apoptosis MYC->Apoptosis AR->Cell_Cycle Proliferation Decreased Tumor Cell Proliferation Cell_Cycle->Proliferation Apoptosis->Proliferation

References

Assessing the Therapeutic Window of Gal-ARV-771: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in targeted therapy, offering the potential for enhanced efficacy and selectivity over traditional small-molecule inhibitors. Gal-ARV-771, a galactosylated prodrug of the pan-BET (Bromodomain and Extra-Terminal) degrader ARV-771, represents a novel strategy aimed at widening the therapeutic window of BET-targeting agents. This guide provides a comprehensive comparison of this compound and its parent compound, ARV-771, with a focus on their therapeutic window, supported by experimental data.

Executive Summary

ARV-771 is a potent PROTAC that induces the degradation of BET proteins (BRD2, BRD3, and BRD4), demonstrating significant anti-tumor activity in preclinical models of castration-resistant prostate cancer (CRPC) and other malignancies.[1][2][3][4] Unlike traditional BET inhibitors that merely block the function of these proteins, ARV-771 eliminates them, leading to a more profound and sustained downstream effect, including the suppression of the androgen receptor (AR) and the oncogene c-MYC.[1][2][3][4] While effective, the complete elimination of BET proteins raises concerns about on-target toxicities in normal tissues.[5] this compound is a novel iteration designed to mitigate these concerns by selectively targeting senescent cancer cells, thereby aiming to improve the overall therapeutic index.[6]

Mechanism of Action: From Inhibition to Degradation

Traditional BET inhibitors, such as JQ1 and OTX015, function by competitively binding to the bromodomains of BET proteins, preventing their interaction with acetylated histones and transcription factors. This disrupts the expression of key oncogenes like c-MYC.

ARV-771, however, operates through a distinct and more definitive mechanism. As a PROTAC, it acts as a molecular bridge, simultaneously binding to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[7][8][9] This proximity induces the ubiquitination of the BET protein, marking it for degradation by the cell's proteasome.[7][10] This degradation-based approach offers a key advantage over inhibition, as it can lead to a more durable biological response and can be effective at lower concentrations.[2]

This compound builds upon this mechanism by incorporating a galactose moiety, creating a prodrug that is preferentially activated in senescent cells, which exhibit higher β-galactosidase activity.[6] This targeted activation is designed to concentrate the active ARV-771 in the tumor microenvironment, sparing healthy tissues.

cluster_arv771 ARV-771 Mechanism cluster_gal_arv771 This compound Selective Activation ARV-771 ARV-771 Ternary Complex Ternary Complex ARV-771->Ternary Complex BET Protein BET Protein BET Protein->Ternary Complex VHL E3 Ligase VHL E3 Ligase VHL E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Induces Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Leads to This compound (Prodrug) This compound (Prodrug) Senescent Cancer Cell Senescent Cancer Cell This compound (Prodrug)->Senescent Cancer Cell Targets Active ARV-771 Active ARV-771 This compound (Prodrug)->Active ARV-771 Activated by β-galactosidase β-galactosidase β-galactosidase Senescent Cancer Cell->β-galactosidase High levels of

Figure 1. Mechanism of action for ARV-771 and selective activation of this compound.

Comparative Performance Data

The following tables summarize the key quantitative data comparing the in vitro efficacy of this compound, ARV-771, and conventional BET inhibitors.

Compound Cell Line Condition IC50 (nM) Reference
This compound A549Senescent640[6]
A549Non-senescent3290[6]
ARV-771 A549Senescent603[6]
A549Non-senescent354[6]
22Rv1 (CRPC)-<10 (antiproliferative)[2][11]
VCaP (CRPC)-<10 (antiproliferative)[2][11]
LNCaP95 (CRPC)-<10 (antiproliferative)[2][11]
JQ1 22Rv1 (CRPC)-~100-500x less potent than ARV-771[2][11]
OTX015 22Rv1 (CRPC)-~10-500x less potent than ARV-771[2][11]

Table 1: Comparative In Vitro Anti-proliferative Activity.

Compound Cell Line DC50 (nM) Reference
ARV-771 22Rv1 (CRPC)< 5 (for BRD2/3/4)[2][9]
VCaP (CRPC)< 5 (for BRD2/3/4)[10]
LNCaP95 (CRPC)< 5 (for BRD2/3/4)[10]
This compound A549 (Senescent)18.3 (for BRD4)[6]

Table 2: Comparative In Vitro BET Protein Degradation.

In Vivo Efficacy and Therapeutic Window

Preclinical in vivo studies have demonstrated the potent anti-tumor activity of ARV-771 in CRPC xenograft models. Daily subcutaneous administration of ARV-771 resulted in dose-dependent tumor growth inhibition and even regression at higher doses (e.g., 30 mg/kg).[2][9][11][12] Importantly, these studies reported that the treatment was generally well-tolerated, with no significant loss in body weight.[2] However, some studies have noted potential on-target toxicities associated with complete BET protein elimination, such as skin discoloration and deterioration at the injection site in mice, as well as observations of lethargy and reduced mobility with prolonged treatment.[2][5]

The development of this compound directly addresses this therapeutic window limitation. In a human lung A549 xenograft mouse model where senescence was induced with etoposide (B1684455), this compound, in combination with etoposide, led to significant tumor growth inhibition (74% TGI) without significant toxicity, as evidenced by stable body weights.[6] This suggests that by selectively targeting senescent cancer cells, this compound can achieve a potent anti-tumor effect while minimizing systemic exposure and potential side effects.

cluster_therapeutic_window Therapeutic Window Comparison ARV-771 ARV-771 ARV-771_Efficacy High Efficacy (Tumor Regression) ARV-771->ARV-771_Efficacy ARV-771_Toxicity Potential On-Target Toxicity (e.g., skin issues) ARV-771->ARV-771_Toxicity This compound This compound Gal-ARV-771_Efficacy High Efficacy (in senescent tumors) This compound->Gal-ARV-771_Efficacy Gal-ARV-771_Toxicity Reduced Systemic Toxicity (Well-tolerated) This compound->Gal-ARV-771_Toxicity Efficacy Efficacy Toxicity Toxicity ARV-771_Window Narrower Window Gal-ARV-771_Window Wider Window

Figure 2. Conceptual diagram of the therapeutic windows for ARV-771 and this compound.

Experimental Protocols

Cell Viability Assay

  • Cell Seeding: Cancer cell lines (e.g., 22Rv1, VCaP, A549) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the test compounds (this compound, ARV-771, JQ1, OTX015) for 72 hours.

  • Viability Assessment: Cell viability is determined using a commercial assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. Luminescence is read on a plate reader.

  • Data Analysis: IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).

Western Blot for BET Protein Degradation

  • Cell Lysis: Cells are treated with the indicated concentrations of the compounds for a specified time (e.g., 16 hours). After treatment, cells are washed with PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., β-actin or GAPDH). Subsequently, membranes are incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software (e.g., ImageJ).

In Vivo Xenograft Studies

  • Animal Model: Immunocompromised mice (e.g., male Nu/Nu or SCID) are used.

  • Tumor Implantation: Human cancer cells (e.g., 22Rv1 or A549) are subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment groups. Compounds are administered, for example, via daily subcutaneous injections. For this compound studies in non-senescent tumors, a senescence-inducing agent like etoposide may be co-administered.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised for pharmacodynamic analysis (e.g., Western blot for BET proteins and downstream markers).

Conclusion

ARV-771 is a highly potent pan-BET degrader that has shown significant promise in preclinical cancer models, particularly in CRPC. Its degradation-based mechanism offers advantages over traditional BET inhibitors. However, the potential for on-target toxicities associated with the complete elimination of BET proteins necessitates strategies to improve its therapeutic window. This compound, a tumor-targeted prodrug, represents a promising approach to address this challenge. By selectively delivering the active compound to senescent cancer cells, this compound has the potential to maintain high anti-tumor efficacy while minimizing systemic toxicity, thereby widening the therapeutic window and enhancing its clinical translatability. Further investigation into the pharmacokinetics and long-term safety profiles of both compounds is warranted to fully delineate their therapeutic potential.

References

In Vivo Validation of Gal-ARV-771's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vivo anti-tumor activity of Gal-ARV-771 with its parent compound, ARV-771, and other alternative BET-targeting compounds. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental protocols, and visual diagrams to facilitate an objective evaluation.

Mechanism of Action: this compound - A Targeted Prodrug Approach

This compound is a prodrug of the pan-BET (Bromodomain and Extra-Terminal) protein degrader, ARV-771. Its design incorporates a galactose moiety, rendering it selectively active in senescent cancer cells that exhibit elevated levels of senescence-associated β-galactosidase (SA-β-gal) activity.[1] In this targeted approach, the galactose group is cleaved by SA-β-gal within senescent cells, releasing the active ARV-771. ARV-771 then functions as a Proteolysis Targeting Chimera (PROTAC), inducing the degradation of BET proteins (BRD2, BRD3, and BRD4) via the ubiquitin-proteasome system.[2][3][4] The degradation of these epigenetic readers leads to the downregulation of key oncogenes, such as c-MYC and androgen receptor (AR), ultimately resulting in cell cycle arrest and apoptosis.[2][5]

Gal_ARV_771_Mechanism cluster_extracellular Extracellular Space cluster_cell Senescent Cancer Cell Gal-ARV-771_ext This compound Gal-ARV-771_int This compound Gal-ARV-771_ext->Gal-ARV-771_int Cellular Uptake SA-beta-gal SA-β-galactosidase Gal-ARV-771_int->SA-beta-gal Activation ARV-771 ARV-771 SA-beta-gal->ARV-771 Release of Ternary_complex Ternary Complex (BET-ARV-771-E3) ARV-771->Ternary_complex BET_proteins BET Proteins (BRD2, BRD3, BRD4) BET_proteins->Ternary_complex E3_ligase VHL E3 Ligase E3_ligase->Ternary_complex Ubiquitination Ubiquitination Ternary_complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BET Protein Degradation Proteasome->Degradation Downstream Downregulation of Oncogenes (c-MYC, AR) Degradation->Downstream Apoptosis Apoptosis & Tumor Suppression Downstream->Apoptosis

Mechanism of Action of this compound.

Comparative In Vivo Efficacy

The following tables summarize the in vivo anti-tumor activity of this compound and its comparators. It is important to note that the experimental conditions, including the cancer models, administration routes, and dosing schedules, may vary between studies, which should be considered when making direct comparisons.

Table 1: In Vivo Efficacy of this compound and ARV-771
CompoundCancer ModelDosing & AdministrationKey FindingsReference
This compound A549 lung cancer xenograft (in etoposide-induced senescent mice)Not specified74% Tumor Growth Inhibition (TGI)Not specified
ARV-771 A549 lung cancer xenograft (in etoposide-induced senescent mice)Not specified80% TGINot specified
ARV-771 22Rv1 castration-resistant prostate cancer (CRPC) xenograft30 mg/kg/day, s.c.Tumor regression[6]
ARV-771 VCaP CRPC xenograftIntermittent dosingDose-dependent TGI[7]
Table 2: In Vivo Efficacy of Alternative BET-Targeting PROTACs
CompoundCancer ModelDosing & AdministrationKey FindingsReference
ARV-825 Neuroblastoma xenograftNot specifiedProfoundly reduced tumor growth[8]
ARV-825 Gastric cancer (HGC27) xenograft10 mg/kg/day, i.p.Significant tumor growth suppression
ARV-825 Thyroid carcinoma (TPC-1) xenograft5 or 25 mg/kg/day, oralPotent suppression of tumor growth
MZ1 Glioblastoma (U87) xenograft12.5 mg/kg, i.p., every 2 daysSignificant inhibition of tumor development[9]
MZ1 JQ1-resistant triple-negative breast cancer xenograftNot specifiedRescued tumor growth[10]
Table 3: In Vivo Efficacy of BET Inhibitors
CompoundCancer ModelDosing & AdministrationKey FindingsReference
JQ1 Pancreatic ductal adenocarcinoma (PDAC) patient-derived xenografts (PDX)50 mg/kg/day40-62% TGI[7]
OTX015 BRD-NUT midline carcinoma xenograft100 mg/kg, once daily, oral79% TGI[11]
OTX015 BRD-NUT midline carcinoma xenograft10 mg/kg, twice daily, oral61% TGI[11]

Experimental Protocols

A detailed protocol for a representative in vivo xenograft study is provided below. Specific parameters may need to be optimized for different cell lines and compounds.

A549 Xenograft Mouse Model Protocol
  • Cell Culture: A549 human lung carcinoma cells are cultured in appropriate media (e.g., F-12K Medium) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Models: Athymic nude mice (e.g., BALB/c nude) or SCID mice, typically 6-8 weeks old, are used. Animals are allowed to acclimatize for at least one week before the experiment.

  • Tumor Cell Implantation: A549 cells are harvested, washed, and resuspended in a sterile solution, often mixed with Matrigel, to a final concentration of 1-5 x 10^6 cells per 100-200 µL. The cell suspension is then subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. Treatment with this compound, vehicle control, or other compounds is initiated according to the specified dosing schedule and administration route (e.g., intraperitoneal, oral gavage, subcutaneous).

  • Induction of Senescence (for this compound studies): To evaluate the senescence-selective activity of this compound, tumor-bearing mice can be treated with a senescence-inducing agent like etoposide (B1684455) prior to the administration of this compound.

  • Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100. Animal body weight and overall health are monitored throughout the study as indicators of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting to confirm the degradation of target proteins (e.g., BRD4) and immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

Experimental_Workflow cluster_preclinical In Vivo Xenograft Study Workflow A 1. Cell Culture (A549 cells) C 3. Tumor Implantation (Subcutaneous injection) A->C B 2. Animal Model (Immunocompromised mice) B->C D 4. Tumor Growth Monitoring C->D E 5. Randomization & Treatment Initiation D->E F 6. Efficacy Evaluation (Tumor Volume, Body Weight) E->F G 7. Pharmacodynamic Analysis (Western, IHC) F->G

General workflow for an in vivo xenograft study.

Comparative Analysis and Logical Relationships

The development of this compound represents a strategic evolution from traditional small-molecule inhibitors and earlier-generation PROTACs. The following diagram illustrates the logical relationship between these different therapeutic modalities targeting BET proteins.

Logical_Relationship BET_Inhibitors BET Inhibitors (e.g., JQ1, OTX015) - Reversible binding - Occupancy-driven efficacy BET_PROTACs BET PROTACs (e.g., ARV-771, ARV-825, MZ1) - Event-driven catalysis - Target degradation BET_Inhibitors->BET_PROTACs Advancement: Overcomes resistance, prolonged effect This compound This compound - Prodrug approach - Senescence-selective activation - Targeted degradation BET_PROTACs->this compound Refinement: Enhanced tumor specificity, potentially reduced systemic toxicity

Logical progression of BET-targeting therapeutics.

Conclusion

This compound demonstrates potent anti-tumor activity in vivo, comparable to its parent compound ARV-771, with the added advantage of selective activation in senescent cancer cells. This targeted approach holds the potential for improved therapeutic efficacy and a better safety profile compared to non-targeted BET degraders and inhibitors. The quantitative data presented in this guide, alongside the detailed experimental protocols, provides a valuable resource for researchers in the field of oncology and drug development to objectively assess the potential of this compound as a novel anti-cancer agent. Further head-to-head in vivo studies will be crucial for a more definitive comparison of its performance against other BET-targeting therapeutics.

References

Cross-Validation of Gal-ARV-771: A Comparative Guide to a Novel BET-Degrading PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Gal-ARV-771 and its active counterpart, ARV-771, against other BET protein inhibitors. Supported by experimental data from various cell lines, this document details the efficacy, mechanism of action, and experimental protocols to facilitate informed decisions in research and development.

This compound is a prodrug that, upon cellular uptake, releases the active compound ARV-771. ARV-771 is a Proteolysis Targeting Chimera (PROTAC) designed to degrade Bromodomain and Extra-Terminal (BET) proteins, including BRD2, BRD3, and BRD4. By linking a BET-binding molecule to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, ARV-771 flags these BET proteins for degradation by the proteasome. This degradation has been shown to be a potent therapeutic strategy in various cancer models, particularly in castration-resistant prostate cancer (CRPC) and hepatocellular carcinoma (HCC), by downregulating androgen receptor (AR) signaling and inducing apoptosis.[1][2][3]

Comparative Efficacy of ARV-771 and this compound

The efficacy of ARV-771 has been demonstrated across multiple cancer cell lines, showing potent degradation of BET proteins and inhibition of cell proliferation. This compound, as a prodrug, exhibits selective activity, particularly in senescent cancer cells.

Quantitative Performance of ARV-771 in Prostate Cancer Cell Lines

ARV-771 has shown significant potency in degrading BET proteins and inhibiting the proliferation of castration-resistant prostate cancer cell lines.

Cell LineCompoundDC50 (BET Degradation)IC50 (Proliferation)Reference
22Rv1ARV-771< 5 nM10-500 fold more potent than JQ1/OTX015[1]
VCaPARV-771< 5 nM10-500 fold more potent than JQ1/OTX015[1]
LnCaP95ARV-771< 5 nM10-500 fold more potent than JQ1/OTX015[1]
Quantitative Performance of ARV-771 in Hepatocellular Carcinoma Cell Lines

In HCC cell lines, ARV-771 effectively degrades BET proteins and inhibits cell viability.

Cell LineCompoundEffectConcentrationReference
HepG2ARV-771Marked decrease in BRD2/3/4 levels0.1 µM[2]
Hep3BARV-771Marked decrease in BRD2/3/4 levels0.1 µM[2]
HepG2ARV-771Dose-dependent inhibition of cell viabilityEffective at 0.25 µM[2]
Hep3BARV-771Dose-dependent inhibition of cell viabilityEffective at 0.25 µM[2]
HCCLM3ARV-771Dose-dependent inhibition of cell viabilityEffective at 0.5 µM[2]
Comparative Performance of this compound and ARV-771 in Senescent Cancer Cells

This compound demonstrates selective cytotoxicity towards senescent cancer cells, a desirable trait for targeted therapies.

Cell LineConditionCompoundIC50 (Cell Viability)Reference
A549NormalARV-771354 nM[4]
A549SenescentARV-771603 nM[4]
A549NormalThis compound3.29 µM[4]
A549SenescentThis compound640 nM[4]
HeLa-ARV-771183 nM
HeLa-Folate-ARV-771246 nM
OVCAR8-ARV-771215 nM
OVCAR8-Folate-ARV-771297 nM
T47D-ARV-77113 nM
T47D-Folate-ARV-77118 nM

Signaling Pathways and Experimental Workflow

The mechanism of action of ARV-771 and the experimental workflow for its evaluation can be visualized through the following diagrams.

ARV771_Mechanism cluster_cell Cell cluster_downstream Downstream Effects ARV-771 ARV-771 Ternary_Complex Ternary Complex (BET-ARV771-VHL) ARV-771->Ternary_Complex BET_Protein BET Protein (BRD2/3/4) BET_Protein->Ternary_Complex VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitinated BET Protein Ternary_Complex->Polyubiquitination Ub Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome Proteasome Polyubiquitination->Proteasome Degradation Degraded Peptides Proteasome->Degradation AR_Signaling Androgen Receptor Signaling Inhibition Degradation->AR_Signaling Apoptosis Apoptosis Induction Degradation->Apoptosis

Caption: Mechanism of action of ARV-771.

Experimental_Workflow cluster_assays Assays Cell_Culture Cancer Cell Lines (e.g., 22Rv1, VCaP, HepG2) Treatment Treat with this compound, ARV-771, or control Cell_Culture->Treatment Incubation Incubate for specified time (e.g., 24, 48, 72h) Treatment->Incubation Western_Blot Western Blot (for BET protein levels) Incubation->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo, PARP cleavage) Incubation->Apoptosis_Assay Data_Analysis Data Analysis (Calculate DC50, IC50) Western_Blot->Data_Analysis Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Comparison Compare efficacy of compounds Data_Analysis->Comparison

Caption: General experimental workflow.

Experimental Protocols

The following are generalized protocols based on methodologies cited in the referenced studies. Specific details may vary between publications.

Cell Culture and Treatment
  • Cell Lines: Prostate cancer (22Rv1, VCaP, LnCaP95) and hepatocellular carcinoma (HepG2, Hep3B, HCCLM3) cell lines were cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Compound Preparation: ARV-771 and this compound were dissolved in DMSO to create stock solutions and then diluted to final concentrations in cell culture media.

  • Treatment: Cells were seeded in multi-well plates and allowed to adhere overnight. The following day, the media was replaced with fresh media containing the desired concentrations of the compounds or vehicle control (DMSO).

Western Blotting for BET Protein Degradation
  • Cell Lysis: After treatment for a specified duration (e.g., 16 or 24 hours), cells were washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing, membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was used to quantify protein levels relative to the loading control. The DC50 values were calculated based on the dose-response curves.

Cell Viability and Proliferation Assays
  • Seeding: Cells were seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well.

  • Treatment: After overnight incubation, cells were treated with a serial dilution of the compounds.

  • Incubation: Cells were incubated for a period of 72 hours.

  • Measurement: Cell viability was assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity.

  • Data Analysis: The results were normalized to the vehicle-treated control, and IC50 values were calculated by fitting the data to a dose-response curve.

Apoptosis Assays
  • Caspase Activity: Caspase-3/7 activity was measured using a luminescent assay (e.g., Caspase-Glo) after 24 hours of treatment.

  • PARP Cleavage: The cleavage of PARP, a hallmark of apoptosis, was detected by Western blotting using an antibody that recognizes both full-length and cleaved PARP.[1]

Conclusion

ARV-771 demonstrates potent and broad efficacy in degrading BET proteins and inducing apoptosis in various cancer cell lines. Its prodrug, this compound, offers the advantage of selective activation in specific cellular contexts, such as senescence, which could translate to a better therapeutic window. The data presented in this guide highlights the potential of these compounds and provides a framework for their further investigation and comparison with other targeted therapies. Researchers are encouraged to adapt the provided protocols to their specific experimental needs.

References

Gal-ARV-771 vs. Traditional Chemotherapy: A Comparative Guide for Researchers in Castration-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the novel BET degrader prodrug, Gal-ARV-771, and traditional taxane-based chemotherapies for the treatment of castration-resistant prostate cancer (CRPC). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, preclinical efficacy, and experimental methodologies based on available scientific literature.

Introduction

This compound is a next-generation therapeutic designed as a prodrug of ARV-771, a potent proteolysis-targeting chimera (PROTAC) that selectively degrades Bromodomain and Extra-Terminal (BET) proteins.[1] In contrast, traditional chemotherapy for CRPC, such as docetaxel (B913) and cabazitaxel (B1684091), relies on the disruption of microtubule function, a mechanism that has been a cornerstone of cancer treatment for decades.[2] This guide delves into the preclinical data to provide a comparative analysis of these distinct therapeutic approaches.

Mechanism of Action

This compound: Targeted Protein Degradation

This compound is designed to be selectively activated within the tumor microenvironment. Upon activation, it releases its active compound, ARV-771. ARV-771 is a heterobifunctional molecule that simultaneously binds to a BET protein (BRD2, BRD3, or BRD4) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome.[3][4] The degradation of BET proteins disrupts critical oncogenic signaling pathways, including the androgen receptor (AR) and c-MYC pathways, which are key drivers of CRPC progression.[5][6][7][8] This targeted degradation offers a novel approach to overcome resistance mechanisms associated with traditional therapies.[7]

Traditional Chemotherapy: Microtubule Inhibition

Docetaxel and cabazitaxel are taxane-based chemotherapeutic agents that function by stabilizing microtubules, preventing their depolymerization.[2] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[9] While effective, this mechanism is not specific to cancer cells and can result in significant side effects. Moreover, resistance to taxanes can develop through various mechanisms, including the overexpression of drug efflux pumps like P-glycoprotein.[10][11] Cabazitaxel was specifically designed to have a lower affinity for P-glycoprotein, retaining activity in some docetaxel-resistant tumors.[10][11]

Preclinical Performance: A Head-to-Head Look

Preclinical studies have provided valuable insights into the comparative efficacy of ARV-771 and traditional chemotherapy in CRPC models.

In Vitro Efficacy

ARV-771 has demonstrated potent anti-proliferative and pro-apoptotic activity in a panel of CRPC cell lines, including 22Rv1, VCaP, and LnCaP95.[6][12] It effectively induces apoptosis, as evidenced by caspase activation and PARP cleavage.[5][6][7] While direct comparative in vitro studies with docetaxel are limited in the reviewed literature, both agents have been shown to induce apoptosis in prostate cancer cells.[13][14][15]

Parameter ARV-771 Docetaxel Cabazitaxel
Cell Lines Tested 22Rv1, VCaP, LnCaP95[6]DU145, C4-2B, PC3[13][14][15](Data not detailed in provided snippets)
Mechanism of Cell Death Apoptosis (caspase activation, PARP cleavage)[5][6]Apoptosis[13][14][15]Apoptosis[11]
Effect on AR Signaling Suppresses both full-length AR and AR-V7[5][12](Not the primary mechanism)(Not the primary mechanism)
Effect on c-MYC Suppresses c-MYC expression[6](Not the primary mechanism)(Not the primary mechanism)
In Vivo Efficacy: Xenograft Models

A key preclinical study directly compared the in vivo efficacy of ARV-771 and docetaxel in a 22Rv1 CRPC xenograft model. The results indicated that while docetaxel treatment resulted in tumor growth inhibition, a 30 mg/kg daily subcutaneous dose of ARV-771 led to significant tumor regression. This suggests a potential for superior efficacy of BET protein degradation over microtubule inhibition in this preclinical model.

Parameter ARV-771 (30 mg/kg, s.c. daily) Docetaxel (dose not specified)
Tumor Model 22Rv1 CRPC Xenograft22Rv1 CRPC Xenograft
Outcome Tumor Regression Tumor Growth Inhibition

Experimental Protocols

ARV-771 In Vitro Apoptosis Assay (Caspase Activation)
  • Cell Seeding: CRPC cells (e.g., 22Rv1) are seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight.[5]

  • Compound Treatment: Cells are treated with a serial dilution of ARV-771 (e.g., starting from 300 nM) for 24 hours.[5]

  • Caspase-Glo® 3/7 Assay: Following treatment, Caspase-Glo® 3/7 reagent is added to each well, and the plate is incubated at room temperature.

  • Luminescence Reading: Luminescence, which is proportional to caspase activity, is measured using a plate reader.

Docetaxel In Vitro Apoptosis Assay (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Prostate cancer cells (e.g., DU145) are seeded in 6-well plates and treated with docetaxel (e.g., 2 nM) for 48 hours.[13][14]

  • Cell Harvesting: Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer.[14]

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.[14]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]

ARV-771 In Vivo Xenograft Study
  • Animal Model: Male immunodeficient mice (e.g., Nu/Nu) are used.[12]

  • Tumor Implantation: CRPC cells (e.g., 22Rv1) are implanted subcutaneously.

  • Treatment: Once tumors reach a specified volume, mice are treated with ARV-771 (e.g., 10 or 30 mg/kg) via subcutaneous injection daily.[7]

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blot for BRD4 and c-MYC levels).

Docetaxel In Vivo Xenograft Study
  • Animal Model: Similar immunodeficient mouse models are used.

  • Tumor Implantation: CRPC cells are implanted as described for the ARV-771 study.

  • Treatment: Docetaxel is typically administered via intraperitoneal or intravenous injection at specified doses and schedules (e.g., weekly).

  • Monitoring and Endpoint Analysis: Tumor growth and animal well-being are monitored as in the ARV-771 study.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

Gal_ARV_771_Activation cluster_prodrug Extracellular Space / Cytoplasm cluster_activation Tumor Cell This compound This compound Gal-ARV-771_int This compound This compound->Gal-ARV-771_int Cellular Uptake Enzymatic Cleavage Enzymatic Cleavage Gal-ARV-771_int->Enzymatic Cleavage Activation ARV-771 Active ARV-771 Enzymatic Cleavage->ARV-771

Caption: Activation of the this compound prodrug to its active form, ARV-771, within a tumor cell.

ARV771_vs_Chemo_MoA cluster_ARV771 ARV-771: BET Degradation cluster_Chemo Traditional Chemotherapy: Microtubule Inhibition ARV-771 ARV-771 Ternary_Complex Ternary Complex (BET-ARV771-E3) ARV-771->Ternary_Complex BET_Protein BET Protein (BRD4) BET_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation BET Protein Degradation Proteasome->Degradation Downstream Suppression of c-MYC & AR Signaling Degradation->Downstream Docetaxel Docetaxel Microtubules Microtubules Docetaxel->Microtubules Stabilization Microtubule Stabilization Microtubules->Stabilization Cell_Cycle_Arrest G2/M Arrest Stabilization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Comparative mechanisms of action: ARV-771-induced protein degradation vs. chemotherapy.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture CRPC Cell Lines (e.g., 22Rv1, DU145) Treatment Treatment with This compound or Chemotherapy Cell_Culture->Treatment Proliferation_Assay Proliferation Assay Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Caspase, Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot (Protein Levels) Treatment->Western_Blot Xenograft Establish Xenograft Model in Mice Animal_Treatment Animal Treatment (s.c. or i.p.) Xenograft->Animal_Treatment Tumor_Monitoring Monitor Tumor Growth & Body Weight Animal_Treatment->Tumor_Monitoring Endpoint Endpoint Analysis (Tumor Excision, Biomarkers) Tumor_Monitoring->Endpoint

Caption: A generalized workflow for the preclinical evaluation of anticancer agents.

Conclusion

This compound represents a promising, targeted therapeutic strategy that differs fundamentally from the cytotoxic mechanism of traditional chemotherapies. Preclinical data suggests that its active form, ARV-771, may offer improved efficacy over docetaxel in CRPC models, including the potential for tumor regression. The targeted nature of BET protein degradation may also present a more favorable side-effect profile, although further clinical investigation is required to confirm these findings. This guide provides a foundational understanding for researchers exploring novel therapeutic avenues in the challenging landscape of castration-resistant prostate cancer.

References

Safety Operating Guide

Proper Disposal of Gal-ARV-771: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of investigational compounds is paramount to ensuring a safe laboratory environment and preventing environmental contamination. This document provides a comprehensive guide to the proper disposal procedures for Gal-ARV-771, a galacto-modified proteolysis-targeting chimera (PROTAC).

While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, this guide synthesizes safety information for the parent compound, ARV-771, with general best practices for the disposal of hazardous chemical waste in a research setting. As with any laboratory chemical, this compound should be handled with care and treated as potentially hazardous until comprehensive safety data is established.

Chemical and Safety Data Summary

The following table summarizes key data points relevant to the handling and disposal of ARV-771, the active component released from this compound. This information should be used as a conservative basis for the disposal of the galacto-modified version.

PropertyDataSource
Chemical Name (2S,4R)-1-((S)-2-(tert-butyl)-15-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepin-6-yl)-4,14-dioxo-6,10-dioxa-3,13-diazapentadecanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamideCayman Chemical
Molecular Formula C₄₉H₆₀ClN₉O₇S₂Cayman Chemical
Molecular Weight 986.6 g/mol Cayman Chemical
Hazard Classification (ARV-771) Not classified as hazardous according to the Globally Harmonized System (GHS). However, it should be considered hazardous until further information is available.Cayman Chemical Safety Data Sheet[4]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents, strong reducing agents.Cayman Chemical Safety Data Sheet[4]

Step-by-Step Disposal Protocol

Adherence to a strict, multi-step disposal process is crucial for safety and compliance. The following protocol outlines the necessary procedures for the disposal of this compound from a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure appropriate personal protective equipment is worn. This includes:

  • Standard laboratory coat

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

Step 2: Waste Segregation

Proper segregation of chemical waste is critical to prevent accidental reactions and ensure correct disposal streams.

  • Solid Waste: All solid materials contaminated with this compound, such as unused compound, contaminated personal protective equipment (gloves, etc.), weigh boats, and pipette tips, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused stock solutions and experimental solutions containing this compound must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2][3]

Step 3: Container Selection and Labeling

The choice of waste container and its labeling are vital for safe storage and transport.

  • Containers: Use robust, leak-proof containers that are chemically compatible with the waste. For liquid waste, glass or high-density polyethylene (B3416737) (HDPE) bottles with secure screw caps (B75204) are recommended.[2][5]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an estimated concentration and volume. Follow your institution's specific labeling requirements.[5]

Step 4: Decontamination of Glassware and Surfaces

Thorough decontamination of all reusable labware and work surfaces is essential to prevent cross-contamination.

  • Glassware: Reusable glassware should be rinsed with a suitable solvent (e.g., ethanol (B145695) or DMSO, in which ARV-771 is soluble) to remove any residual compound.[6] The initial rinsate must be collected and disposed of as hazardous liquid waste.[1] Subsequent rinses with soap and water can follow standard laboratory procedures.

  • Surfaces: Work surfaces should be wiped down with a solvent known to dissolve the compound, followed by a standard laboratory disinfectant. All cleaning materials (e.g., wipes) must be disposed of as solid hazardous waste.[3]

Step 5: Storage and Final Disposal

Proper interim storage and coordination with your institution's EHS are the final steps in the disposal process.

  • Storage: Store sealed and labeled hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[3] Ensure that incompatible wastes are segregated.[5]

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste. Never dispose of this compound or its containers in the regular trash or down the drain.[2] The primary and required method of disposal is typically incineration by an approved waste management facility.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the proper disposal procedures for this compound.

Gal_ARV_771_Disposal_Workflow This compound Disposal Workflow cluster_preparation Preparation cluster_waste_collection Waste Collection & Segregation cluster_containerization Containerization & Labeling cluster_decontamination Decontamination cluster_final_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Solid_Waste Collect Solid Waste (Contaminated PPE, Vials, etc.) PPE->Solid_Waste During all handling Liquid_Waste Collect Liquid Waste (Unused Solutions, Rinsate) PPE->Liquid_Waste During all handling Decon Decontaminate Glassware & Surfaces (Collect first rinsate as liquid waste) PPE->Decon During all handling Label_Solid Label Solid Waste Container: 'Hazardous Waste - this compound' Solid_Waste->Label_Solid Label_Liquid Label Liquid Waste Container: 'Hazardous Waste - this compound' Liquid_Waste->Label_Liquid Storage Store in Designated Satellite Accumulation Area (SAA) Label_Solid->Storage Label_Liquid->Storage Decon->Liquid_Waste Collect rinsate EHS_Pickup Schedule Pickup with Environmental Health & Safety (EHS) Storage->EHS_Pickup

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and the most current Safety Data Sheet for any chemical you are handling.

References

Personal protective equipment for handling Gal-ARV-771

Author: BenchChem Technical Support Team. Date: December 2025

Gal-ARV-771 is a research chemical that requires careful handling to ensure the safety of laboratory personnel.[1] As a proteolysis-targeting chimera (PROTAC) prodrug, it is designed to be activated within specific cells to release the active compound, ARV-771.[2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on information for the related compound ARV-771 and general best practices for handling hazardous research chemicals.[3][4]

Hazard Communication:

The related compound, ARV-771, should be considered hazardous.[3] Standard precautions for handling potent compounds should be followed to avoid ingestion, inhalation, and contact with eyes, skin, and clothing.[3] A comprehensive SDS for the specific product should be obtained from the supplier and reviewed before handling.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is crucial when working with this compound. The following table summarizes the recommended PPE based on general guidelines for hazardous drugs and similar research compounds.[4][5]

PPE CategorySpecific RecommendationsRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes or dust.
Hand Protection Two pairs of chemotherapy-rated, chemically resistant gloves (e.g., nitrile).Provides a barrier against skin contact. Double-gloving is a standard precaution for handling hazardous drugs.[5]
Body Protection A disposable gown shown to be resistant to hazardous drugs.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A certified chemical fume hood is recommended for handling the solid compound and preparing stock solutions. For handling solids outside of a fume hood, an N95 respirator may be necessary.[4][5]Minimizes the risk of inhaling the powdered compound.

Operational and Disposal Plan

A clear, step-by-step plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.

Handling and Storage:

  • Receiving: Upon receipt, inspect the container for any damage.

  • Storage: Store the compound at the recommended temperature, typically -20°C, as indicated by the supplier.[3][6]

  • Preparation: All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood to minimize inhalation exposure.[4]

  • General Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[7]

First Aid Measures:

In the event of exposure, follow these first aid guidelines and seek immediate medical attention.[4]

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush with copious amounts of water for at least 15 minutes.
Skin Contact Wash the affected area immediately with soap and plenty of water. Remove contaminated clothing.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen.
Ingestion Do NOT induce vomiting. Rinse mouth with water.

Disposal Plan:

All waste contaminated with this compound, including empty containers, disposable PPE, and unused solutions, should be treated as hazardous waste. Dispose of this waste in accordance with all applicable local, regional, and national regulations.[7]

Experimental Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a research setting.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal receive Receive and Inspect Compound store Store at -20°C receive->store ppe Don Appropriate PPE store->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve cell_culture Treat Cells dissolve->cell_culture analysis Perform Analysis cell_culture->analysis decontaminate Decontaminate Work Area analysis->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Safe Handling Workflow for this compound

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.